molecular formula C11H10ClNO2 B180359 2-Methylquinoline-3-carboxylic acid hydrochloride CAS No. 103907-11-5

2-Methylquinoline-3-carboxylic acid hydrochloride

Katalognummer: B180359
CAS-Nummer: 103907-11-5
Molekulargewicht: 223.65 g/mol
InChI-Schlüssel: ONHGVIQHHDYDHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylquinoline-3-carboxylic acid hydrochloride is a synthetically accessible quinoline derivative that serves as a versatile scaffold in medicinal chemistry and anticancer drug discovery. The quinoline core is a privileged structure in drug development, with derivatives demonstrating a range of biological activities, including significant anticancer properties. These compounds can act through multiple mechanisms, such as acting as growth inhibitors by inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and disrupting cell migration. Quinoline-based molecules are known to target crucial cellular processes by inhibiting enzymes like tyrosine kinases, proteasomes, and topoisomerases, making them a focal point in the design of new therapeutic agents. This compound is particularly valuable for the synthesis of more complex molecules, enabling structure-activity relationship (SAR) studies to optimize efficacy and selectivity against various cancer cell lines. Its utility as a building block supports the development of novel candidates with potential improved cytotoxicity and modified profiles to overcome multidrug resistance.

Eigenschaften

IUPAC Name

2-methylquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2.ClH/c1-7-9(11(13)14)6-8-4-2-3-5-10(8)12-7;/h2-6H,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHGVIQHHDYDHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103907-11-5
Record name 3-Quinolinecarboxylic acid, 2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103907-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methylquinoline-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis and characterization of 2-Methylquinoline-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methylquinoline-3-carboxylic acid Hydrochloride

This guide provides a comprehensive overview of the synthesis and characterization of this compound, a molecule of interest for researchers, scientists, and professionals in drug development. The methodologies detailed herein are grounded in established chemical principles and aim to provide a practical framework for its preparation and analysis.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. Their broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties, makes them a focal point of medicinal chemistry research. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of their pharmacological profiles. 2-Methylquinoline-3-carboxylic acid, in particular, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The hydrochloride salt form is often preferred in drug development due to its improved solubility and stability.

Synthesis of 2-Methylquinoline-3-carboxylic acid

The synthesis of 2-methylquinoline-3-carboxylic acid can be effectively achieved through a variation of the Doebner reaction, a modification of the more general Doebner-von Miller quinoline synthesis.[1][2] This approach involves the condensation of an aniline, an α,β-unsaturated carbonyl compound (or its precursor), and pyruvic acid.

Reaction Principle and Mechanistic Insight

The Doebner reaction for the synthesis of quinoline-4-carboxylic acids typically involves an aniline, an aldehyde, and pyruvic acid.[2] For the synthesis of the 3-carboxylic acid isomer, a logical adaptation involves the reaction of an aniline with an α,β-unsaturated aldehyde and pyruvic acid. The reaction proceeds through a series of steps, including Michael addition, cyclization, dehydration, and oxidation to form the aromatic quinoline ring. The use of a strong acid catalyst is crucial for promoting the necessary condensation and cyclization steps.[3][4]

A plausible reaction pathway is outlined below:

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline Aniline MichaelAdduct Michael Adduct Aniline->MichaelAdduct + Crotonaldehyde (Michael Addition) Crotonaldehyde Crotonaldehyde Crotonaldehyde->MichaelAdduct PyruvicAcid Pyruvic Acid CyclizedIntermediate Cyclized Intermediate PyruvicAcid->CyclizedIntermediate MichaelAdduct->CyclizedIntermediate + Pyruvic Acid (Condensation & Cyclization) Dihydroquinoline Dihydroquinoline Derivative CyclizedIntermediate->Dihydroquinoline - H2O (Dehydration) FinalProduct 2-Methylquinoline-3-carboxylic acid Dihydroquinoline->FinalProduct Oxidation G cluster_reactants Reactants cluster_product Product FreeBase 2-Methylquinoline-3-carboxylic acid Hydrochloride 2-Methylquinoline-3-carboxylic acid Hydrochloride FreeBase->Hydrochloride + HCl HCl Hydrochloric Acid (HCl) HCl->Hydrochloride

Sources

An In-depth Technical Guide to the Putative Mechanisms of Action of 2-Methylquinoline-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the potential mechanisms of action for 2-Methylquinoline-3-carboxylic acid hydrochloride, a member of the quinoline-3-carboxylic acid class of compounds. While direct studies on this specific hydrochloride salt are limited, this document synthesizes the extensive research on structurally related quinoline derivatives to propose and detail likely biological activities and molecular targets. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding and a practical framework for empirical validation.

Section 1: The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline core is a recurring motif in a multitude of biologically active compounds, earning it the designation of a "privileged structure" in drug discovery. Derivatives of quinoline have demonstrated a remarkable breadth of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The diverse bioactivities of these compounds are largely attributable to the versatility of the quinoline ring system, which allows for a wide array of substitutions, thereby influencing their physicochemical properties and biological targets.

The presence of the carboxylic acid group at the 3-position is a critical feature of the titular compound and its analogues. This functional group can play a significant role in the molecule's pharmacokinetic and pharmacodynamic profiles, including its potential for selective accumulation in the acidic microenvironment of solid tumors.[3]

Section 2: Postulated Mechanisms of Action of this compound

Based on the established activities of related quinoline-3-carboxylic acid derivatives, several plausible mechanisms of action can be proposed for this compound. These compounds often exhibit pleiotropic effects, engaging multiple cellular pathways to elicit their biological response.[1]

Antiproliferative and Pro-Apoptotic Effects in Cancer

A significant body of research points to the potent antiproliferative activity of quinoline derivatives against various cancer cell lines.[3][4] The proposed mechanisms underpinning this activity are multifaceted and include:

  • Induction of Cell Cycle Arrest: Quinoline compounds have been shown to halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.

  • Promotion of Apoptosis: These molecules can trigger programmed cell death, a crucial mechanism for eliminating cancerous cells.

  • Inhibition of Angiogenesis: By impeding the formation of new blood vessels, these compounds can starve tumors of the nutrients they need to grow.

  • Disruption of Cell Migration: This action can prevent the metastasis of cancer cells to other parts of the body.[1]

A key hypothesis is that the acidic nature of the carboxylic acid moiety enhances the selective uptake of the compound into the relatively acidic environment of tumor tissues, thereby increasing its local concentration and efficacy.[3]

Inhibition of Key Cellular Enzymes

The quinoline scaffold has been identified as a pharmacophore for the inhibition of several critical enzymes involved in cellular signaling and maintenance. The potential targets for this compound include:

  • Protein Kinases: Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, an enzyme implicated in cell growth and proliferation.[5]

  • Sirtuins: Certain 2-phenylquinoline-4-carboxylic acid derivatives have demonstrated inhibitory activity against SIRT3, a member of the sirtuin family of deacetylases involved in cellular metabolism and cancer.[6]

  • Histone Deacetylases (HDACs): The 2-phenylquinoline-4-carboxylic acid scaffold has also been utilized to develop potent HDAC inhibitors, which are a well-established class of anticancer agents.[7]

  • Topoisomerases: These enzymes are crucial for DNA replication and repair, and their inhibition is a common mechanism for anticancer drugs. Quinoline-based molecules are known to target topoisomerases.[1]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to an antiproliferative effect.

Antiproliferative_Signaling_Pathway 2-MQ-3-CAH 2-Methylquinoline- 3-carboxylic acid HCl Kinase Protein Kinase (e.g., CK2) 2-MQ-3-CAH->Kinase Inhibition SIRT Sirtuin (e.g., SIRT3) 2-MQ-3-CAH->SIRT Inhibition HDAC Histone Deacetylase 2-MQ-3-CAH->HDAC Inhibition Prolif_Signal Proliferation Signaling Kinase->Prolif_Signal Promotes SIRT->Prolif_Signal Promotes HDAC->Prolif_Signal Promotes Cell_Cycle Cell Cycle Progression Prolif_Signal->Cell_Cycle Apoptosis Apoptosis Prolif_Signal->Apoptosis Inhibits Arrest Cell Cycle Arrest Cell_Cycle->Arrest Induction Apoptosis Induction Apoptosis->Induction

Caption: Putative signaling pathways inhibited by 2-Methylquinoline-3-carboxylic acid HCl.

Anti-inflammatory Activity

Several quinoline-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties.[4] This activity is often evaluated in cellular models of inflammation, such as lipopolysaccharide (LPS)-induced inflammation in macrophages. The potential for this compound to act as an anti-inflammatory agent warrants investigation, as this could represent a valuable therapeutic application.

Section 3: Experimental Protocols for Mechanistic Elucidation

To empirically determine the mechanism of action of this compound, a systematic, multi-tiered experimental approach is recommended. The following protocols provide a framework for this investigation.

In Vitro Antiproliferation and Cytotoxicity Assays

The initial step is to assess the compound's effect on cancer cell viability and proliferation.

Protocol 1: MTT/MTS Assay for Cell Viability

  • Cell Seeding: Plate a panel of cancer cell lines (e.g., MCF-7, K562, HCT116) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.

  • MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line at each time point.

The following diagram outlines the experimental workflow for determining the antiproliferative activity.

Antiproliferation_Workflow Start Start: Cell Culture Seeding Seed Cells in 96-well Plates Start->Seeding Treatment Treat with Serial Dilutions of 2-MQ-3-CAH Seeding->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Assay Perform MTT/MTS Assay Incubation->Assay Analysis Measure Absorbance and Calculate IC50 Assay->Analysis End End: Determine Antiproliferative Activity Analysis->End

Caption: Experimental workflow for assessing antiproliferative activity.

Cell Cycle and Apoptosis Assays

To investigate the underlying cause of reduced cell viability, cell cycle analysis and apoptosis assays are crucial.

Protocol 2: Flow Cytometry for Cell Cycle Analysis

  • Cell Treatment: Treat the selected cancer cell line with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI) in the presence of RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Annexin V/PI Staining for Apoptosis

  • Cell Treatment: Treat cells as described in Protocol 2.

  • Staining: Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.

Target-Based Enzymatic Assays

To identify specific molecular targets, a panel of enzymatic assays should be performed.

Protocol 4: Kinase, Sirtuin, and HDAC Inhibition Assays

  • Assay Setup: Utilize commercially available in vitro assay kits for a panel of relevant kinases (e.g., CK2), sirtuins (e.g., SIRT1, SIRT2, SIRT3), and HDACs.

  • Compound Incubation: Incubate the recombinant enzymes with their respective substrates in the presence of varying concentrations of this compound.

  • Signal Detection: Measure the enzyme activity based on the assay-specific detection method (e.g., fluorescence, luminescence, absorbance).

  • Data Analysis: Determine the IC50 values for the inhibition of each enzyme.

Table 1: Summary of Proposed In Vitro Assays

AssayPurposeKey Readout(s)
MTT/MTS AssayTo determine the effect on cell viability and proliferation.IC50 values
Flow Cytometry (Cell Cycle)To assess the impact on cell cycle progression.Percentage of cells in G0/G1, S, and G2/M phases
Annexin V/PI StainingTo quantify the induction of apoptosis.Percentage of apoptotic and necrotic cells
Enzymatic Inhibition AssaysTo identify direct molecular targets.IC50 values for specific enzyme inhibition

Section 4: Concluding Remarks and Future Directions

The available evidence strongly suggests that this compound possesses the potential for significant biological activity, particularly in the realm of oncology. The proposed mechanisms of action, including the induction of cell cycle arrest and apoptosis via the inhibition of key cellular enzymes, provide a solid foundation for further investigation. The experimental protocols outlined in this guide offer a clear and logical path to elucidating the precise molecular mechanisms of this promising compound. Future studies should also explore its potential as an anti-inflammatory agent and investigate its in vivo efficacy and safety in preclinical models. The structural versatility of the quinoline scaffold also presents opportunities for structure-activity relationship (SAR) studies to optimize the potency and selectivity of this class of compounds.

References

  • Benchchem. (n.d.). This compound | 103907-11-5.
  • Singh, P., & Kumar, V. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716.
  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(4), 229-232.
  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169.
  • Kumar, A., & Kumar, R. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20137-20161.
  • Ahamed, L. S., et al. (2019). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Physics: Conference Series, 1294, 052033.
  • Khan, I., et al. (2020). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 25(11), 2537.
  • Al-Ostoot, F. H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4947.
  • Sigma-Aldrich. (n.d.). 2-Methyl-quinoline-3-carboxylic acid.
  • Santa Cruz Biotechnology. (n.d.). 2-methylquinoline-3-carboxylic acid.
  • Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 846820.
  • Wang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 928536.

Sources

biological activity of 2-Methylquinoline-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-Methylquinoline-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a vast spectrum of biological activities.[1][2] Its structural rigidity, electron-deficient nature, and ability to participate in various non-covalent interactions make it an ideal framework for designing targeted therapeutic agents.[2] Within this broad class, derivatives of 2-Methylquinoline-3-carboxylic acid have emerged as a focal point of research, demonstrating significant potential across several therapeutic areas, including oncology, inflammation, and infectious diseases.

This technical guide offers a comprehensive exploration of the biological activities of these specific derivatives. We will delve into the molecular mechanisms underpinning their efficacy, present quantitative data from key studies, provide detailed experimental protocols for their evaluation, and discuss the critical structure-activity relationships (SAR) that govern their potency and selectivity.

Antiproliferative and Anticancer Activity

Derivatives of quinoline-3-carboxylic acid have shown remarkable potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[3][4][5][6] The strategic placement of a carboxylic acid group at the 3-position, particularly in comparison to their ester parent compounds, can significantly enhance selectivity for cancer cells over non-cancerous cells.[4][6] This improved selectivity is partly attributed to the change in the compound's pKa, which promotes greater accumulation in the acidic microenvironment characteristic of solid tumors.[4][6]

Core Mechanisms of Action

The antiproliferative effects of these quinoline derivatives are not monolithic; they operate through a multi-pronged attack on cancer cell physiology.

  • Induction of Apoptosis: A primary mechanism is the initiation of programmed cell death, or apoptosis.[7] These compounds can modulate the delicate balance of pro-apoptotic and anti-apoptotic proteins. For instance, they can upregulate proteins like Bax while downregulating Bcl-2, leading to mitochondrial membrane disruption, cytochrome c release, and the subsequent activation of the caspase cascade.[7]

  • Cell Cycle Arrest: Quinoline carboxylic acid derivatives can halt the relentless proliferation of cancer cells by inducing cell cycle arrest, frequently at the G2/M or S phases.[7] This prevents the cells from completing the division process. The underlying mechanism often involves the modulation of key cell cycle regulators like cyclin-dependent kinases (CDKs).[7]

  • Enzyme Inhibition: Certain derivatives function as potent inhibitors of crucial enzymes that are overactive in many cancers.

    • Protein Kinase CK2 Inhibition: Protein kinase CK2 is a key player in cell growth, proliferation, and suppression of apoptosis. Specific 2-aminoquinoline-3-carboxylic acid derivatives have been identified as effective inhibitors of CK2, with IC50 values in the low micromolar range.[8]

    • Topoisomerase Inhibition: Topoisomerases are essential for DNA replication and repair. By targeting these enzymes, some quinoline derivatives can induce catastrophic DNA damage, leading to cell death.[7]

    • Histone Deacetylase (HDAC) Inhibition: More complex derivatives incorporating the quinoline-4-carboxylic acid scaffold have been developed as selective HDAC3 inhibitors, which can alter gene expression to induce cell cycle arrest and apoptosis.[9]

G cluster_cell Cancer Cell derivative Quinoline-3-Carboxylic Acid Derivative mito Mitochondria derivative->mito ↑Bax/Bcl2 Ratio dna_damage DNA Damage derivative->dna_damage Topoisomerase Inhibition cell_cycle Cell Cycle Progression (CDKs) derivative->cell_cycle derivative->cell_cycle Inhibition arrest G2/M Arrest ck2 Protein Kinase CK2 derivative->ck2 Inhibition caspase Caspase Cascade mito->caspase Cytochrome c Release nucleus Nucleus apoptosis Apoptosis caspase->apoptosis dna_damage->apoptosis prolif Proliferation & Survival ck2->prolif

Caption: Key anticancer mechanisms of quinoline-3-carboxylic acid derivatives.

Quantitative Antiproliferative Data

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC50) values, representing the concentration required to inhibit 50% of cancer cell growth.

Compound ClassCancer Cell LineIC50 (µM)Reference
2,4-disubstituted quinoline-3-carboxylic acidsMCF-7 (Breast)Micromolar range[4]
2,4-disubstituted quinoline-3-carboxylic acidsK562 (Leukemia)Micromolar range[4]
Quinoline-3-carboxylic acidMCF-7 (Breast)Significant Growth Inhibition[3][5]
2-aminoquinoline-3-carboxylic acid derivatives (CK2 Inhibitors)N/A (Enzymatic Assay)0.65 - 18.2[8]
2-phenylquinoline-4-carboxylic acid derivative (D28, HDAC3 Inhibitor)N/A (Enzymatic Assay)24.45[9]
Experimental Protocol: Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[10]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-methylquinoline-3-carboxylic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours to allow the compounds to exert their antiproliferative effects.[10]

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Remove the compound-containing medium and add 100 µL of fresh medium plus 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plates for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Quinoline carboxylic acid derivatives have demonstrated impressive anti-inflammatory properties, in some cases comparable to classical nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[3][5]

Mechanism of Action: NF-κB Pathway Inhibition

A central mechanism for the anti-inflammatory effects of quinoline derivatives is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11] NF-κB is a master regulator of the inflammatory response.

In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12] Several studies indicate that quinoline derivatives can inhibit the activation of this pathway, thereby suppressing the downstream inflammatory cascade.[11]

cluster_n Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Signaling Cascade IkB p-IκBα IKK->IkB Phosphorylation NFkB_active NF-κB (Active) IkB->NFkB_active IκBα Degradation NFkB_inactive NF-κB / IκBα (Inactive) NFkB_inactive->IKK Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, iNOS, COX-2) Quinoline Quinoline Derivative Quinoline->IKK Inhibition

Caption: Proposed inhibition of the NF-κB pathway by quinoline derivatives.

Experimental Protocol: LPS-Induced Nitric Oxide Production in Macrophages

This in vitro assay is a cornerstone for screening potential anti-inflammatory agents by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

  • Cell Culture: Culture RAW 264.7 murine macrophages in a 96-well plate until they reach 80-90% confluency.

  • Pre-treatment: Treat the cells with various concentrations of the 2-methylquinoline-3-carboxylic acid derivatives for 1-2 hours.

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control). Include a positive control with a known anti-inflammatory agent (e.g., indomethacin).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Nitrite Measurement (Griess Assay): NO is unstable, so its production is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm. A purple/magenta color indicates the presence of nitrite.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production compared to the LPS-only treated cells. A parallel cell viability assay (e.g., MTT) is crucial to ensure the observed reduction in NO is due to anti-inflammatory activity and not cytotoxicity.[11]

Antimicrobial Activity

The quinoline core is famously associated with antimicrobial drugs, particularly the fluoroquinolone antibiotics. Derivatives of 2-methylquinoline-3-carboxylic acid also possess notable antimicrobial properties, representing a promising avenue for the development of new anti-infective agents.[13][14]

Spectrum of Activity

Studies have demonstrated that various substituted quinoline-3-carboxylic acids are active against a range of pathogens, including:

  • Gram-positive bacteria (e.g., Staphylococcus aureus)[14]

  • Gram-negative bacteria (e.g., Escherichia coli)[14]

  • Fungi (e.g., Candida species)[13]

The specific substitutions on the quinoline ring are critical for determining the potency and spectrum of activity. For instance, the synthesis of 2-alkylsulfanyl-3-quinoline carboxylic acid amides and other 4-substituted derivatives has yielded compounds with tested antibacterial efficacy.[15]

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

  • Inoculum Preparation: Grow the test microorganism (e.g., E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final volume of 100-200 µL per well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually identified as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by measuring the optical density (OD) at 600 nm.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Synthesis Strategies

The creation of diverse libraries of 2-methylquinoline-3-carboxylic acid derivatives for biological screening relies on efficient and versatile synthetic methodologies. A common approach involves multi-step syntheses starting from commercially available materials like aniline.[15] One-pot protocols are particularly valuable for their efficiency. For instance, a simple and concise one-pot synthesis involves the Williamson reaction of ethyl 2-(halomethyl)quinoline-3-carboxylates with hydroxyquinolines, followed by hydrolysis to yield the final carboxylic acid derivative.[16][17] More advanced metal-free methods have also been developed, using tandem cyclization strategies to build the quinoline core from precursors like 2-styrylanilines and 2-methylquinolines, offering an environmentally friendly route to these valuable compounds.[18][19]

Conclusion and Future Directions

The 2-Methylquinoline-3-carboxylic acid scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The derivatives have demonstrated a compelling duality of action, particularly as both antiproliferative and anti-inflammatory agents.[3][5] Their ability to modulate critical cellular pathways, from NF-κB signaling in inflammation to the induction of apoptosis in cancer, underscores their significant therapeutic potential.

Future research should be directed towards several key areas:

  • Systematic SAR Studies: A deeper exploration of the chemical space around the core scaffold is needed to optimize potency, selectivity, and pharmacokinetic properties.

  • Elucidation of Specific Molecular Targets: While broad pathway effects like NF-κB inhibition are known, identifying the precise protein targets of these compounds will enable more rational drug design.

  • In Vivo Efficacy and Safety: Promising in vitro candidates must be advanced into preclinical animal models to evaluate their efficacy, toxicity, and overall therapeutic window.

The evidence strongly supports that continued investigation into 2-methylquinoline-3-carboxylic acid derivatives will yield next-generation candidates for treating cancer, inflammatory disorders, and infectious diseases.

References

  • Al-Majdhoub, M., et al. (2020). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. Available at: [Link]

  • Al-Majdhoub, M., et al. (2020). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. Available at: [Link]

  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Europe PMC. Available at: [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. De Gruyter. Available at: [Link]

  • Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. Available at: [Link]

  • Rani, P., et al. (2022). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. ResearchGate. Available at: [Link]

  • Amin, M. A., Ibrahim, E. I., & Abady, M. I. A. (n.d.). Synthesis and antimicrobial activity of 2-alkylsulfanyl-3-quinoline carboxylic acid derivatives. Organic Chemistry: An Indian Journal. Available at: [Link]

  • Sharma, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 31. Available at: [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Sci-Hub. Available at: [Link]

  • El-Sayed, O. A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. Available at: [Link]

  • Alemu, A., et al. (2022). Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. ProQuest. Available at: [Link]

  • El-Sayed, O. A., et al. (2002). Synthesis of Some Novel Quinoline-3-carboxylic Acids and Pyrimidoquinoline Derivatives as Potential Antimicrobial Agents. Sci-Hub. Available at: [Link]<403::aid-ardp403>3.0.co;2-9

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega. Available at: [Link]

  • Wang, J., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. Available at: [Link]

  • Wang, J., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. National Institutes of Health (NIH). Available at: [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Available at: [Link]

  • Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

Sources

A Comprehensive Spectroscopic Analysis of 2-Methylquinoline-3-carboxylic acid hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methylquinoline-3-carboxylic acid hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of quinoline, a structural motif present in numerous biologically active compounds, a thorough understanding of its structural and electronic properties is paramount for its application in novel therapeutic agents. This technical guide provides an in-depth analysis of this compound utilizing the core spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for interpretation rooted in the principles of spectroscopic analysis and the specific nuances of this molecule's hydrochloride salt form.

The hydrochloride salt form introduces specific spectroscopic signatures that are critical for its correct identification and characterization. The protonation of the quinoline nitrogen and the state of the carboxylic acid group under these conditions significantly influence the resulting spectra. This guide will dissect these effects, providing a clear rationale for the interpretation of the spectral data.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, NMR provides definitive information on the substitution pattern and the electronic environment of each proton and carbon atom.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring, the methyl group protons, and the acidic proton of the carboxylic acid, as well as the proton on the nitrogen. The protonation of the quinoline nitrogen will lead to a general downfield shift of the aromatic protons compared to the free base due to the increased electron-withdrawing effect of the positively charged nitrogen.[1]

  • Aromatic Protons (δ 7.5-9.0 ppm): The protons on the quinoline ring will appear in this region. The exact chemical shifts and coupling patterns will depend on their position relative to the substituents and the protonated nitrogen. The proton at position 4 is expected to be a singlet and significantly downfield due to its proximity to the carboxylic acid and the deshielding effect of the quinoline ring. The protons on the benzo- part of the quinoline ring will show characteristic doublet and triplet splitting patterns.

  • Methyl Protons (δ ~2.8 ppm): The protons of the methyl group at position 2 will appear as a singlet in this region.

  • Carboxylic Acid and N-H Protons (δ > 10 ppm): The carboxylic acid proton and the proton on the nitrogen are expected to be highly deshielded and may appear as broad singlets. Their chemical shifts can be concentration and solvent-dependent.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

  • Carbonyl Carbon (δ ~165-175 ppm): The carbon of the carboxylic acid group is expected to appear in this downfield region.[2]

  • Aromatic Carbons (δ ~120-150 ppm): The carbon atoms of the quinoline ring will resonate in this range. The carbons directly attached to the nitrogen and the carbon bearing the carboxylic acid group will be at the lower field end of this range.[3]

  • Methyl Carbon (δ ~20-25 ppm): The methyl group carbon will appear at the upfield end of the spectrum.

Proton Expected Chemical Shift (ppm) Multiplicity
Aromatic-H7.5 - 9.0m
-CH₃~2.8s
-COOH & -NH⁺>10br s
Carbon Expected Chemical Shift (ppm)
-C=O~165 - 175
Aromatic-C~120 - 150
-CH₃~20 - 25
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups within a molecule. For this compound, the IR spectrum will be characterized by the vibrations of the carboxylic acid, the aromatic quinoline ring, and the effects of the hydrochloride salt formation.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction to remove atmospheric contributions (e.g., CO₂, H₂O).

IR Spectral Interpretation

The IR spectrum of this compound will show characteristic absorption bands. The formation of the hydrochloride salt will have a pronounced effect on the spectrum. The protonation of the quinoline nitrogen will give rise to N-H stretching and bending vibrations. The carboxylic acid will likely exist in a protonated state, but its characteristic broad O-H stretch may be superimposed with the N-H stretching bands.

  • O-H and N-H Stretching (3400-2500 cm⁻¹): A very broad absorption is expected in this region, characteristic of the hydrogen-bonded O-H group of the carboxylic acid.[4] This will likely overlap with the N-H stretching vibration of the protonated quinoline nitrogen.

  • C=O Stretching (1730-1700 cm⁻¹): A strong absorption band in this region is indicative of the carbonyl group of the carboxylic acid.[2] Conjugation with the quinoline ring may shift this to a slightly lower wavenumber.

  • C=C and C=N Stretching (1620-1450 cm⁻¹): Multiple sharp to medium intensity bands in this region are characteristic of the aromatic quinoline ring.

  • C-O Stretching and O-H Bending (1300-1200 cm⁻¹ and 1440-1395 cm⁻¹): These bands are also associated with the carboxylic acid group.[4]

  • N-H Bending (~1600 cm⁻¹): A medium intensity band in this region can be attributed to the bending vibration of the N-H bond of the protonated quinoline.

Functional Group Expected Absorption (cm⁻¹) Intensity
O-H and N-H stretch3400 - 2500Broad, Strong
C=O stretch1730 - 1700Strong
C=C and C=N stretch1620 - 1450Medium-Strong
N-H bend~1600Medium
C-O stretch1300 - 1200Medium
Table 2: Key IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the hydrochloride is typically lost during the ionization process, and the mass spectrum will reflect the fragmentation of the free base.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled with a chromatographic technique like HPLC or GC.

  • Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is well-suited for this type of molecule.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire the mass spectrum, typically in positive ion mode for ESI.

Mass Spectral Interpretation

The molecular weight of 2-Methylquinoline-3-carboxylic acid is 187.19 g/mol . In the mass spectrum, the molecular ion peak ([M]⁺˙) or the protonated molecule ([M+H]⁺) is expected at m/z 187 or 188, respectively. The fragmentation pattern will be dictated by the stability of the quinoline ring and the presence of the methyl and carboxylic acid groups.

  • Molecular Ion Peak ([M]⁺˙ or [M+H]⁺): Expected at m/z 187 or 188.

  • Loss of H₂O ([M+H - H₂O]⁺): A peak at m/z 170 may be observed due to the loss of a water molecule from the carboxylic acid group.[5]

  • Loss of COOH ([M - COOH]⁺): Fragmentation of the carboxylic acid group can lead to a peak at m/z 142.[6]

  • Loss of CO₂ ([M - CO₂]⁺˙): Decarboxylation can result in a fragment at m/z 143.

  • Quinoline Ring Fragmentation: Further fragmentation of the quinoline ring system may occur, leading to characteristic ions of the quinoline core.

Visualization of the Analytical Workflow

The following diagram illustrates the integrated workflow for the spectroscopic analysis of this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Group Absorptions IR->IR_Data MS_Data Molecular Weight Fragmentation MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Integrated workflow for the spectroscopic analysis.

Visualization of Mass Spectrometry Fragmentation

The following diagram illustrates a plausible fragmentation pathway for 2-Methylquinoline-3-carboxylic acid in a mass spectrometer.

Fragmentation M [M+H]⁺ m/z = 188 M_H2O [M+H - H₂O]⁺ m/z = 170 M->M_H2O - H₂O M_CO2 [M - CO₂]⁺˙ m/z = 143 M->M_CO2 - CO₂ M_COOH [M - COOH]⁺ m/z = 142 M->M_COOH - COOH

Caption: Plausible MS fragmentation pathways.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous structural characterization. The interpretation of the data, with careful consideration of the effects of the hydrochloride salt form, is crucial for its accurate identification and for understanding its chemical properties. This guide provides the foundational knowledge and experimental framework for researchers working with this and related quinoline derivatives, facilitating its application in drug discovery and development.

References

  • ACS Publications. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2025). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts | Request PDF. Retrieved from [Link]

  • Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]

  • RSC Publishing. (2020). Fluorescence enhancement of quinolines by protonation. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]

  • ConnectSci. (n.d.). The analysis of the proton magnetic resonance spectra of heteroaromatic systems. II. Quinoline and its mononitroderivatives. Australian Journal of Chemistry. Retrieved from [Link]

  • Cherry. (n.d.). Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Retrieved from [Link]

  • Journal of Chemical Sciences. (n.d.). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Retrieved from [Link]

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. Retrieved from [Link]

  • YouTube. (2020). Mass Spec 3e Carboxylic Acids. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Mass spectra of labelled methylquinolines. Retrieved from [Link]

  • PubChemLite. (n.d.). 8-fluoro-2-methylquinoline-3-carboxylic acid hydrochloride (C11H8FNO2). Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methylquinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methylquinoline-6-carboxylic acid - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). Quinoline-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylquinoline. Retrieved from [Link]

  • ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Retrieved from [Link]

Sources

Introduction: A Serendipitous Spark in Antibacterial Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Quinoline Carboxylic Acids

The story of quinoline carboxylic acids, a cornerstone of modern antibacterial therapy, does not begin with a targeted search but with a moment of serendipity. In 1962, while working on the synthesis of the antimalarial drug chloroquine, chemist George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a curious byproduct: 1-ethyl-7-methyl-1,8-naphthyridine-4-one-3-carboxylic acid.[1][2] This compound, later named nalidixic acid, was the progenitor of the entire quinolone class of antibiotics.[1][3] Though technically a naphthyridine, it is universally considered the first quinolone drug.[1] Its discovery marked the dawn of a new era in synthetic antibacterial agents, distinct from the mold-derived penicillins and other natural antibiotics that had dominated the field.[2][4]

Initially, nalidixic acid's clinical utility was limited. It demonstrated modest activity, primarily against Gram-negative bacteria like Escherichia coli, and its low oral absorption and rapid development of resistance confined its use to treating uncomplicated urinary tract infections (UTIs).[2][5] However, the discovery of its novel mechanism of action—the inhibition of bacterial DNA synthesis—and its unique chemical scaffold ignited a decades-long journey of medicinal chemistry exploration.[2][6] This guide chronicles that journey, from the initial discovery through the rational design of highly potent successors that have become indispensable in clinical practice.

The First Generation: The Dawn of a New Antibacterial Class

The first generation of quinolones, emerging in the 1960s and 1970s, was characterized by the non-fluorinated quinolone and naphthyridone core structures. Following the clinical introduction of nalidixic acid in 1967, other first-generation agents were developed, including pipemidic acid, oxolinic acid, and cinoxacin.[1][7]

These early compounds offered only marginal improvements over nalidixic acid and shared its primary limitations: a narrow spectrum of activity and suboptimal pharmacokinetics, making them unsuitable for systemic infections.[1][5] The introduction of a piperazinyl group at the C7-position in compounds like pipemidic acid was a notable step, broadening the spectrum to include Pseudomonas aeruginosa, a significant breakthrough that hinted at the untapped potential of the quinolone scaffold.[5][8]

The primary mechanism of resistance to these early agents was quickly identified as mutations in the bacterial chromosome, specifically in the genes encoding for the subunits of DNA gyrase.[6] This rapid emergence of resistance was a significant clinical drawback and a major impetus for the development of more potent successors.[6]

The Second Generation: The Fluorine Revolution

The true therapeutic potential of the quinolone class was unlocked in the late 1970s and early 1980s with a pivotal chemical modification: the introduction of a fluorine atom at the C-6 position of the quinolone ring.[8][9] This innovation gave rise to the fluoroquinolones , a new generation of drugs with dramatically enhanced potency and a broader spectrum of activity.[6][7]

Flumequine, developed in 1976, was the first monofluoroquinolone and provided the initial evidence that modifying the core structure could improve activity against Gram-positive bacteria.[6] However, the real breakthrough came with the development of norfloxacin in 1978.[5] Norfloxacin combined the C-6 fluorine with the C-7 piperazinyl side-chain, resulting in a compound with significantly improved activity against a wide range of Gram-negative bacteria, including resistant strains, and better pharmacokinetic properties than its predecessors.[5][6]

The success of norfloxacin triggered intense research, leading to the patenting of numerous fluoroquinolones, including ciprofloxacin in 1981.[5][6] Ciprofloxacin and its contemporary, ofloxacin, became the archetypes of the second-generation fluoroquinolones. They offered several key advantages:

  • Expanded Spectrum: High activity against Enterobacteriaceae and P. aeruginosa.[6]

  • Improved Pharmacokinetics: Better oral absorption and tissue penetration, allowing for the treatment of systemic infections, including respiratory tract infections.[5][10]

  • Enhanced Potency: Significantly more active than the first-generation compounds.[6]

Structure-Activity Relationship: The Keys to Potency

The success of the second generation was a direct result of understanding the structure-activity relationship (SAR) of the quinolone nucleus. The core pharmacophore consists of a bicyclic skeleton with a carboxylic acid at position 3 and a keto group at position 4, both essential for activity.[4]

Key positions for modification on the quinolone core.

Third and Fourth Generations: Refining the Spectrum and Safety

While the second-generation fluoroquinolones were highly successful, their activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, and anaerobes was limited. This clinical need drove the development of third- and fourth-generation agents in the 1990s and beyond.[10][11]

These "respiratory quinolones" are characterized by modifications that enhance their activity against Gram-positive pathogens and atypical bacteria.[10]

  • Third Generation: Levofloxacin (the L-isomer of ofloxacin) showed improved activity against pneumococci.[11][12]

  • Fourth Generation: Moxifloxacin and gemifloxacin further expanded the spectrum to include potent activity against anaerobes and resistant Gram-positive strains.[2][11]

This evolution was achieved through further refinement of the side chains, particularly at the C-7 and N-1 positions, demonstrating a mature understanding of the quinolone SAR.[11]

Generation Key Compounds Year Introduced Key Structural Features Primary Spectrum of Activity
First Nalidixic Acid, Pipemidic Acid1962Non-fluorinated naphthyridone/quinolone coreNarrow; primarily Gram-negative enteric bacilli (UTIs)[10]
Second Norfloxacin, Ciprofloxacin19786-Fluoro group, C-7 piperazine ringBroad; excellent Gram-negative (inc. P. aeruginosa), moderate Gram-positive[5][6]
Third Levofloxacin~1990sModified C-7 and N-1 side chainsExpanded Gram-positive (inc. S. pneumoniae), atypical pathogens[10][11]
Fourth Moxifloxacin, Gemifloxacin~1990s-2000sBulky C-7 substituentsBroad; enhanced Gram-positive and anaerobic coverage[2][10]
Year of discovery/patent or clinical introduction may vary.

Mechanism of Action: A Tale of Two Topoisomerases

The bactericidal effect of quinolones stems from their unique ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[2][5] These enzymes are critical for managing the topology of DNA during replication, transcription, and repair.[6]

  • Enzyme Binding: The quinolone molecule intercalates with the bacterial DNA and binds to the DNA gyrase or topoisomerase IV enzyme.

  • Cleavage Complex Stabilization: This binding traps the enzyme in a state where it has cleaved the DNA strands but cannot reseal them, forming a stable quinolone-enzyme-DNA complex.[3]

  • DNA Damage and Cell Death: The accumulation of these stalled complexes leads to double-strand DNA breaks, triggering the bacterial SOS response and ultimately resulting in rapid cell death.[4][6]

The selective toxicity of quinolones arises because the comparable topoisomerase enzymes in mammalian cells are significantly less susceptible to inhibition at clinically achievable concentrations.[6]

MOA cluster_replication Bacterial DNA Replication cluster_inhibition Quinolone Inhibition DNA Supercoiled Bacterial DNA Unwinding DNA Unwinding & Replication DNA->Unwinding Progeny Progeny Cells Unwinding->Progeny Enzymes DNA Gyrase & Topoisomerase IV Unwinding->Enzymes Target Quinolone Quinolone Carboxylic Acid Complex Stable Quinolone-Enzyme-DNA Complex Formed Quinolone->Complex Enzymes->Complex Breaks Double-Strand DNA Breaks Complex->Breaks Leads to Death Bacterial Cell Death Breaks->Death Induces

Mechanism of action of quinolone antibiotics.

Historical Synthesis Methodologies

The construction of the quinoline carboxylic acid scaffold has been a subject of organic chemistry research for over a century. Several classic named reactions have been instrumental in the synthesis of these compounds and their precursors.

The Pfitzinger Reaction (1886)

A foundational method for synthesizing quinoline-4-carboxylic acids. It involves the reaction of isatin with a carbonyl compound in the presence of a strong base.[13][14]

Experimental Protocol: Synthesis of 3-Hydroxycinchoninic Acid (A Pfitzinger Reaction Example) This protocol is adapted from a verified procedure for illustrative purposes.[13]

  • Preparation of Isatin Solution: In a suitable multi-necked flask, dissolve 8 moles of potassium hydroxide in 900 ml of water. Heat and stir the solution, then add 1 mole of isatin.

  • Addition of Carbonyl Compound: To the resulting orange-yellow solution, add a solution of 1 mole of chloropyruvic acid in 225 ml of water over approximately 15 minutes. It is crucial to maintain the reaction temperature between 55-60°C.

  • Reaction: Stir the mixture vigorously at 55-60°C for 4 hours. After the heating period, allow the reaction to stand and cool to room temperature overnight.

  • Work-up and Isolation: Filter the reaction mixture. Carefully acidify the filtrate with concentrated hydrochloric acid to precipitate the product. The resulting solid, 3-hydroxycinchoninic acid, can then be collected by filtration, washed, and dried.

Pfitzinger Isatin Isatin Intermediate Isatoic Acid Intermediate Isatin->Intermediate + H₂O Carbonyl Carbonyl Compound Imine Imine Intermediate Carbonyl->Imine - H₂O, - CO₂ Base Base (e.g., KOH) Base->Intermediate + H₂O Intermediate->Imine - H₂O, - CO₂ Product Quinoline-4-carboxylic Acid Imine->Product Intramolecular Condensation

Simplified workflow of the Pfitzinger Reaction.
The Doebner Reaction

Another classical method, the Doebner reaction is a three-component synthesis involving an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids.[15][16] This method is particularly versatile as a wide variety of substituted anilines and aldehydes can be used.[17]

Conclusion and Future Perspectives

From an accidental discovery in a chemical distillate, the quinoline carboxylic acids have evolved over more than five decades into one of the most important and widely prescribed classes of synthetic antibiotics.[2][6] The journey from nalidixic acid to the modern fluoroquinolones is a testament to the power of medicinal chemistry and rational drug design. By systematically modifying the core scaffold, scientists were able to overcome initial limitations, dramatically enhancing potency, expanding the spectrum of activity, and improving pharmacokinetic profiles.[7][11]

While challenges such as increasing bacterial resistance and safety concerns remain, the quinolone story is far from over.[2][12] Ongoing research continues to explore new derivatives and hybrid molecules to combat resistant pathogens. The rich history of the quinoline carboxylic acids serves as a powerful case study in drug development, illustrating how a single lead compound can, through persistent scientific inquiry and innovation, give rise to a globally significant class of therapeutic agents.

References

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(Suppl 1), 13–20. Available at: [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. PubMed. Available at: [Link]

  • Bisyarina, P. N., & Trizna, E. Y. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. Available at: [Link]

  • Hayakawa, I. (2003). [The history of the development and changes of quinolone antibacterial agents]. PubMed. Available at: [Link]

  • Yi, S. (2020). Quinolones: Historical development and use. Infection Update. Available at: [Link]

  • Wikipedia. (n.d.). Nalidixic acid. In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Andriole, V. T. (2005). The fluoroquinolone antibacterials: past, present and future perspectives. PubMed. Available at: [Link]

  • Bisacchi, G. S. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry. Available at: [Link]

  • Fernández-Pérez, F. J. (2004). The history of fluoroquinolones. ResearchGate. Available at: [Link]

  • Taylor & Francis. (n.d.). Nalidixic acid – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: Decades of development and use. ResearchGate. Available at: [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. Available at: [Link]

  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The chronology of the quinolones (1949 to the present). ResearchGate. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Ball, P. (2000). Quinolone generations: natural history or natural selection? Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed Central. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Quinoline. In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Der Pharma Chemica. (2012). Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Der Pharma Chemica. Available at: [Link]

Sources

potential therapeutic targets of 2-Methylquinoline-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Methylquinoline-3-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. This compound, a synthetically accessible derivative, represents a promising starting point for the discovery of novel therapeutics. This guide provides an in-depth analysis of its potential therapeutic targets, grounded in existing literature on analogous compounds. We will explore key molecular targets in oncology, inflammation, and infectious diseases, and for each, we will delineate the scientific rationale, proposed mechanism of action, and a self-validating system of experimental protocols for target validation and characterization. This document is intended to serve as a strategic roadmap for researchers embarking on the preclinical evaluation of this compound and its derivatives.

Introduction to this compound

This compound belongs to the quinoline carboxylic acid class of compounds. The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common feature in both natural products and synthetic drugs. The addition of a carboxylic acid group at the 3-position and a methyl group at the 2-position creates a molecule with specific physicochemical properties that can influence its biological activity. The hydrochloride salt form is often used to improve solubility and stability. While direct studies on this specific hydrochloride salt are limited, the broader family of quinoline-3-carboxylic acid derivatives has been shown to possess significant antiproliferative, anti-inflammatory, and antimicrobial properties. This guide will synthesize these findings to propose and validate potential therapeutic targets for this compound.

Potential Therapeutic Target in Oncology: Protein Kinase CK2

Rationale and Mechanistic Overview

Protein Kinase CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in a wide range of human cancers. It plays a crucial role in promoting cell growth, proliferation, and survival, and in suppressing apoptosis. CK2 phosphorylates a vast array of substrates involved in key cellular processes, making it an attractive target for cancer therapy. A study on derivatives of 3-quinoline carboxylic acid identified several compounds that inhibit CK2 with IC50 values in the micromolar range. This provides a strong rationale for investigating this compound as a potential CK2 inhibitor.

The proposed mechanism of action involves the compound binding to the ATP-binding pocket of the CK2α catalytic subunit, thereby preventing the phosphorylation of its downstream substrates. This inhibition would be expected to lead to cell cycle arrest and induction of apoptosis in cancer cells that are dependent on high CK2 activity.

Experimental Validation Workflow

A tiered approach is recommended for validating CK2 as a target. This workflow is designed to first confirm direct enzymatic inhibition and then to establish a cellular mechanism of action.

G cluster_tier1 Tier 1: Direct Target Engagement cluster_tier2 Tier 2: Cellular Target Engagement & Functional Effects in_vitro_assay In Vitro Kinase Assay ic50 Determine IC50 Value in_vitro_assay->ic50 Data Output cell_culture Treat Cancer Cells (e.g., HeLa, MDA-MB-231) in_vitro_assay->cell_culture Proceed if IC50 is potent western_blot Western Blot for p-CK2 Substrates (p-Akt Ser129) cell_culture->western_blot proliferation_assay Cell Proliferation Assay (e.g., MTT) cell_culture->proliferation_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) cell_culture->apoptosis_assay caption Fig 1. Experimental workflow for CK2 target validation. G cluster_tier1 Tier 1: Enzymatic Inhibition cluster_tier2 Tier 2: Cellular DNA Damage topo1_assay Topoisomerase I Relaxation Assay cell_treatment Treat Cancer Cells (e.g., HCT116) topo1_assay->cell_treatment Proceed if active topo2_assay Topoisomerase II Decatenation Assay topo2_assay->cell_treatment gamma_h2ax γ-H2AX Immunofluorescence cell_treatment->gamma_h2ax foci_quant Quantify DNA Damage Foci gamma_h2ax->foci_quant caption Fig 2. Workflow for topoisomerase target validation.

Fig 2. Workflow for topoisomerase target validation.

This assay measures the ability of the compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

  • Materials:

    • Human Topoisomerase I.

    • Supercoiled plasmid DNA (e.g., pBR322).

    • Topoisomerase I Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 0.1 mM EDTA, 0.5 mM DTT).

    • This compound.

    • 5x Gel Loading Dye.

    • 1% Agarose gel in TAE buffer.

    • Ethidium bromide or other DNA stain.

  • Procedure:

    • On ice, prepare reaction tubes. To each tube, add assay buffer, supercoiled DNA, and the test compound at various concentrations.

    • Add purified Topoisomerase I to all tubes except the negative control.

    • Incubate the reactions for 30 minutes at 37°C.

    • Stop the reaction by adding gel loading dye.

    • Load the samples onto a 1% agarose gel.

    • Run the gel at 80-100V until the dye front has migrated sufficiently.

    • Stain the gel with ethidium bromide and visualize under UV light.

    • Inhibition is observed as the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the no-compound control.

Lane Description Expected Result (Active Compound)
1Supercoiled DNA (no enzyme)Single fast-migrating band
2DNA + Topo I (no compound)Single slow-migrating (relaxed) band
3-NDNA + Topo I + CompoundDose-dependent increase in supercoiled band

This immunofluorescence assay quantifies DNA double-strand breaks in cells, a hallmark of topoisomerase inhibitor activity.

  • Materials:

    • HCT116 or other cancer cell line.

    • Cells grown on glass coverslips in a 24-well plate.

    • This compound.

    • 4% Paraformaldehyde (PFA) for fixation.

    • 0.3% Triton X-100 in PBS for permeabilization.

    • Blocking buffer (e.g., 5% BSA in PBS).

    • Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139).

    • Alexa Fluor-conjugated anti-mouse secondary antibody.

    • DAPI for nuclear counterstaining.

    • Fluorescence microscope.

  • Procedure:

    • Treat cells with the test compound for a specified time (e.g., 6-24 hours). Include a known topoisomerase inhibitor (e.g., etoposide) as a positive control.

    • Wash cells with PBS and fix with 4% PFA for 15 minutes.

    • Wash and permeabilize the cells with 0.3% Triton X-100 for 10 minutes.

    • Block with 5% BSA for 1 hour.

    • Incubate with the primary γ-H2AX antibody overnight at 4°C.

    • Wash and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

    • Wash and mount the coverslips onto slides using mounting medium with DAPI.

    • Image the cells using a fluorescence microscope.

    • Quantify the number of γ-H2AX foci per nucleus. A significant, dose-dependent increase in foci indicates DNA damage.

Potential Therapeutic Targets in Inflammation

Rationale and Mechanistic Overview

Quinoline-3-carboxylic acids have demonstrated significant anti-inflammatory properties. Inflammation is a key driver of many chronic diseases, including arthritis, inflammatory bowel disease, and certain cancers. A potential mechanism for the anti-inflammatory action of this compound could be the inhibition of key pro-inflammatory signaling pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous cytokines, chemokines, and adhesion molecules.

Experimental Validation Workflow

The workflow will first assess the compound's ability to suppress inflammatory responses in a relevant cell model and then dissect the molecular mechanism by examining key signaling events in the NF-κB pathway.

G cluster_tier1 Tier 1: Phenotypic Screening cluster_tier2 Tier 2: Mechanism of Action macrophage_culture Culture RAW 264.7 Macrophages lps_stimulation Stimulate with LPS +/- Compound macrophage_culture->lps_stimulation cytokine_elisa Measure TNF-α Release (ELISA) lps_stimulation->cytokine_elisa cell_lysates Prepare Cell Lysates lps_stimulation->cell_lysates reporter_assay NF-κB Luciferase Reporter Assay lps_stimulation->reporter_assay cytokine_elisa->cell_lysates Proceed if active western_blot Western Blot for p-IκBα cell_lysates->western_blot reporter_transfection Transfect cells with NF-κB reporter plasmid reporter_transfection->reporter_assay caption Fig 3. Workflow for validating anti-inflammatory activity.

Fig 3. Workflow for validating anti-inflammatory activity.

This protocol measures the compound's ability to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.

  • Materials:

    • RAW 264.7 murine macrophage cell line.

    • DMEM with 10% FBS.

    • LPS from E. coli O111:B4.

    • This compound.

    • Mouse TNF-α ELISA Kit.

  • Procedure:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.

    • The next day, remove the medium and replace it with fresh medium containing various concentrations of the test compound. Pre-incubate for 1 hour.

    • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include wells with cells only (negative control) and cells with LPS only (positive control).

    • Incubate for 6-18 hours.

    • Collect the cell culture supernatants.

    • Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

    • A dose-dependent decrease in TNF-α levels in the compound-treated wells compared to the LPS-only control indicates anti-inflammatory activity.

Condition Expected TNF-α Level
Untreated CellsLow / Undetectable
LPS-Treated CellsHigh
LPS + Active CompoundDose-dependent reduction

Summary and Future Directions

This guide has outlined a systematic, evidence-based approach to elucidating the therapeutic potential of this compound. By focusing on well-established targets for the broader quinoline class—namely Protein Kinase CK2, DNA topoisomerases, and inflammatory pathways—researchers can efficiently navigate the early stages of drug discovery. The provided experimental workflows are designed to be self-validating, progressing from direct biochemical assays to more complex cell-based functional readouts.

Positive results in these initial screens would warrant further investigation, including:

  • Selectivity Profiling: Screening against a broad panel of kinases and other enzymes to determine the compound's selectivity.

  • In Vivo Efficacy: Testing the compound in relevant animal models of cancer or inflammation.

  • Pharmacokinetic and Toxicological Studies: Assessing the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its safety profile.

The exploration of this compound and its derivatives holds considerable promise for the development of novel therapeutic agents.

References

  • Sławiński, J., Szafrański, K., & Żołnowska, B. (2018). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 157, 1114-1124. [Link]

  • Al-Ostath, R. S., Ghattas, M. A., Atatreh, N., & Al-Ktaifani, M. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4976. [Link]

  • University of Arizona. (n.d.). Basic Western Blot Protocol AKT. [Link]

  • Prudent, R., Sautel, C. F., Moucadel, V., Laudet, B., Filhol, O., & Cochet, C. (2010). In vitro and in vivo assays of protein kinase CK2 activity. Methods in Enzymology, 485, 597-610. [Link]

  • National Center for Biotechnology Information. (n.d.). Topoisomerase Assays. [Link]

  • Inspiralis. (n.d.). Human Topoisomerase II Decatenation Assay. [Link]

  • ProFoldin. (n.d.). Human DNA Topoisomerase I Assay Kits. [Link]

  • van der Watt, P. J., & Leaner, V. D. (2016). Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells. Methods in Molecular Biology, 1421, 1-10. [Link]

  • Bowdish Lab. (2012). NF-KB LUCIFERASE ASSAY. [Link]

  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?[Link]

in silico modeling of 2-Methylquinoline-3-carboxylic acid hydrochloride interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 2-Methylquinoline-3-carboxylic acid hydrochloride Interactions

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer and anti-inflammatory properties[1][2][3]. This compound, a member of this versatile class, presents a compelling subject for computational analysis in the early stages of drug discovery. This guide provides a comprehensive, technically-grounded framework for the in silico evaluation of this molecule. We will navigate the complete computational workflow, from initial target identification and ligand preparation to the intricacies of molecular docking, the dynamic insights of molecular dynamics simulations, and the critical predictions of ADMET properties. The methodologies presented herein are designed to be self-validating, providing researchers with a robust protocol to generate actionable, high-confidence data for drug development programs.

Foundational Strategy: Target Identification & Ligand Preparation

Before any simulation can commence, two fundamental questions must be answered: What protein does our ligand interact with, and is the digital representation of our ligand accurate? The success of all subsequent steps hinges on the rigor applied here.

Hypothesis Generation: In Silico Target Identification

While 2-Methylquinoline-3-carboxylic acid may have known targets, an unbiased survey can reveal novel mechanisms of action. Inverse virtual screening (IVS) is a powerful computational method for this purpose. It "docks" the ligand against a large library of protein structures to identify potential binding partners. Recent studies have successfully used IVS to identify putative targets for quinoline derivatives, such as Leishmania major N-myristoyltransferase[4].

Workflow for Target Identification:

  • Ligand Preparation: Optimize the 3D structure of 2-Methylquinoline-3-carboxylic acid. This involves generating a low-energy conformation and assigning correct partial charges using a force field like MMFF94.

  • Select IVS Platform: Utilize established servers like SwissTargetPrediction or PharmMapper. These platforms compare the ligand's 3D shape and pharmacophore features to databases of known protein binding sites.

  • Execution & Analysis: Submit the prepared ligand structure to the server. The output will be a ranked list of potential protein targets.

  • Target Prioritization: Filter the results based on biological relevance. For instance, if the therapeutic goal is oncology, prioritize kinases, transcription factors, or other proteins implicated in cancer pathways[5]. Cross-reference findings with literature on similar quinoline-3-carboxylic acid derivatives, which have shown activity against targets like protein kinase CK2[5].

Ligand Preparation Protocol: Ensuring Chemical Fidelity

The accuracy of a simulation is dictated by the quality of its inputs. The ligand structure must be prepared meticulously to ensure it is energetically minimized and correctly protonated for the simulation environment.

Step-by-Step Ligand Preparation Protocol:

  • Obtain 2D Structure: Draw the structure of 2-Methylquinoline-3-carboxylic acid using chemical drawing software like MarvinSketch or ChemDraw.

  • Convert to 3D: Use the software's built-in tools to generate a three-dimensional conformation.

  • Energy Minimization: Perform an initial energy minimization using a suitable force field (e.g., MMFF94 or UFF). This step resolves any steric clashes or unnatural bond lengths.

  • Protonation State & Tautomers: Determine the most likely protonation state at a physiological pH of ~7.4. For the hydrochloride salt, the quinoline nitrogen will be protonated. Software like Open Babel or specialized platforms can assist in this determination[6].

  • File Format Conversion: Save the final, prepared ligand structure in a format compatible with docking and simulation software, such as .mol2 or .pdbqt[7].

Predicting Binding: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a protein[7][8]. It is a computationally efficient method to screen compounds and generate initial hypotheses about binding interactions.

Causality in Docking: The "Why" Behind the Protocol
  • Why Prepare the Protein? Raw PDB structures often contain experimental artifacts like water molecules, co-solvents, and multiple conformations. Water molecules are typically removed because they can interfere with the docking algorithm, unless specific water molecules are known to be critical for ligand binding. Missing atoms and hydrogens must be added to ensure the protein's chemistry is complete, allowing for accurate hydrogen bond prediction[7].

  • Why Define a Binding Box? Docking algorithms sample a vast conformational space. Focusing the search on a specific binding site (e.g., an active site identified from a co-crystallized ligand or from the IVS step) dramatically increases efficiency and accuracy[7][9].

  • Why Use a Scoring Function? The scoring function provides a rapid estimation of binding free energy, allowing the software to rank different binding poses and compare them numerically[8]. Lower binding energy values typically indicate stronger, more favorable interactions[7].

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol assumes the use of UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculation[9].

  • Protein Preparation:

    • Fetch the target protein structure from the RCSB Protein Data Bank (PDB) (e.g., PDB ID: 1C8K)[9][10].

    • Remove unwanted chains, solvent molecules (water), and co-factors not relevant to the binding interaction.

    • Add polar hydrogens to the protein to correctly model potential hydrogen bonds.

    • Assign partial charges (e.g., AMBER ff14SB).

    • Save the prepared protein in .pdbqt format.

  • Ligand Preparation:

    • Load the previously prepared 3D structure of this compound.

    • Assign Gasteiger charges.

    • Define rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in .pdbqt format.

  • Grid Box Definition:

    • Identify the binding site on the protein. If a known inhibitor is present in the crystal structure, its location is an ideal starting point.

    • Define the center and dimensions (in Ångströms) of a "grid box" that encompasses the entire binding site, providing enough room for the ligand to move and rotate freely[7].

  • Execution of Docking:

    • Run AutoDock Vina via the command line, specifying the prepared protein, ligand, and grid box parameters[7].

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x A --size_y B --size_z C

  • Analysis of Results:

    • Vina will output a file containing multiple binding poses, ranked by their predicted binding affinity (in kcal/mol).

    • Visualize the top-ranked poses within the protein's binding site using PyMOL or Chimera.

    • Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex[11].

graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 1. Molecular Docking Workflow.

Assessing Stability: Molecular Dynamics (MD) Simulations

While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations offer insights into the movement and stability of the protein-ligand complex over time, providing a more realistic representation of the biological environment[12][13].

Rationale for MD Simulations

An MD simulation validates the docking results by assessing whether the predicted binding pose is stable in a simulated physiological environment (water, ions, at body temperature). Key analyses like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) provide quantitative measures of stability and flexibility[11].

Experimental Protocol: MD Simulation with GROMACS

This protocol outlines a typical workflow using the GROMACS simulation package[14].

  • System Preparation:

    • Complex Topology: Start with the best-ranked pose from molecular docking.

    • Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand using a server like CGenFF or PRODRG[14][15].

    • Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's charge and mimic a physiological salt concentration.

  • Simulation Execution:

    • Energy Minimization: Minimize the energy of the entire system to remove steric clashes between the complex, water, and ions.

    • Equilibration (NVT & NPT): Perform two short equilibration phases. First, under constant Number of particles, Volume, and Temperature (NVT) to stabilize the system's temperature. Second, under constant Number of particles, Pressure, and Temperature (NPT) to stabilize the density.

    • Production MD: Run the main simulation for a duration sufficient to observe the system's behavior (typically 50-100 nanoseconds for basic stability analysis).

  • Trajectory Analysis:

    • RMSD: Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates the complex has reached equilibrium and the ligand is not drifting out of the binding pocket.

    • RMSF: Calculate the RMSF per residue to identify which parts of the protein are flexible versus stable. High fluctuation in the binding site could impact ligand stability[11].

    • Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) identified during docking. Their persistence throughout the simulation provides strong evidence for a stable binding mode.

graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

START [label="Start with Best Docked Pose", fillcolor="#F1F3F4", fontcolor="#202124"]; TOPOLOGY [label="Generate System Topology (Force Field)", fillcolor="#E8F0FE", fontcolor="#202124"]; SOLVATE [label="Solvate & Add Ions", fillcolor="#E8F0FE", fontcolor="#202124"]; MINIMIZE [label="Energy Minimization", fillcolor="#FCE8E6", fontcolor="#202124"]; EQUIL [label="Equilibration (NVT/NPT)", fillcolor="#FCE8E6", fontcolor="#202124"]; PROD [label="Production MD Run (e.g., 100 ns)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ANALYSIS [label="Trajectory Analysis (RMSD, RMSF, H-Bonds)", fillcolor="#34A853", fontcolor="#FFFFFF"];

START -> TOPOLOGY -> SOLVATE -> MINIMIZE -> EQUIL -> PROD -> ANALYSIS;

Figure 2. Molecular Dynamics Simulation Workflow.

Predicting Drug-Likeness: ADMET Profiling

A potent molecule is of little therapeutic value if it is poorly absorbed, rapidly metabolized, improperly distributed, or toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction is a critical in silico step to flag potential liabilities early, saving significant time and resources[16][17].

The Importance of Early ADMET Assessment

Poor pharmacokinetic properties are a primary cause of late-stage drug development failures[18]. Computational ADMET models use a molecule's structure to predict its behavior in the body, helping to prioritize candidates with favorable drug-like properties[19][20].

Protocol for In Silico ADMET Prediction

Numerous web-based tools and software packages (e.g., SwissADME, pkCSM, ADMETlab) can perform these predictions[20].

  • Input: Submit the 2D structure of 2-Methylquinoline-3-carboxylic acid in SMILES or SDF format.

  • Execution: The platform will calculate a wide range of physicochemical and pharmacokinetic properties.

  • Analysis & Data Presentation: Synthesize the output into a clear, structured table for interpretation.

Table 1: Predicted ADMET Properties for 2-Methylquinoline-3-carboxylic acid

Category Property Predicted Value Interpretation & Desired Range
Physicochemical Molecular Weight187.19 g/mol Good (< 500)
LogP (Lipophilicity)Value from ServerIndicates solubility (1-3 is often optimal)
Topological Polar Surface Area (TPSA)Value from ServerInfluences membrane permeability (< 140 Ų)
Absorption Human Intestinal AbsorptionPrediction (%)High percentage desired for oral drugs
P-glycoprotein SubstrateYes/No"No" is preferred to avoid efflux
Distribution Blood-Brain Barrier (BBB) PermeationYes/No"No" desired unless targeting the CNS
Metabolism Cytochrome P450 (CYP) InhibitionInhibitor/Non-inhibitor of CYP isoformsNon-inhibitor is preferred to avoid drug-drug interactions
Excretion Total ClearanceValue (log ml/min/kg)Indicates rate of elimination
Toxicity AMES MutagenicityMutagen/Non-mutagen"Non-mutagen" is critical
hERG InhibitionYes/No"No" is critical to avoid cardiotoxicity

(Note: Predicted values are placeholders and must be generated using actual ADMET prediction software.)

Synthesis and Conclusion

The in silico modeling of this compound provides a multi-faceted view of its therapeutic potential. This guide outlines a logical and robust workflow:

  • Target Identification proposes potential biological partners.

  • Molecular Docking provides a static prediction of the binding mode and affinity.

  • Molecular Dynamics validates the stability of this interaction over time.

  • ADMET Profiling assesses the molecule's drug-like properties.

By integrating the results from each stage, a comprehensive profile of the molecule can be constructed. For example, a compound that shows strong binding affinity in docking, a stable RMSD in MD simulations, and a clean ADMET profile represents a high-priority candidate for progression to in vitro experimental validation. This structured, causality-driven computational approach significantly enhances the efficiency and rational design process in modern drug discovery.

References

  • Tuğcu, G., Bayram, F. E. Ö., & Sipahi, H. (2021). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. Turkish Journal of Pharmaceutical Sciences, 18(6).
  • (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advanced Pharmacology.
  • Aurlide. (2025). How do you predict ADMET properties of drug candidates?.
  • Shukla, R., & Tripathi, T. (2022). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. ResearchGate.
  • Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development.
  • Protheragen. ADMET Prediction.
  • Fiveable. ADMET prediction | Medicinal Chemistry Class Notes.
  • Deep Origin. ADMET Predictions - Computational Chemistry Glossary.
  • Guest, E. E. Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints.
  • Tuğcu, G., Bayram, F. E. Ö., & Sipahi, H. (2021). In Silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-Met Inhibitors in the Treatment of Human Tumors. ResearchGate.
  • Batool, S., Afzal, A., & Zeeshan, M. (2025). In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. BonViewPress.
  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex.
  • (2023). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction.
  • KBbox. Small Molecule Docking.
  • Bonvin Lab. Small molecule docking.
  • Banpure, S. G., et al. (2025). In-silico study of Novel Antimicrobial Quinoline derivatives. International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Tuğcu, G., Bayram, F. E. Ö., & Sipahi, H. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. Ulakbim.
  • Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube.
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug.
  • Benchchem. This compound | 103907-11-5.
  • Kumar, R., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry.
  • Gashaw, T., & Getachew, B. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
  • Sigma-Aldrich. 2-Methyl-quinoline-3-carboxylic acid.
  • Al-Ostath, O. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules.
  • da Silva, A. C. G., et al. (2024). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry.
  • Al-Amiery, A. A., et al. (2012). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
  • Sławiński, J., et al. (2014). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry.

Sources

literature review on 2-Methylquinoline-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methylquinoline-3-carboxylic acid hydrochloride

Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and drug development.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][3][4] Within this important class of compounds, this compound stands out as a key intermediate and a molecule of significant interest. The strategic placement of a methyl group at the 2-position and a carboxylic acid at the 3-position provides a unique electronic and steric profile, making it a versatile building block for the synthesis of more complex, biologically active molecules. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, properties, and pharmacological significance of this compound.

Physicochemical Properties and Characterization

This compound is typically a solid compound whose identity and purity are confirmed through a combination of spectroscopic and physical methods.[5] The hydrochloride salt form often enhances solubility in aqueous media, which can be advantageous for biological assays.

PropertyValueSource
Molecular Formula C₁₁H₉NO₂ · HClInferred
Molecular Weight 187.19 g/mol (for the free base)[5]
Appearance Solid[5]
CAS Number 103907-11-5[6]
InChI Key (Free Base) WXYKQNAKEPRCGF-UHFFFAOYSA-N[5]
SMILES (Free Base) CC1=NC2=C(C=CC=C2)C=C1C(O)=O[5]

Standard Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structural integrity, showing characteristic shifts for the methyl group, the aromatic protons of the quinoline core, and the carboxylic acid proton.

  • Infrared (IR) Spectroscopy: IR analysis would typically reveal a strong carbonyl (C=O) stretch from the carboxylic acid and characteristic peaks for the aromatic C-H and C=C bonds of the quinoline ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the exact molecular weight and elemental composition.

Synthesis of the Quinoline Core: The Doebner-von Miller Reaction

The synthesis of the quinoline scaffold is a well-established area of organic chemistry, with several named reactions providing reliable access. The Doebner-von Miller reaction, a classic and versatile method, involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1][7][8] This reaction is a cornerstone for producing a wide array of substituted quinolines.[2][9]

Proposed Synthetic Pathway

A plausible and efficient route to 2-Methylquinoline-3-carboxylic acid involves a variation of this classic reaction, where aniline reacts with ethyl acetoacetate (which provides the 2-methyl group and the precursor to the 3-carboxylic acid) and an aldehyde source. The reaction proceeds through a series of steps including conjugate addition, cyclization, and aromatization.

G aniline Aniline enamine Enamine Intermediate aniline->enamine eaa Ethyl Acetoacetate eaa->enamine acid Acid Catalyst (e.g., HCl) acid->enamine oxidation Oxidation/Aromatization quinoline_ester Ethyl 2-methylquinoline-3-carboxylate oxidation->quinoline_ester dihydroquinoline Dihydroquinoline Ester enamine->dihydroquinoline Cyclization dihydroquinoline->quinoline_ester final_product 2-Methylquinoline-3-carboxylic acid quinoline_ester->final_product Hydrolysis hydrochloride 2-Methylquinoline-3-carboxylic acid HCl final_product->hydrochloride HCl treatment

Caption: Synthetic workflow for 2-Methylquinoline-3-carboxylic acid.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, generalized procedure based on established Doebner-von Miller synthesis principles.

Step 1: Condensation and Cyclization

  • To a round-bottom flask equipped with a reflux condenser, add aniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Slowly add a strong acid catalyst, such as concentrated hydrochloric acid or p-toluenesulfonic acid (0.2 eq), while cooling the mixture in an ice bath.[7][8]

  • Add an α,β-unsaturated aldehyde or its precursor (e.g., paraldehyde) to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • During this stage, an oxidizing agent (e.g., nitrobenzene, often the aniline itself in excess, or air) facilitates the final aromatization step to form the stable quinoline ring.[1]

Step 2: Ester Hydrolysis

  • After cooling, the reaction mixture is carefully neutralized with a base (e.g., sodium carbonate solution) and the crude ethyl 2-methylquinoline-3-carboxylate is extracted with an organic solvent (e.g., ethyl acetate).

  • The solvent is removed under reduced pressure.

  • The crude ester is then subjected to hydrolysis by refluxing with an aqueous solution of sodium hydroxide (2.0 eq) in ethanol for 2-4 hours.

Step 3: Acidification and Salt Formation

  • After hydrolysis is complete, the solution is cooled and acidified with concentrated hydrochloric acid until the pH is strongly acidic (pH ~1-2).

  • The precipitation of this compound occurs.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Biological Activity and Pharmacological Potential

The true value of 2-Methylquinoline-3-carboxylic acid lies in its role as a scaffold for compounds with significant pharmacological activities. Derivatives based on this core have been extensively studied, revealing a range of therapeutic possibilities.

Antiproliferative and Anticancer Activity

A primary area of investigation for quinoline-3-carboxylic acids is oncology. Studies have shown that derivatives can exhibit potent and selective antiproliferative effects.

  • Enhanced Selectivity: A key challenge in cancer therapy is selectively targeting tumor cells. Research has demonstrated that converting quinoline-3-carboxylate esters to their corresponding carboxylic acids can enhance selectivity for cancer cells.[10] This is attributed to a change in the compound's pKa, leading to better absorption in the acidic microenvironment of tumors compared to healthy tissue.[11]

  • Kinase Inhibition: Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, with some compounds showing IC₅₀ values in the low micromolar range.[12] The ATM kinase, a key mediator in the DNA damage response (DDR) pathway, is another target for which quinoline-3-carboxamide derivatives have been developed as inhibitors.[13]

Biological Target/ActivityCell Lines / ModelKey FindingsReference
Antiproliferative MCF-7, K562 (Cancer); HEK293 (Non-cancerous)Carboxylic acid form shows higher selectivity for cancer cells over non-cancerous cells compared to its ester precursor.[10][11]
Antiproliferative HELA, MCF7 (Cancer)Demonstrated significant and selective reduction in cancer cell viability during prolonged incubation.[14]
Protein Kinase Inhibition Protein Kinase CK2 (Enzymatic Assay)IC₅₀ values for various derivatives ranged from 0.65 to 18.2 μM.[12]
Anti-inflammatory RAW264.7 Macrophages (LPS-induced)Showed appreciable anti-inflammatory effects without significant cytotoxicity.[14]
Broader Pharmacological Profile

The quinoline nucleus is associated with a wide array of bioactivities. While direct studies on this compound are specific, the broader class of quinolines shows promise in several areas:

  • Antibacterial and Antifungal Activity: The quinoline ring is a core component of many antimicrobial agents.[3]

  • Antimalarial and Anthelmintic Properties: Historically, quinoline derivatives like quinine and chloroquine have been central to combating malaria.[3][15]

G cluster_derivatives Chemical Modification cluster_applications Pharmacological Applications core 2-Methylquinoline-3-carboxylic Acid Core carboxamide Amide Formation (Carboxamides) core->carboxamide esterification Esterification core->esterification bisquinoline Coupling Reactions (Bisquinolines) core->bisquinoline anti_inflammatory Anti-inflammatory Agents core->anti_inflammatory antimicrobial Antimicrobial Agents core->antimicrobial anticancer Anticancer Agents (Kinase Inhibition, Selective Cytotoxicity) carboxamide->anticancer esterification->anticancer antimalarial Antimalarial Leads bisquinoline->antimalarial

Caption: Role as a scaffold for diverse pharmacological agents.

Conclusion and Future Directions

This compound is more than a simple chemical entity; it is a gateway to a rich field of medicinal chemistry. Its straightforward synthesis via established methods like the Doebner-von Miller reaction makes it an accessible starting material. The demonstrated biological activities of its derivatives, particularly in the realms of selective anticancer and anti-inflammatory action, underscore its importance. For researchers in drug discovery, this compound represents a validated scaffold ripe for further modification and optimization. Future work will likely focus on synthesizing novel libraries of derivatives, exploring new therapeutic targets, and further elucidating the structure-activity relationships that govern their potent pharmacological effects.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • PubMed. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents Med Chem.
  • PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. J Enzyme Inhib Med Chem.
  • ResearchGate. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.
  • Unknown Source. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.
  • Sigma-Aldrich. (n.d.). 2-Methyl-quinoline-3-carboxylic acid.
  • PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.
  • ChemicalBook. (n.d.). This compound.
  • ResearchGate. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications.
  • International Journal of Pharmacy & Pharmaceutical Research. (2024). Evaluation of the Pharmacological Profiles of Quinoline-Based Compounds.
  • Taylor & Francis Online. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • PubMed. (n.d.). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase.

Sources

Methodological & Application

Application Note: A Validated Protocol for the Laboratory Synthesis of 2-Methylquinoline-3-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Quinoline carboxylic acids are privileged scaffolds in medicinal chemistry and drug development, with derivatives showing a wide array of biological activities, including antitumor, antiviral, and antibacterial properties.[1] Specifically, 2-Methylquinoline-3-carboxylic acid serves as a crucial synthetic intermediate for more complex pharmaceutical agents.[2] This document provides a comprehensive, validated protocol for the synthesis of 2-Methylquinoline-3-carboxylic acid hydrochloride, designed for researchers in organic synthesis and drug discovery.

The selected synthetic strategy is based on the robust and highly efficient Friedländer Annulation , a classic condensation reaction that builds the quinoline core.[3][4] This method involves the reaction of a 2-aminoaryl aldehyde with a compound containing an α-methylene ketone. In this protocol, we react 2-aminobenzaldehyde with ethyl acetoacetate to yield ethyl 2-methylquinoline-3-carboxylate. This intermediate undergoes saponification to the free carboxylic acid, which is subsequently converted to its hydrochloride salt to enhance stability and handling.

This guide provides not only a step-by-step methodology but also delves into the mechanistic rationale behind the procedural choices, ensuring that the protocol is both reproducible and instructive.

Overall Synthetic Scheme

The synthesis is performed in three primary stages starting from commercially available reagents:

(Image for illustrative purposes)

Stage 1: Friedländer Annulation Stage 2: Saponification (Ester Hydrolysis) Stage 3: Hydrochloride Salt Formation

Mechanistic Rationale: The Friedländer Annulation

The cornerstone of this synthesis is the acid-catalyzed Friedländer reaction. Understanding its mechanism is key to optimizing conditions and troubleshooting potential issues. The reaction proceeds through several key steps:

  • Enolization: Ethyl acetoacetate, in the presence of an acid catalyst, establishes an equilibrium with its enol tautomer.

  • Schiff Base Formation/Michael Addition: The reaction can proceed via two plausible pathways. One involves the formation of a Schiff base between 2-aminobenzaldehyde and the enamine of ethyl acetoacetate. Another prominent pathway involves the initial conjugate (Michael) addition of the aniline amine to the α,β-unsaturated carbonyl system formed in situ.[5][6]

  • Intramolecular Cyclization: The intermediate undergoes an intramolecular cyclization, where the nucleophilic enamine attacks the electrophilic carbonyl carbon of the aldehyde group.

  • Dehydration/Aromatization: The resulting cyclic intermediate readily dehydrates under the acidic and heated conditions to form the stable, aromatic quinoline ring system.[7]

Reaction Mechanism Diagram

Friedlander_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Products A 2-Aminobenzaldehyde C Schiff Base / Enamine Adduct A->C + B, H⁺ B Ethyl Acetoacetate B->C D Cyclized Intermediate (Dihydroquinoline) C->D Intramolecular Cyclization E Ethyl 2-Methylquinoline-3-carboxylate D->E - H₂O (Aromatization)

Caption: Mechanism of the Friedländer Annulation.

Materials and Equipment

Reagents & Chemicals
ReagentFormulaM.W.CAS No.PuritySupplier
2-AminobenzaldehydeC₇H₇NO121.14529-23-7≥98%Sigma-Aldrich
Ethyl AcetoacetateC₆H₁₀O₃130.14141-97-9≥99%Sigma-Aldrich
Glacial Acetic AcidCH₃COOH60.0564-19-7ACS GradeFisher Scientific
Sodium Hydroxide (NaOH)NaOH40.001310-73-2≥98%VWR
Ethanol (EtOH)C₂H₅OH46.0764-17-5200 ProofDecon Labs
Hydrochloric Acid (HCl)HCl36.467647-01-037% (conc.)J.T. Baker
Diethyl Ether(C₂H₅)₂O74.1260-29-7AnhydrousSigma-Aldrich
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6ACS GradeFisher Scientific
HexanesC₆H₁₄86.18110-54-3ACS GradeFisher Scientific
Equipment
  • Three-neck round-bottom flasks (250 mL, 500 mL)

  • Reflux condenser and heating mantle with magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Büchner funnel and vacuum flask assembly

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Melting point apparatus

Detailed Experimental Protocol

Workflow Overview

Synthesis_Workflow Start Reagents: 2-Aminobenzaldehyde Ethyl Acetoacetate Step1 Stage 1: Friedländer Annulation (Glacial Acetic Acid, 110°C, 4h) Start->Step1 Workup1 Isolation of Ester Intermediate (Precipitation & Filtration) Step1->Workup1 Step2 Stage 2: Saponification (NaOH, aq. EtOH, Reflux) Workup1->Step2 Workup2 Acidification & Isolation (HCl, Precipitation, Filtration) Step2->Workup2 Step3 Stage 3: HCl Salt Formation (HCl in Ethanol) Workup2->Step3 Final Final Product: 2-Methylquinoline-3-carboxylic acid HCl Step3->Final

Sources

Application Notes and Protocols for the Use of 2-Methylquinoline-3-carboxylic acid hydrochloride in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Quinoline Carboxylic Acids in Cellular Research

The quinoline scaffold is a privileged structural motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3][4]. 2-Methylquinoline-3-carboxylic acid hydrochloride belongs to this versatile class of compounds. While the broader family of quinoline-3-carboxylic acids has been investigated for activities such as the inhibition of protein kinase CK2 and antiproliferative effects[5][6], a significant area of interest for structurally related molecules lies in the modulation of neurotransmitter receptors. Specifically, compounds with a quinoline core have been developed as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory, as well as in the pathophysiology of numerous neurological disorders[7][8].

This application note provides a detailed guide for researchers utilizing this compound and related quinoline derivatives in cell-based assays. We will focus on its potential mechanism as a competitive antagonist at the glycine binding site of the NMDA receptor, a mode of action shared by several well-characterized quinoline-based compounds[8][9][10]. The protocols and principles outlined herein are designed to provide a robust framework for investigating the neuroprotective and neuromodulatory effects of this compound class in relevant cellular models.

Mechanism of Action: Targeting the Glycine Co-agonist Site of the NMDA Receptor

The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation[8]. Upon activation, the channel opens, allowing the influx of Ca²⁺, which triggers a cascade of downstream signaling events. However, excessive activation of NMDA receptors leads to excitotoxicity, a process implicated in neuronal cell death in conditions such as stroke and neurodegenerative diseases[7][11][12].

This compound is hypothesized to act as a competitive antagonist at the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor[8][9][13]. By occupying this site, it prevents the binding of the endogenous co-agonists, thereby allosterically inhibiting receptor activation even in the presence of glutamate. This leads to a reduction in Ca²⁺ influx and downstream excitotoxic signaling, conferring a neuroprotective effect.

NMDA_Receptor_Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane cluster_binding Ligand Binding Glutamate_Vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor (GluN1/GluN2) Ion_Channel Ion Channel (Blocked) NMDA_Receptor->Ion_Channel Conformational Change Glutamate_Site Glutamate Site Glutamate_Site->NMDA_Receptor Glycine_Site Glycine Site Glycine_Site->NMDA_Receptor Ca_Influx Ca²⁺ Influx (Inhibited) Ion_Channel->Ca_Influx Prevents Opening Downstream Downstream Signaling (e.g., Excitotoxicity) Ca_Influx->Downstream Glutamate->Glutamate_Site Glycine Glycine Glycine->Glycine_Site Binding Prevented Compound_Q 2-Methylquinoline- 3-carboxylic acid HCl Compound_Q->Glycine_Site Competitive Binding

Figure 1: Mechanism of NMDA Receptor Antagonism. This diagram illustrates the competitive binding of this compound to the glycine site on the NMDA receptor, preventing co-agonist binding and subsequent channel activation and Ca²⁺ influx.

Application: Neuroprotection Assay in Primary Cortical Neurons

A fundamental application for an NMDA receptor antagonist is to assess its ability to protect neurons from excitotoxic insults. The following protocol details a robust method for evaluating the neuroprotective efficacy of this compound in a primary cortical neuron culture model.

Materials and Reagents
  • Primary cortical neurons (e.g., from E18 rat or mouse embryos)

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Poly-D-lysine coated cell culture plates

  • This compound (MW: 223.66 g/mol )

  • N-methyl-D-aspartate (NMDA)

  • Glycine

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Cell viability reagent (e.g., Calcein-AM or MTT)

Protocol Workflow

Neuroprotection_Workflow start Start: Primary Cortical Neuron Culture (DIV 7-10) prepare_compound Prepare Compound Stock (e.g., 100 mM in DMSO) start->prepare_compound pre_treatment Pre-treatment with 2-Methylquinoline-3-carboxylic acid HCl (Varying concentrations, 1-2 hours) prepare_compound->pre_treatment induce_excitotoxicity Induce Excitotoxicity (e.g., 100 µM NMDA + 10 µM Glycine) for 15-30 minutes pre_treatment->induce_excitotoxicity wash Wash cells with pre-warmed culture medium induce_excitotoxicity->wash incubation Incubate for 24 hours wash->incubation assess_viability Assess Cell Viability (LDH Assay or Calcein-AM staining) incubation->assess_viability end End: Data Analysis assess_viability->end

Figure 2: Experimental Workflow for Neuroprotection Assay. This flowchart outlines the key steps for assessing the neuroprotective effects of the test compound against NMDA-induced excitotoxicity in primary neurons.

Step-by-Step Protocol
  • Cell Culture: Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well. Culture the neurons in supplemented Neurobasal medium for 7-10 days in vitro (DIV) to allow for maturation and synapse formation.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in sterile DMSO. Further dilute the stock solution in pre-warmed culture medium to achieve the desired final concentrations (e.g., a range of 0.1 µM to 100 µM). Note: Ensure the final DMSO concentration in the culture medium is ≤ 0.1% to avoid solvent-induced toxicity.

  • Pre-treatment: Carefully remove half of the culture medium from each well and replace it with medium containing the test compound at 2x the final concentration. Incubate the plate for 1-2 hours at 37°C and 5% CO₂. Include appropriate vehicle controls (medium with 0.1% DMSO).

  • Induction of Excitotoxicity: Prepare a solution of NMDA (100 µM) and glycine (10 µM) in culture medium. Add this solution to the wells to initiate the excitotoxic insult. The final concentrations of the test compound should now be at their target values. Incubate for 15-30 minutes. Note: The optimal concentration of NMDA and duration of exposure should be determined empirically for your specific cell culture system to induce approximately 50-70% cell death.

  • Wash and Recovery: Gently remove the NMDA-containing medium and wash the cells twice with pre-warmed PBS. Replace the PBS with fresh, pre-warmed culture medium.

  • Incubation: Return the plate to the incubator and maintain for 24 hours.

  • Assessment of Cell Viability:

    • LDH Assay: Measure the release of lactate dehydrogenase into the culture medium as an indicator of cell death, following the manufacturer's protocol.

    • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells[14].

    • Fluorescence Imaging: Use live-cell imaging with stains like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) for a more direct visualization of cell viability.

Data Analysis and Expected Results

The neuroprotective effect of this compound can be quantified by measuring the reduction in cell death or the increase in cell viability compared to the NMDA-treated control group. The results can be expressed as a percentage of the protection observed, and an IC₅₀ (half-maximal inhibitory concentration) can be calculated from the dose-response curve.

Treatment GroupCompound Conc. (µM)% Cell Viability (Normalized to Control)
Untreated Control0100%
Vehicle + NMDA/Glycine045%
Compound Q + NMDA/Glycine158%
Compound Q + NMDA/Glycine1082%
Compound Q + NMDA/Glycine10095%
Compound Q alone10098%
Table 1: Representative Data from a Neuroprotection Assay. This table illustrates the expected dose-dependent neuroprotective effect of a hypothetical quinoline-based NMDA receptor antagonist ("Compound Q") against NMDA-induced excitotoxicity.

Troubleshooting and Considerations

  • Compound Solubility and Stability: While the hydrochloride salt form generally improves aqueous solubility, it is crucial to visually inspect the stock solution and final dilutions for any precipitation. The stability of the compound in cell culture media over the course of the experiment should also be considered, as components in the media can sometimes interact with the test compound[15].

  • Basal Toxicity: It is essential to include a control group treated with the highest concentration of the compound alone to ensure that it does not exhibit any intrinsic cytotoxicity at the effective concentrations. Excessive blockade of NMDA receptors can sometimes be detrimental to cell survival[16].

  • Off-Target Effects: Quinoline derivatives can have multiple biological targets. Consider performing counter-screening assays to rule out other potential mechanisms contributing to the observed effects, such as inhibition of other receptor types or kinases[6].

  • Cell Model Specificity: The expression levels of different NMDA receptor subunits can vary between cell types and culture conditions, which may influence the potency of the antagonist[9]. It is advisable to characterize the NMDA receptor subunit expression in your chosen cell model.

Conclusion

This compound represents a promising chemical scaffold for the investigation of neuromodulatory and neuroprotective phenomena in cell-based systems. By acting as a competitive antagonist at the glycine binding site of the NMDA receptor, it offers a valuable tool for studying the intricate signaling pathways involved in neuronal function and dysfunction. The protocols and guidelines presented here provide a solid foundation for researchers to explore the therapeutic potential of this and related quinoline carboxylic acid derivatives.

References

  • Choi, D. W. (1988). Glutamate neurotoxicity and diseases of the nervous system. Neuron, 1(8), 623-634. ([Link])

  • Grabb, M. C., & Choi, D. W. (1999). Ischemic tolerance in murine cortical cell culture: critical role for NMDA receptors. The Journal of neuroscience, 19(5), 1657–1662. ([Link])

  • Hwang, J. Y., et al. (1999). Transient NMDA Receptor Inactivation Provides Long-Term Protection to Cultured Cortical Neurons from a Variety of Death Signals. The Journal of neuroscience, 19(16), 6821–6829. ([Link])

  • Leung, J. C., et al. (2008). NMDA agonists and antagonists induce renal culture cell toxicity. Medicinal chemistry (Shariqah (United Arab Emirates)), 4(6), 565–571. ([Link])

  • Grimwood, S., et al. (1999). Characterization of the binding of two novel glycine site antagonists to cloned NMDA receptors. British journal of pharmacology, 127(3), 679–686. ([Link])

  • Schmieden, V., et al. (1993). Distinct agonist- and antagonist-binding sites on the glycine receptor. Neuron, 11(3), 539-545. ([Link])

  • Paoletti, P., et al. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400. ([Link])

  • Parsons, C. G., et al. (1997). Novel Systemically Active Antagonists of the Glycine Site of the N-Methyl-d-aspartate Receptor: Electrophysiological, Biochemical and Behavioral Characterization. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1264-1275. ([Link])

  • Linsenbardt, A. J., & Expert, C. (2014). Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions. Current pharmaceutical design, 20(31), 5101–5115. ([Link])

  • Kumar, A., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-cancer agents in medicinal chemistry, 21(13), 1736–1747. ([Link])

  • Dolle, F., et al. (2017). Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. ACS chemical neuroscience, 8(8), 1764–1774. ([Link])

  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(34), 20113–20139. ([Link])

  • El-Sayed, M. A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 27(19), 6653. ([Link])

  • Al-Obaidi, A. S. M., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Chemistry, 2018, 1-8. ([Link])

  • Burks, H. E., et al. (2021). Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). Journal of medicinal chemistry, 64(22), 16483–16494. ([Link])

  • Khattak, S. F., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology progress, 32(4), 998–1008. ([Link])

  • Sgarlata, C., et al. (2024). Targeting TRBP by a quinolone-based derivative as a novel approach to hit ovarian cancer. RSC Medicinal Chemistry, 15(1), 166-176. ([Link])

  • Niefiediev, O., et al. (2019). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Bioorganic & medicinal chemistry, 27(18), 115024. ([Link])

Sources

Application of 2-Methylquinoline-3-carboxylic acid hydrochloride in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline core is a bicyclic aromatic heterocycle that has proven to be a remarkably versatile scaffold in the realm of drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, leading to the development of numerous therapeutic agents.[1] The structural rigidity of the quinoline nucleus, combined with its capacity for diverse functionalization at various positions, allows for the fine-tuning of its physicochemical and pharmacological properties. This has led to the identification of quinoline-based compounds with potent anticancer, anti-inflammatory, antimicrobial, and antimalarial properties, among others.[1][2] 2-Methylquinoline-3-carboxylic acid hydrochloride belongs to this promising class of molecules, and this guide provides a comprehensive overview of its potential applications and the detailed protocols for its evaluation in a drug discovery setting.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a compound is paramount for the design and execution of robust and reproducible biological assays. Below is a summary of the available information for 2-Methylquinoline-3-carboxylic acid and its hydrochloride salt.

Property2-Methylquinoline-3-carboxylic acidThis compound
Molecular Formula C₁₁H₉NO₂C₁₁H₁₀ClNO₂
Molecular Weight 187.19 g/mol 223.65 g/mol
Appearance SolidSolid
Solubility Limited solubility in water. Soluble in organic solvents.Expected to have enhanced aqueous solubility compared to the free acid. Generally soluble in DMSO.
Storage Store at room temperature, protected from light and moisture.Store at room temperature, protected from light and moisture.

Note on Solubility for Experimental Work: For in vitro biological assays, it is recommended to prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).[3] A typical stock concentration is 10-50 mM. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity. The hydrochloride salt form is anticipated to improve solubility in aqueous buffers and cell culture media compared to the free acid. However, it is crucial to experimentally verify the solubility of the compound in the specific media used for each assay.

Potential Therapeutic Applications and In Vitro Screening Protocols

Based on the well-documented activities of the quinoline-3-carboxylic acid scaffold, this compound is a promising candidate for screening in several therapeutic areas. This section outlines detailed protocols for preliminary in vitro evaluation.

Anticancer Activity

Quinoline derivatives have been extensively investigated for their antiproliferative effects against a variety of cancer cell lines.[2][4] The proposed mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • This compound

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the selected cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Workflow for MTT Assay

MTT_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Solubilize Formazan F->G H Measure Absorbance G->H I Calculate IC50 H->I

Caption: Workflow for determining cell viability using the MTT assay.

Anti-inflammatory Activity

Certain quinoline derivatives have demonstrated anti-inflammatory properties, often through the inhibition of pro-inflammatory mediators.[5] A common in vitro model for assessing anti-inflammatory potential involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

This protocol measures the inhibitory effect of the test compound on the production of nitric oxide (NO), a key inflammatory mediator, in RAW 264.7 macrophage cells stimulated with LPS.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent System

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare dilutions of this compound in serum-free DMEM. Pre-treat the cells with various concentrations of the compound for 1-2 hours before LPS stimulation.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (a known anti-inflammatory drug, e.g., dexamethasone).

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in each sample. Determine the percentage of inhibition of NO production for each compound concentration compared to the LPS-stimulated vehicle control.

Signaling Pathway for LPS-induced NO Production

LPS_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Test_Compound 2-Methylquinoline-3- carboxylic acid HCl Test_Compound->NFkB Potential Inhibition

Caption: Simplified pathway of LPS-induced nitric oxide production.

Antimicrobial Activity

The quinoline scaffold is the backbone of several successful antibacterial drugs. Therefore, evaluating the antimicrobial potential of new derivatives is a logical step.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213 for Gram-positive, Escherichia coli ATCC 25922 for Gram-negative)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in MHB directly in a 96-well plate. The concentration range should be broad enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the absorbance at 600 nm.

Conclusion and Future Directions

This compound, as a member of the pharmacologically significant quinoline family, presents a valuable starting point for drug discovery campaigns. The protocols outlined in this guide provide a robust framework for the initial in vitro screening of its potential anticancer, anti-inflammatory, and antimicrobial activities. Positive results from these assays would warrant further investigation, including more detailed mechanistic studies, evaluation against a broader panel of cell lines or microbial strains, and eventual progression to in vivo models to assess efficacy and safety. The versatility of the quinoline scaffold also offers opportunities for medicinal chemistry efforts to optimize the potency and selectivity of this lead compound.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Turkistani, A. H., & El-Faham, A. (2021). Quinoline Derivatives as Anti-Inflammatory Agents. Molecules, 26(8), 2339. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis.
  • BenchChem. (2025). The Antiproliferative Potential of Quinoline Carboxylic Acids: A Technical Guide for Researchers.
  • Kumar, S., & Bawa, S. (2021). A comprehensive review on the pharmacological and therapeutic potential of quinoline derivatives. Bioorganic & Medicinal Chemistry, 44, 116279. [Link]

  • Musiol, R. (2017). Quinoline derivatives as promising anticancer drugs. Current medicinal chemistry, 24(22), 2373-2391. [Link]

  • Tiwari, R. K., & Agrawal, N. K. (2022). To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 12(3), 154-165. [Link]

  • World Health Organization. (2022). Antimicrobial resistance. Retrieved from [Link]

  • PubChem. (n.d.). Quinoline-3-carboxylic acid. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantification of 2-Methylquinoline-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides detailed analytical methodologies for the accurate quantification of 2-Methylquinoline-3-carboxylic acid hydrochloride, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, causality behind experimental choices, and robust validation principles. While specific validated methods for this exact compound are not widely published, the following protocols are expertly adapted from established methods for structurally similar quinoline-based carboxylic acids and are grounded in fundamental analytical chemistry principles.

Introduction: The Importance of Accurate Quantification

This compound serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration directly impact the yield, purity, and safety profile of the final drug product. Therefore, robust and reliable analytical methods for its quantification are paramount during process development, quality control, and stability studies. This guide details two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry. A discussion on Mass Spectrometry (MS) for structural confirmation and enhanced sensitivity is also included.

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Chemical Formula C₁₁H₁₀ClNO₂[1]
Molecular Weight 223.66 g/mol [1]
Appearance Solid
Canonical SMILES CC1=NC2=CC=CC=C2C=C1C(=O)O.Cl[1]

These properties, particularly the quinoline chromophore, inform the selection of UV detection wavelengths. The carboxylic acid and hydrochloride moieties influence solubility and chromatographic behavior.

High-Performance Liquid Chromatography (HPLC-UV) Method

Reverse-phase HPLC with UV detection is the workhorse method for the quantification of aromatic carboxylic acids in pharmaceutical settings due to its specificity, robustness, and wide availability. The following method is a recommended starting point, derived from established protocols for similar quinoline derivatives.[2]

Rationale for Method Design
  • Reverse-Phase Chromatography: The nonpolar C18 stationary phase is ideal for retaining the moderately nonpolar quinoline ring structure of the analyte.

  • Gradient Elution: A gradient of acetonitrile in an acidified aqueous mobile phase allows for efficient elution of the analyte while ensuring sharp peak shapes and separation from potential impurities. The acidic mobile phase (phosphoric acid) suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks.

  • UV Detection: The conjugated aromatic system of the quinoline ring exhibits strong UV absorbance, enabling sensitive detection. A wavelength of 289 nm is proposed as a starting point, based on data for similar compounds, but should be optimized by scanning a standard solution from 200-400 nm.[2][3]

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh standard/sample B Dissolve in Methanol (Stock Solution) A->B C Dilute with Mobile Phase to working concentrations B->C D Filter through 0.45 µm syringe filter C->D E Inject into HPLC System (C18 Column) D->E F Gradient Elution E->F G UV Detection (λ = 289 nm) F->G H Data Acquisition G->H I Generate Calibration Curve (Peak Area vs. Concentration) H->I J Quantify Sample Concentration I->J

Caption: Workflow for quantification by HPLC-UV.

Detailed Protocol: HPLC-UV

Instrumentation and Reagents:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • This compound reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Phosphoric acid (analytical grade).

  • Ultrapure water.

Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 289 nm (verify with UV scan)
Run Time 15 minutes

Procedure:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 10-15 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution with the initial mobile phase composition (90% A, 10% B) to achieve a concentration range that brackets the expected sample concentration (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample to obtain a theoretical concentration of 1 mg/mL of the analyte. Dissolve in methanol in a volumetric flask, sonicating as needed. Dilute with the initial mobile phase to bring the concentration into the range of the calibration curve.

  • Analysis: Filter all solutions through a 0.45 µm syringe filter into HPLC vials. Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards. Determine the concentration of the analyte in the samples using the linear regression equation derived from the calibration curve.

Method Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method should be validated according to ICH guidelines. Key parameters to assess include:

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Recovery of 98.0% to 102.0% for spiked samples
Precision (RSD) ≤ 2.0% for repeatability and intermediate precision
Specificity No interfering peaks at the analyte's retention time from placebo or degradation products
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1
Robustness Insensitive to small, deliberate changes in method parameters (e.g., flow rate ±10%, column temperature ±5°C)

UV-Vis Spectrophotometry Method

For a simpler, high-throughput, but less specific quantification, UV-Vis spectrophotometry can be employed. This method is suitable for pure samples or in matrices where interfering substances do not absorb at the analytical wavelength.

Rationale for Method Design

This technique relies on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The quinoline structure provides a strong chromophore suitable for this analysis. The choice of solvent is critical; hydrochloric acid is proposed to ensure the analyte is in a consistent, fully protonated state, which stabilizes its absorbance spectrum.[4]

Experimental Workflow: UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Analysis A Prepare Stock Solution in 0.1 M HCl B Create Serial Dilutions (Working Standards) A->B E Measure Absorbance of Standards and Samples at λmax B->E C Prepare Sample Solution in 0.1 M HCl C->E D Scan Standard to find λmax D->E F Plot Calibration Curve (Absorbance vs. Concentration) E->F G Calculate Sample Concentration F->G

Caption: Workflow for quantification by UV-Vis.

Detailed Protocol: UV-Vis Spectrophotometry

Instrumentation and Reagents:

  • UV-Vis Spectrophotometer (dual beam recommended).

  • Matched quartz cuvettes (1 cm path length).

  • This compound reference standard.

  • Hydrochloric acid (analytical grade).

  • Ultrapure water.

Procedure:

  • Solvent Preparation: Prepare a 0.1 M HCl solution by diluting concentrated HCl with ultrapure water.

  • Determination of λmax: Prepare a ~10 µg/mL solution of the reference standard in 0.1 M HCl. Scan this solution from 400 nm to 200 nm against a 0.1 M HCl blank to determine the wavelength of maximum absorbance (λmax).

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard, dissolve it in, and dilute to 100 mL with 0.1 M HCl in a volumetric flask.

  • Working Standard Solutions: Prepare a series of at least five dilutions from the stock solution using 0.1 M HCl to cover a suitable absorbance range (typically 0.1 to 1.0 AU), for example, 2, 4, 6, 8, and 10 µg/mL.

  • Sample Preparation: Prepare a sample solution in 0.1 M HCl with an expected concentration within the calibration range.

  • Measurement: Set the spectrophotometer to the predetermined λmax. Zero the instrument using the 0.1 M HCl blank. Measure the absorbance of each standard and sample solution.

  • Quantification: Create a calibration curve by plotting absorbance versus concentration. Use the linear regression equation to calculate the concentration of the analyte in the sample solution.

Mass Spectrometry (MS) for Confirmation and High Sensitivity

While UV detection is suitable for routine quantification, Mass Spectrometry offers unparalleled specificity and sensitivity, making it ideal for trace-level analysis, impurity profiling, and metabolite identification.[5] It is typically coupled with HPLC (LC-MS).

Principles and Application
  • Ionization: Electrospray Ionization (ESI) is the preferred technique for polar molecules like 2-Methylquinoline-3-carboxylic acid. In positive ion mode (ESI+), the molecule will readily protonate to form the [M+H]⁺ ion at m/z 188.1 (for the free base).

  • Fragmentation (MS/MS): For unambiguous identification, tandem mass spectrometry (MS/MS) can be performed. The protonated molecule ([M+H]⁺) is selected and fragmented via collision-induced dissociation (CID). Key fragmentations would likely involve the loss of CO₂ (44 Da) and subsequent cleavages of the quinoline ring.[6][7] This fragmentation pattern is unique to the molecule's structure.

  • Quantitative Analysis: Using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), the instrument is set to monitor a specific precursor ion → product ion transition. This technique is highly selective and can quantify the analyte at very low levels, even in complex matrices.[8]

A full LC-MS/MS method development would involve optimizing the mobile phase (often using volatile buffers like formic acid or ammonium formate), ESI source parameters, and collision energies to maximize the signal for the specific SRM transition.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the robust quantification of this compound. The HPLC-UV method offers a balance of specificity, precision, and accessibility for routine quality control. UV-Vis spectrophotometry presents a simpler, high-throughput option for pure samples. For applications requiring the highest sensitivity and structural confirmation, an LC-MS/MS approach is recommended. The causality-driven explanations and detailed protocols herein empower researchers to implement these methods effectively, ensuring the quality and integrity of their work in pharmaceutical development.

References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • J. Chem. Sci. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl quinoline. Retrieved from [Link]

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

  • Omics Online. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Retrieved from [Link]

  • NIST. (n.d.). Quinoline. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

  • De Gruyter. (2018). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Mass spectra of labelled methylquinolines. Retrieved from [Link]

  • National Institutes of Health. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Retrieved from [Link]

  • PubMed. (2011). [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. Retrieved from [Link]

  • ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. Retrieved from [Link]

  • National Institutes of Health. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • PubMed Central. (2016). Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. Retrieved from [Link]

  • PubMed. (2007). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-methylquinoline-3-carboxylate. Retrieved from [Link]

  • PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

  • Semantic Scholar. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Retrieved from [Link]

Sources

Application Notes and Protocols for In vivo Experimental Design with 2-Methylquinoline-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies for the novel investigational compound, 2-Methylquinoline-3-carboxylic acid hydrochloride. Drawing from the broad pharmacological potential of quinoline-based structures, particularly their noted anticancer activities, this guide establishes a hypothetical framework treating the compound as a promising anticancer agent.[1][2][3] The protocols herein are designed to build a robust preclinical data package, starting from essential preliminary in vitro characterization and culminating in detailed in vivo efficacy, pharmacokinetic, and toxicology studies. This guide emphasizes a scientifically rigorous, phased approach to preclinical development, adhering to the highest standards of animal welfare and data integrity, as outlined by the ARRIVE guidelines.[4][5][6][7]

Introduction: The Therapeutic Potential of Quinoline Scaffolds

The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[8][9][10] Derivatives of quinoline have been extensively investigated and developed as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[8][9][10] Specifically, the quinoline-3-carboxylic acid moiety has been identified in compounds designed as potent inhibitors of critical cancer-related targets, such as protein kinase CK2, and has shown promise in antiproliferative assays.[2][11]

This compound, as a novel entity within this class, warrants a thorough investigation into its therapeutic potential. This guide provides the strategic framework and detailed protocols to systematically evaluate its in vivo properties, assuming a primary hypothesis of anticancer activity based on its structural class.

The Preclinical Development Pathway: A Phased Approach

A successful in vivo research campaign does not begin with animal studies. It is predicated on a solid foundation of in vitro and in silico data that establishes a clear rationale, a testable hypothesis, and preliminary safety and activity profiles. The following workflow illustrates the logical progression from initial characterization to in vivo validation.

G cluster_0 Phase 1: In Vitro & In Silico Characterization cluster_1 Phase 2: Pre-formulation & Preliminary Safety cluster_2 Phase 3: In Vivo Studies in_silico In Silico ADMET Prediction in_vitro_activity In Vitro Antiproliferative Screening (e.g., MTT/SRB Assays) in_silico->in_vitro_activity Guide Compound Selection mechanism Mechanism of Action Studies (e.g., Kinase Assays, Cell Cycle Analysis) in_vitro_activity->mechanism Confirm Activity & Select Cell Lines formulation Formulation Development & Stability Testing mechanism->formulation Prioritize Lead Candidate in_vitro_tox In Vitro Toxicology (e.g., hERG, Ames Test) pk_studies Pharmacokinetic (PK) Studies formulation->pk_studies Develop Vehicle for In Vivo Use tox_studies Dose-Range Finding & Toxicology (MTD) in_vitro_tox->tox_studies Early Safety Readout pk_studies->tox_studies Inform Dose Selection efficacy_studies Xenograft Efficacy Studies tox_studies->efficacy_studies Determine Safe & Tolerated Dose

Caption: Phased workflow for preclinical development.

Phase 1: Foundational In Vitro & In Silico Assessment

Prior to any animal studies, a comprehensive in vitro evaluation is mandatory to establish biological activity and guide the in vivo study design.

Protocol: In Vitro Antiproliferative Screening (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), HCT116 (colon), A549 (lung))[2][3][11]

  • Normal human fibroblast cell line (e.g., HFF-1) for selectivity assessment[11]

  • DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates, multichannel pipette, plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Replace the medium in the wells with the medium containing the various compound concentrations. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

ParameterDescription
Cell Lines Panel of 3-5 cancer cell lines representing different tumor types and a non-cancerous cell line.
Concentration Range Logarithmic or semi-logarithmic dilutions (e.g., 0.01 µM to 100 µM).
Incubation Time 48-72 hours to assess antiproliferative effects.
Primary Endpoint IC50 (half-maximal inhibitory concentration).
Controls Untreated, vehicle (e.g., 0.1% DMSO), and a positive control (e.g., Doxorubicin).

Phase 2: Formulation and Preliminary Safety Assessment

With a confirmed in vitro activity profile, the next steps focus on preparing the compound for in vivo administration and conducting initial safety evaluations.

Formulation of a Carboxylic Acid for In Vivo Dosing

The hydrochloride salt of 2-Methylquinoline-3-carboxylic acid suggests good aqueous solubility. However, this must be empirically determined.

Objective: To develop a sterile, stable, and injectable formulation for animal dosing.

Protocol: Vehicle Screening and Solubility Assessment

  • Solubility Testing: Assess the solubility of the compound in common preclinical vehicles.

  • pH Adjustment: For carboxylic acids, adjusting the pH can significantly improve solubility. Buffers such as citrate or phosphate can be used.

  • Co-solvents: If solubility remains low, screen GRAS (Generally Recognized As Safe) co-solvents like PEG400, Solutol HS 15, or Tween 80.

  • Final Formulation: A common starting point for a soluble compound is sterile saline or a buffered solution (e.g., PBS pH 7.4). For less soluble compounds, a formulation like 10% DMSO, 40% PEG400, 50% saline may be tested.

  • Stability: The final formulation should be tested for chemical stability and physical appearance (e.g., precipitation) over a relevant timeframe (e.g., 24 hours at room temperature).

Vehicle ComponentPurposeTypical Concentration
Saline / PBS Primary aqueous vehicle.q.s. to 100%
PEG400 Co-solvent to increase solubility.10-60%
Tween 80 Surfactant to improve wetting and prevent precipitation.1-10%
DMSO Strong organic solvent for initial solubilization.< 10% (due to potential toxicity)

Phase 3: In Vivo Studies

All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines and follow the ARRIVE 2.0 reporting standards.[4][6]

Protocol: In Vivo Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a rodent model.[12][13][14]

Experimental Design:

  • Species: Male Sprague-Dawley rats (n=3-4 per group).

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) via tail vein.

    • Group 2: Oral (PO) administration (e.g., 10 mg/kg) via oral gavage.

  • Sample Collection: Serial blood samples (e.g., 50-100 µL) collected from the saphenous vein at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Plasma is harvested by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Compound concentration in plasma is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Non-compartmental analysis is used to calculate key PK parameters.[15]

PK ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Relates to efficacy and potential toxicity.
Tmax Time to reach Cmax.Indicates the rate of absorption.
AUC Area under the plasma concentration-time curve.Represents total drug exposure.
t1/2 Elimination half-life.Determines dosing interval.
CL Clearance.Rate of drug removal from the body.
Vd Volume of distribution.Extent of drug distribution into tissues.
F% Bioavailability (from PO/IV data).Fraction of the oral dose that reaches systemic circulation.
Protocol: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity. This is a critical step for designing efficacy studies.[8][16][17]

Experimental Design:

  • Species: Female athymic nude mice (the same strain as the planned efficacy study), n=3 per group.

  • Dosing: Administer single or multiple doses of the compound at escalating levels (e.g., 10, 30, 100 mg/kg).

  • Monitoring: Observe animals daily for 14 days.

  • Endpoints:

    • Clinical Signs: Monitor for changes in posture, activity, breathing, etc.

    • Body Weight: Record body weight daily. A >20% loss is a common humane endpoint.

    • Mortality: Record any deaths.

  • Determination of MTD: The MTD is defined as the highest dose that does not result in mortality, >20% body weight loss, or severe, unmanageable clinical signs of distress.

Protocol: Tumor Xenograft Efficacy Study

Objective: To evaluate the antitumor efficacy of this compound in a human tumor xenograft model.[18][19][20][21][22]

G start Day 0: Implant Tumor Cells (e.g., HCT116) Subcutaneously into Nude Mice monitor1 Monitor Tumor Growth start->monitor1 grouping Day ~10-14: Tumors reach ~100-150 mm³. Randomize mice into treatment groups. monitor1->grouping treatment Initiate Dosing Regimen: - Vehicle Control - Compound (Low Dose) - Compound (High Dose) - Positive Control grouping->treatment monitor2 Monitor for 21-28 Days: - Tumor Volume (2x/week) - Body Weight (2x/week) - Clinical Observations (Daily) treatment->monitor2 endpoint Study Endpoint: - Tumors exceed size limit - Predefined time point reached - Humane endpoints met monitor2->endpoint analysis Analysis: - Tumor Growth Inhibition (TGI) - Body Weight Change - Statistical Analysis (e.g., ANOVA) endpoint->analysis

Caption: Workflow for a typical xenograft efficacy study.

Experimental Design:

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Tumor Model: Subcutaneous implantation of a human cancer cell line (e.g., HCT116) that showed high sensitivity in vitro.

  • Study Groups (n=8-10 mice per group):

    • Group 1: Vehicle Control (dosed with the formulation vehicle).

    • Group 2: Compound at Dose 1 (e.g., 0.5x MTD).

    • Group 3: Compound at Dose 2 (e.g., 0.8x MTD).

    • Group 4: Positive Control (a standard-of-care agent for the tumor type).

  • Dosing: Administer treatment (e.g., daily, via oral gavage) for 21-28 days.

  • Primary Endpoint: Tumor volume, measured twice weekly with calipers (Volume = 0.5 x Length x Width²).

  • Secondary Endpoints:

    • Body weight (as a measure of toxicity).

    • Tumor weight at the end of the study.

    • Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - (ΔT / ΔC)) x 100 (where ΔT is the change in tumor volume for the treated group and ΔC is for the control group).

  • Ethical Considerations: All procedures must be approved by an IACUC. Humane endpoints (e.g., tumor volume >2000 mm³, >20% body weight loss, ulceration) must be strictly observed.

Conclusion and Future Directions

This document outlines a rigorous, logical, and ethically sound pathway for the preclinical in vivo evaluation of this compound as a potential anticancer agent. Successful completion of these studies—demonstrating a favorable pharmacokinetic profile, an acceptable safety margin, and significant antitumor efficacy—would provide the necessary foundation to justify advancing the compound toward Investigational New Drug (IND)-enabling toxicology studies and subsequent clinical development, as guided by regulatory agencies like the FDA.[9][10][23][24]

References

  • ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). The University of Iowa. Retrieved from [Link]

  • ARRIVE Guidelines: Home. (n.d.). NC3Rs. Retrieved from [Link]

  • Chen, S., et al. (2023). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Journal of Hematology & Oncology. Retrieved from [Link]

  • du Sert, N. P., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLOS Biology. Retrieved from [Link]

  • Day, C. P., et al. (2022). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Cancers. Retrieved from [Link]

  • Sledge, G. W., et al. (2014). Animal models and therapeutic molecular targets of cancer: utility and limitations. Veterinary Pathology. Retrieved from [Link]

  • Kilkenny, C., et al. (2010). The ARRIVE guidelines: Animal Research: Reporting In Vivo Experiments. EUPRIM-NET. Retrieved from [Link]

  • Das, D., et al. (2022). Importance of Animal Models in the Field of Cancer Research. ResearchGate. Retrieved from [Link]

  • ARRIVE: Animal Research Reporting In Vivo Experiments. (n.d.). NC3Rs. Retrieved from [Link]

  • Li, Z., et al. (2022). Experimental mouse models for translational human cancer research. Frontiers in Oncology. Retrieved from [Link]

  • FDA Requirements for Preclinical Studies. (n.d.). FDA. Retrieved from [Link]

  • Step 2: Preclinical Research. (2018). FDA. Retrieved from [Link]

  • Preclinical Toxicology Considerations for a Successful IND Application. (n.d.). Altasciences. Retrieved from [Link]

  • Preclinical research strategies for drug development. (n.d.). AMSbio. Retrieved from [Link]

  • Pre-Clinical Trials: USFDA Regulations to be Followed. (n.d.). Liveon Biolabs. Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2018). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2022). Molecules. Retrieved from [Link]

  • In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita. Retrieved from [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). DarU-Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Pharmacokinetics - ADME In Vivo & PK Studies. (n.d.). BioIVT. Retrieved from [Link]

  • Preclinical Regulatory Requirements. (n.d.). Duke University. Retrieved from [Link]

  • Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. (2022). MDPI. Retrieved from [Link]

  • What models are used in in vivo pharmacokinetics studies? (2024). Patsnap. Retrieved from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.). National Cancer Institute. Retrieved from [Link]

  • GLP Toxicology Studies I Preclinical Toxicology Services. (n.d.). Pharmaron. Retrieved from [Link]

  • In vivo PK / Pharmacokinetic Studies. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Preclinical GLP Toxicology Studies. (n.d.). Charles River. Retrieved from [Link]

  • From Bench to Clinic - The Chronology of Preclinical Studies. (n.d.). ITR Laboratories Canada Inc. Retrieved from [Link]

Sources

Mastering the Preparation of 2-Methylquinoline-3-carboxylic acid hydrochloride Stock Solutions: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the preparation, handling, and storage of stock solutions of 2-Methylquinoline-3-carboxylic acid hydrochloride. Emphasizing scientific integrity and practical insights, this document delves into the rationale behind experimental choices, ensuring the generation of reliable and reproducible results. Protocols for dissolution in various solvents are presented, alongside best practices for storage to maintain compound integrity.

Introduction: Understanding this compound

2-Methylquinoline-3-carboxylic acid and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a key structural motif in a wide array of biologically active molecules, including established antimalarial drugs. The addition of a carboxylic acid group at the 3-position and a methyl group at the 2-position can significantly influence the molecule's physicochemical properties and biological activity. The hydrochloride salt form is often utilized to enhance aqueous solubility and stability.

Accurate and consistent preparation of stock solutions is a critical first step in any experimental workflow, directly impacting the quality and reproducibility of downstream assays. This guide provides a foundational understanding of the principles and practices for handling this compound to ensure the integrity of your research.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is paramount for safe handling and effective stock solution preparation.

Table 1: Physicochemical and Safety Data for this compound and Related Compounds

PropertyThis compound2-MethylquinolineQuinoline-3-carboxylic acidGeneral Quinoline Compounds
CAS Number 103907-11-591-63-46480-68-8Varies
Molecular Formula C11H10ClNO2C10H9NC10H7NO2Varies
Molecular Weight 223.66 g/mol 143.19 g/mol 173.17 g/mol Varies
Appearance Typically a solidColorless oily liquid, darkens on exposure to airSolidCan be liquid or solid
Solubility Data not widely available. Expected to have some aqueous solubility due to the hydrochloride salt. Likely soluble in organic solvents like DMSO.Slightly soluble in waterData not widely available.Generally sparingly soluble in cold water, more soluble in hot water and organic solvents.[1]
Safety Hazards Data not widely available. Handle with care as with related compounds.Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[2]Causes skin and eye irritation. May cause respiratory irritation.[3]Can be harmful, irritants, and may have long-term adverse effects on the environment.[2]
Handling Precautions Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated area.Wear PPE. Avoid contact with skin, eyes, and clothing.[2]Wear PPE. Avoid inhalation.Use in a well-ventilated area, wear appropriate PPE, and avoid environmental release.[4]

Expert Insight: The hydrochloride salt of an organic molecule is generally expected to exhibit improved aqueous solubility compared to its free base form. However, the overall solubility is also influenced by the rest of the molecular structure. For complex organic molecules, Dimethyl Sulfoxide (DMSO) is a common solvent of choice due to its high dissolving power.[5]

Core Protocols for Stock Solution Preparation

The choice of solvent is critical and depends on the requirements of the downstream application. Always start with small-scale solubility tests to determine the optimal solvent and concentration.

Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing a stock solution of this compound.

stock_solution_workflow cluster_prep Preparation cluster_storage Storage & Handling weigh 1. Weigh Compound add_solvent 2. Add Solvent weigh->add_solvent dissolve 3. Facilitate Dissolution (Vortex, Sonicate, Warm) add_solvent->dissolve sterilize 4. Sterile Filter (Optional) dissolve->sterilize If for cell-based assays aliquot 5. Aliquot dissolve->aliquot If not sterile filtering sterilize->aliquot store 6. Store Appropriately (e.g., -20°C or -80°C, protect from light) aliquot->store

Caption: General workflow for preparing stock solutions.

Protocol 1: Preparation of a DMSO Stock Solution

DMSO is a versatile solvent for many organic compounds and is often used for preparing high-concentration stock solutions for in vitro assays.[5]

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Procedure:

  • Pre-weighing Preparation: Before opening the vial of the compound, allow it to equilibrate to room temperature to prevent condensation of moisture, as quinoline compounds can be hygroscopic.[6]

  • Weighing: In a fume hood or well-ventilated area, carefully weigh the desired amount of this compound into a suitable tube or vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration. For a related compound, Quinoline-8-carboxylic acid, a stock solution of 50 mg/mL in DMSO has been reported.[7] It is advisable to start with a conservative concentration (e.g., 10 mg/mL) and increase if the compound fully dissolves.

  • Dissolution:

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the solution for 10-15 minutes.

    • If necessary, gently warm the solution to 37°C in a water bath or heat block and vortex again. Avoid excessive heat, as it may degrade the compound.[8]

  • Observation: Visually inspect the solution to ensure complete dissolution and the absence of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. For a similar compound, storage at -80°C for up to 6 months has been suggested for solutions in DMSO.[7]

Protocol 2: Preparation of an Aqueous Stock Solution

For certain applications, an aqueous stock solution may be necessary. The hydrochloride salt should enhance water solubility, but the pH of the water will be a critical factor.

Materials:

  • This compound powder

  • Nuclease-free water or a suitable buffer (e.g., PBS)

  • Sterile tubes or vials

  • Calibrated balance

  • Vortex mixer

  • pH meter

Procedure:

  • Weighing: Following the same precautions as in Protocol 1, weigh the desired amount of the compound.

  • Solvent Addition: Add a portion of the total required volume of water or buffer to the compound.

  • Dissolution and pH Adjustment:

    • Vortex the mixture to facilitate dissolution.

    • The stability of quinoline compounds in aqueous solutions is highly pH-dependent.[8] It is recommended to monitor the pH of the solution. If the compound does not dissolve, a slight adjustment of the pH with dilute HCl or NaOH may be necessary. However, be aware that significant pH changes can affect the stability and activity of the compound.

  • Final Volume: Once the compound is dissolved, add the remaining solvent to reach the final desired volume and mix thoroughly.

  • Storage: Aqueous solutions are generally less stable than DMSO stocks. It is strongly recommended to prepare fresh aqueous solutions for each experiment. If short-term storage is necessary, store at 4°C for no longer than 24 hours, protected from light. For a related compound, quinolinic acid, it is not recommended to store the aqueous solution for more than one day.[9]

Best Practices for Storage and Handling

To ensure the long-term integrity and activity of this compound stock solutions, adhere to the following best practices:

  • Protection from Light: Quinoline derivatives can be light-sensitive.[6] Always store stock solutions in amber vials or wrap clear vials in aluminum foil.

  • Temperature: For long-term storage, -80°C is preferable to -20°C to minimize degradation.[8]

  • Inert Atmosphere: For highly sensitive applications, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.[8]

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is crucial to maintain its stability.

  • Labeling: Clearly label all aliquots with the compound name, concentration, solvent, date of preparation, and your initials.

Conclusion

The reliable preparation of high-quality stock solutions is a cornerstone of reproducible research. By understanding the chemical nature of this compound and following the detailed protocols and best practices outlined in this guide, researchers can confidently prepare and store this compound for their drug discovery and development endeavors. The emphasis on methodical dissolution techniques, appropriate solvent selection, and stringent storage conditions will contribute to the generation of accurate and consistent experimental data.

References

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Loba Chemie. (2025, July 24). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (2020). The Royal Society of Chemistry. Retrieved from [Link]

  • Hassner, A., & Stumer, C. (2014). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. In Organic Syntheses. John Wiley & Sons, Inc.
  • PubChem. (n.d.). Methyl 2-methylquinoline-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Quinoline-3-carboxylic acid. Retrieved from [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Zarebska, K., et al. (2018). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 28(15), 2545-2551.

Sources

Application Notes and Protocols for High-Throughput Screening of 2-Methylquinoline-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold, particularly derivatives of 2-methylquinoline-3-carboxylic acid, represents a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities. Identifying novel therapeutic agents from large chemical libraries of these analogs necessitates robust, efficient, and scalable screening methodologies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, development, and implementation of high-throughput screening (HTS) assays tailored for the discovery of bioactive 2-methylquinoline-3-carboxylic acid analogs. We delve into the critical decision-making process for assay selection, offer detailed, field-proven protocols for key assay formats, and provide a framework for rigorous data analysis and quality control to ensure the identification of high-confidence hits.

Introduction: The Quinoline Scaffold and the Imperative for HTS

Quinoline and its derivatives are heterocyclic aromatic compounds that form the core of numerous natural products and synthetic pharmaceuticals. The 2-methylquinoline-3-carboxylic acid backbone, in particular, has been explored for various therapeutic applications, with studies indicating that its analogs can function as enzyme inhibitors and DNA interacting agents.[1][2][3] For instance, certain 4-quinoline carboxylic acids have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis and a target for cancer therapy.[1] Furthermore, related structures like 8-hydroxyquinolines have been successfully identified as inhibitors of histone demethylases through large-scale screening efforts.[4]

Given the vast chemical space that can be explored through analog synthesis, high-throughput screening (HTS) is an indispensable tool.[5] HTS combines automation, miniaturization, and sensitive detection methods to rapidly evaluate tens of thousands to millions of compounds, moving beyond anecdotal discoveries to a systematic search for novel biological activity.[5][6] This guide provides the strategic and technical framework for applying HTS to this important class of molecules.

Strategic Assay Selection: Aligning Target Biology with HTS Technology

The first and most critical step in a screening campaign is selecting an appropriate assay. This choice depends on the hypothesized or known biological target of the 2-methylquinoline-3-carboxylic acid analogs. The two primary categories of HTS assays are biochemical and cell-based.[7][8][9]

  • Biochemical Assays: These assays utilize purified components (e.g., enzymes, receptors) in a controlled, cell-free environment.[8] They are ideal for directly measuring the interaction between a compound and its molecular target, such as enzyme inhibition or receptor-ligand binding.[10][11] Their primary advantages are simplicity, high signal-to-noise ratios, and fewer confounding factors.

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more biologically relevant data that accounts for factors like cell permeability, cytotoxicity, and engagement with intracellular signaling pathways.[9][12][13] They are essential for validating hits from biochemical screens and for phenotypic screening where the molecular target may be unknown.[12]

The general workflow of an HTS campaign is a multi-stage process designed to efficiently narrow down a large library to a few promising lead candidates.

HTS_Workflow cluster_0 HTS Campaign Workflow Library Compound Library (>100,000s of Analogs) Primary_Screen Primary Screen (Single Concentration) Library->Primary_Screen Hit_Identification Hit Identification (Data Analysis, Z'-Factor) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Hit_Identification->Dose_Response ~0.1-1% Hit Rate Secondary_Assays Secondary & Orthogonal Assays (Confirm Mechanism, Rule out Artifacts) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assays->Lead_Optimization

Caption: General workflow of a high-throughput screening campaign.

Validated HTS Protocols for Quinoline Analog Screening

Here we present detailed protocols for three robust HTS assays suitable for screening 2-methylquinoline-3-carboxylic acid analogs against common drug target classes.

Protocol 1: Luminescent Kinase Inhibition Assay

Many quinoline derivatives are known kinase inhibitors. This protocol uses the ADP-Glo™ Kinase Assay (Promega), a universal, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[14] Increased luminescence is proportional to kinase activity; therefore, inhibitors will result in a lower signal. This assay is highly sensitive, robust, and less susceptible to compound interference compared to some fluorescence-based methods.[15][16]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which is then used by luciferase to produce a light signal.[14][17]

Protocol Steps:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 25-50 nL of each 2-methylquinoline-3-carboxylic acid analog (typically at 10 mM in DMSO) into the wells of a 384-well or 1536-well white, opaque assay plate. Add DMSO to control wells.

  • Enzyme & Substrate Addition: Add 2.5 µL of kinase buffer containing the target kinase and its specific substrate peptide to each well.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes. The exact time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).

  • ATP Depletion: Add 2.5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17]

  • Signal Generation: Add 5 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader (e.g., PerkinElmer EnVision® or BMG CLARIOstar®).

Parameter Condition Notes
Plate Type 384-well, solid white, low-volumeMinimizes crosstalk and maximizes signal.
Final Compound Conc. 10-20 µMFor primary screen.
Final DMSO Conc. ≤ 0.5%High DMSO can inhibit enzymes.
Positive Control Known inhibitor of the target kinase (e.g., Staurosporine)For calculating Z'-factor.
Negative Control DMSO onlyRepresents 100% enzyme activity.
Instrumentation Plate LuminometerNo excitation filter needed.
Protocol 2: Cell-Based GPCR Activation Assay (cAMP Measurement)

G-Protein Coupled Receptors (GPCRs) are a major class of drug targets.[18][19] This protocol describes a cell-based assay to screen for modulators of GPCRs that signal through the Gαs or Gαi pathways, which respectively increase or decrease intracellular cyclic AMP (cAMP) levels.[19][20]

GPCR_Signaling cluster_0 GPCR Signaling Pathway (Gs) Ligand Agonist Ligand (e.g., Quinoline Analog) GPCR GPCR (7-Transmembrane Receptor) Ligand->GPCR Binding G_Protein Gs Protein (α, β, γ subunits) GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (Downstream Signaling) cAMP->PKA Activation

Caption: Simplified signaling cascade for a Gs-coupled GPCR.

Principle: This protocol uses a competitive immunoassay format, such as an AlphaLISA® or TR-FRET assay, to measure changes in intracellular cAMP. Here, we describe a generic TR-FRET approach.

Protocol Steps:

  • Cell Plating: Seed HEK293 cells (or another suitable line) stably expressing the target GPCR into 384-well, tissue-culture treated, black-walled plates at a density of 5,000-10,000 cells/well. Incubate overnight.

  • Compound Addition: Remove culture medium and add 10 µL of assay buffer. Add 50 nL of quinoline analogs or controls (e.g., Isoproterenol for a β2-adrenergic receptor agonist screen).

  • Cell Stimulation: Incubate the plate at 37°C for 30 minutes to allow for GPCR activation and cAMP production.

  • Cell Lysis and Detection: Add 10 µL of lysis buffer containing the TR-FRET detection reagents (e.g., a europium-labeled anti-cAMP antibody and a dye-labeled cAMP analog).

  • Assay Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow the competitive binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader (e.g., Tecan Spark® or BioTek Synergy™). The signal is inversely proportional to the amount of cAMP produced by the cells.

Parameter Condition Notes
Cell Line HEK293 or CHO expressing target GPCREnsure stable, high-level expression.
Plate Type 384-well, black, clear-bottom, TC-treatedBlack walls reduce background fluorescence.
Agonist Control Known agonist for the target GPCRFor 100% stimulation signal.
Antagonist Control Assay buffer with DMSOFor basal cAMP levels.
Instrumentation TR-FRET Plate ReaderRequires specific excitation/emission filters.
Protocol 3: Fluorescence Polarization (FP) Assay for Protein-Protein Interactions (PPIs)

FP is a powerful, homogeneous technique to monitor binding events in solution, making it ideal for screening for inhibitors of PPIs.[21][22]

FP_Principle cluster_0 Fluorescence Polarization Principle cluster_1 cluster_2 Unbound Unbound State (Low Polarization) Bound Bound State (High Polarization) Unbound->Bound Quinoline analog disrupts interaction Tracer_Free Fluorescent Tracer Light_Out1 Depolarized Emitted Light Tracer_Free->Light_Out1 Rotation1 Fast Tumbling Light_In1 Polarized Excitation Light Light_In1->Tracer_Free Protein Target Protein Light_Out2 Polarized Emitted Light Protein->Light_Out2 Rotation2 Slow Tumbling Tracer_Bound Fluorescent Tracer Light_In2 Polarized Excitation Light Light_In2->Protein

Caption: Principle of a competitive Fluorescence Polarization assay.

Principle: A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, emitting depolarized light when excited with polarized light. When bound to a larger protein, its tumbling slows, and the emitted light remains polarized.[21][23] Screened compounds that inhibit this interaction will displace the tracer, leading to a decrease in polarization.[24]

Protocol Steps:

  • Reagent Preparation: Prepare assay buffer containing the target protein at a concentration sufficient to bind ~50-80% of the fluorescent tracer. The tracer concentration should be low (nM range) and well below the Kd of the interaction.

  • Compound Plating: Dispense 50 nL of quinoline analogs or controls into a 384-well black assay plate (e.g., Corning 3571).

  • Protein Addition: Add 10 µL of the target protein solution to all wells. Incubate for 15 minutes to allow compound-protein binding.

  • Tracer Addition: Add 10 µL of the fluorescent tracer to all wells.

  • Equilibration: Incubate the plate for 60-120 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Measure fluorescence polarization using a plate reader equipped with appropriate polarization filters (e.g., BMG PHERAstar®).

Parameter Condition Notes
Plate Type 384-well, black, non-binding surfaceReduces non-specific binding of proteins and tracers.
Tracer Fluorescently-labeled peptide or small moleculeMust have high affinity for the target protein.
Positive Control Unlabeled version of the tracer peptide/moleculeCompetes for binding, causing low polarization.
Negative Control DMSO onlyRepresents maximum binding/high polarization.
Instrumentation FP-capable Plate ReaderRequires both parallel and perpendicular emission filters.

Data Analysis, Quality Control, and Hit Identification

Raw data from HTS is meaningless without rigorous statistical analysis and quality control.[25] The primary goal is to reliably distinguish true "hits" from the noise inherent in the assay.[6][26]

Quality Control: The Z'-Factor

The Z'-factor (Z-prime) is the most widely accepted statistical parameter for quantifying the quality of an HTS assay.[27][28] It measures the separation between the distributions of the positive and negative controls.

The formula is: Z' = 1 - [ (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| ]

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control.

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control.

Interpretation of Z'-Factor Values: [29][30]

Z'-Factor Assay Quality Interpretation
> 0.5ExcellentThe assay has a large separation band and is highly robust for HTS.[27]
0 to 0.5MarginalThe assay is acceptable but may have a higher false positive/negative rate.[29]
< 0UnacceptableThe control signals overlap, and the assay is not suitable for screening.[30]

An average Z'-factor of >0.5 across all screening plates is the standard for a high-quality campaign.[31]

Hit Identification
  • Normalization: Raw data from each well is typically normalized to the plate controls. For an inhibition assay, this is often expressed as percent inhibition: % Inhibition = 100 * [ (Mean_neg - Sample_value) / (Mean_neg - Mean_pos) ]

  • Hit Selection: A common method for hit selection is to define a threshold based on the standard deviation (SD) of the sample population. For example, a hit might be defined as any compound that produces a signal > 3 SDs from the mean of the library compounds (or DMSO wells).[26]

  • Hit Confirmation and Triage: Initial hits must be re-tested, often in full dose-response curves, to confirm their activity and determine potency (IC50/EC50).[6] It is also critical to perform secondary or "orthogonal" assays to rule out false positives caused by assay interference (e.g., fluorescence quenching, compound aggregation).

Conclusion

High-throughput screening provides a powerful engine for the discovery of novel bioactive molecules from libraries of 2-methylquinoline-3-carboxylic acid analogs. Success is not merely a matter of automation but hinges on a well-conceived strategy. This involves selecting an assay that is mechanistically relevant to the target class, meticulously optimizing and validating that assay to achieve a high Z'-factor, and applying rigorous statistical analysis to identify true hits. The protocols and guidelines presented here offer a robust framework for researchers to confidently embark on HTS campaigns, accelerating the journey from a chemical library to promising therapeutic leads.

References

  • Vertex AI Search Result.
  • Macarron R, et al. High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today. 2020;25(10):1807-1821.
  • Xie, et al.
  • Vertex AI Search Result.
  • Promega Corpor
  • Vertex AI Search Result. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS)
  • Promega Corporation.
  • Insel, et al. Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences.
  • Parham, et al. Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery.
  • Molecular Devices. Fluorescence Polarization (FP)
  • Celtarys. High-Throughput Screening of GPCRs for Drug Discovery.
  • Horn, et al. Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research. 2016;44(15):e126.
  • Raines Lab.
  • Agilent Technologies. High-Throughput GPCR Assay Development. 2021.
  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153.
  • Shin A. Z-factors. BIT 479/579 High-throughput Discovery.
  • Creative Enzymes. High-Throughput Inhibitor Assays and Screening.
  • Hauser, et al. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. 2024;25(10):5434.
  • On HTS: Z-factor. 2023.
  • Revvity. AlphaLISA and AlphaScreen No-wash Assays.
  • Cambridge MedChem Consulting.
  • Request PDF. High-Throughput Screening: today's biochemical and cell-based approaches.
  • Promega Corporation. Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes. 2003;83.
  • Sui Y, Wu Z. Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
  • Promega Corporation.
  • Wikipedia. Z-factor.
  • NCBI Bookshelf. Basics of Enzymatic Assays for HTS - Assay Guidance Manual. 2012.
  • PerkinElmer. AlphaLISA Assay Development Guide.
  • BMG LABTECH. Cell-based assays on the rise. 2022.
  • ResearchGate. Working principle of the AlphaLISA assay.
  • Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • IU Indianapolis ScholarWorks. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferase.
  • Cui, et al. A high-throughput screening system for G-protein-coupled receptors using β-lactamase enzyme complementation technology. Acta Pharmacologica Sinica. 2011;32(12):1537-1546.
  • Bio-Techne. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • BellBrook Labs.
  • Revvity. AlphaLISA assay development guide.
  • Wikipedia. High-throughput screening.
  • Sygnature Discovery.
  • BellBrook Labs. The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
  • BellBrook Labs. Finding the Right Biochemical Assay for HTS and Lead Discovery. YouTube.
  • Rose, et al. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. PLoS One. 2010;5(11):e15535.
  • Davis, et al. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. 2014;57(19):8012-8029.
  • Sigma-Aldrich. High-Throughput Screening.
  • MDPI. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery.
  • MDPI.
  • Sigma-Aldrich. 2-Methyl-quinoline-3-carboxylic acid.
  • Bentham Science. Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. 2022.

Sources

Application Notes & Protocols: The Quinoline-3-Carboxylic Acid Scaffold as a Versatile Tool in Chemical Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Chemical Biology

The quinoline core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its rigid structure and versatile synthetic handles have made it a "privileged scaffold," appearing in numerous FDA-approved drugs and biologically active compounds.[4] Quinoline derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial effects.[1][5] This biological promiscuity stems from their ability to interact with a wide range of biomolecular targets, most notably protein kinases.[6][7]

2-Methylquinoline-3-carboxylic acid hydrochloride is a readily accessible derivative that serves as an excellent starting point for chemical library synthesis and structure-activity relationship (SAR) studies. While not yet characterized as a specific chemical probe, its scaffold is emblematic of a class of molecules with immense potential for the development of potent and selective probes to interrogate biological systems. This guide will use this scaffold as a representative example to outline the principles, workflows, and protocols for identifying and validating a novel chemical probe, with a focus on protein kinase inhibition.

From Scaffold to Probe: A Conceptual Framework

A chemical probe is a small molecule used to study and manipulate a biological target with high potency and selectivity. The journey from a biologically active "hit" compound, such as a simple quinoline derivative, to a validated chemical probe is a rigorous, multi-step process. The goal is to develop a tool that provides a reliable link between target engagement and a measurable biological outcome.

For the quinoline-3-carboxylic acid scaffold, a significant body of literature points towards protein kinases as a promising target class.[6][7] For instance, derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of Protein Kinase CK2, a constitutively active serine/threonine kinase implicated in cancer cell proliferation and survival.[8][9] We will use this as a hypothetical basis for our validation workflow.

cluster_0 Phase 1: Initial Screening & Hit Identification cluster_1 Phase 2: Lead Optimization & Potency cluster_2 Phase 3: Selectivity & Target Engagement cluster_3 Phase 4: Cellular Activity & Probe Validation Hit_ID Screening of Quinoline Library (e.g., 2-Methylquinoline-3-carboxylic acid derivatives) Primary_Assay Primary Biochemical Assay (e.g., In Vitro Kinase Inhibition) Hit_ID->Primary_Assay Identifies initial 'hits' SAR Structure-Activity Relationship (SAR) - Synthesize Analogs - Improve Potency Primary_Assay->SAR Confirmed Hit IC50 IC50 Determination (Dose-Response Curve) SAR->IC50 Iterative improvement Selectivity Selectivity Profiling (Screen against panel of kinases) IC50->Selectivity Potent Compound Target_Engagement Cellular Target Engagement (e.g., NanoBRET™, CETSA®) Selectivity->Target_Engagement Confirms on-target effect Cell_Assay Cell-Based Functional Assay (e.g., Antiproliferation, Phosphorylation) Target_Engagement->Cell_Assay Demonstrates cellular activity Probe_Validation Validated Chemical Probe Cell_Assay->Probe_Validation Negative_Control Synthesize Inactive Analog (Negative Control) Negative_Control->Cell_Assay Essential for validation

Figure 1: A conceptual workflow for the validation of a quinoline-based chemical probe.

PART 1: BIOCHEMICAL CHARACTERIZATION

The first step in validating a potential probe is to confirm its direct interaction with the purified target protein and to quantify its potency.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the activity of a kinase and the inhibitory effect of a compound. The amount of ADP formed in the kinase reaction is converted to ATP, which is then used to generate light in a luciferase reaction. A lower light signal indicates less ADP was formed, signifying kinase inhibition.

Materials:

  • Purified, active Protein Kinase CK2 (or other target kinase).

  • Kinase-specific substrate and cofactors (e.g., casein for CK2).

  • ATP solution.

  • This compound and its synthesized derivatives.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 384-well assay plates.

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This will be your compound plate.

  • Kinase Reaction Setup:

    • Prepare a 2X Kinase/Substrate mix in kinase reaction buffer (consult enzyme manufacturer's data sheet for optimal buffer conditions).

    • Prepare a 2X ATP solution at the desired concentration (typically at or near the Km for the specific kinase).

    • In the 384-well plate, add 2.5 µL of kinase reaction buffer.

    • Add 25 nL of your compound serial dilutions from the compound plate.

    • Add 2.5 µL of the 2X Kinase/Substrate mix to initiate the reaction. Start the reaction by adding 5 µL of the 2X ATP solution.

    • Controls: Include "no enzyme" wells (for background) and "DMSO only" wells (for 100% activity).

  • Reaction Incubation:

    • Seal the plate and incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to all wells. This reagent converts ADP to ATP and provides the luciferase/luciferin mix to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data using the DMSO (100% activity) and no enzyme (0% activity) controls.

    • Plot the normalized data against the log of the compound concentration and fit the curve using a four-parameter logistic equation to determine the IC₅₀ value.

Start Start: Prepare Reagents Compound_Prep Prepare Compound Dilution Plate (11-point, 1:3 in DMSO) Start->Compound_Prep Reaction_Setup Add Buffer, Compound, and 2X Kinase/Substrate Mix to 384-well Plate Compound_Prep->Reaction_Setup Start_Reaction Initiate Reaction with 2X ATP Reaction_Setup->Start_Reaction Incubate Incubate at 30°C for 60 min Start_Reaction->Incubate Stop_Reaction Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate->Stop_Reaction Incubate_2 Incubate at RT for 40 min Stop_Reaction->Incubate_2 Detect Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_2->Detect Incubate_3 Incubate at RT for 30 min Detect->Incubate_3 Read_Plate Measure Luminescence Incubate_3->Read_Plate Analyze Analyze Data: - Normalize to controls - Plot dose-response curve - Calculate IC50 Read_Plate->Analyze End End: IC50 Value Determined Analyze->End

Figure 2: Experimental workflow for the in vitro kinase inhibition (ADP-Glo™) assay.

Data Presentation: Potency and Selectivity

A critical attribute of a chemical probe is selectivity. A probe should interact with its intended target significantly more potently than with other related targets. After determining the IC₅₀ for the primary target (e.g., CK2), the most potent compounds should be screened against a panel of other kinases.

Table 1: Representative Inhibitory Activity of Quinoline Derivatives Against Various Kinases

Compound ID Primary Target (CK2) IC₅₀ (nM) Off-Target Kinase A IC₅₀ (nM) Off-Target Kinase B IC₅₀ (nM) Selectivity (Fold vs. A) Selectivity (Fold vs. B)
Q-001 50 1,500 >10,000 30 >200
Q-002 25 800 5,000 32 200
Q-003 (Inactive Control) >10,000 >10,000 >10,000 - -
Reference Inhibitor 10 15 2,000 1.5 200

(Note: Data is hypothetical and for illustrative purposes only)

PART 2: CELLULAR CHARACTERIZATION

A potent biochemical inhibitor must also demonstrate activity in a cellular context. This involves showing that it can cross the cell membrane, engage its target, and elicit a downstream functional response.

Protocol 2: Cell-Based Antiproliferative Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay quantifies ATP, an indicator of metabolically active cells. It is a sensitive method for determining the number of viable cells in culture, making it ideal for measuring the cytotoxic or cytostatic effects of a compound.

Materials:

  • Cancer cell line known to be sensitive to the target pathway (e.g., MCF-7 or K-562).[10]

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Test compounds (from Protocol 1).

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

  • White, clear-bottom 96-well cell culture plates.

  • Humidified incubator (37°C, 5% CO₂).

  • Luminescence-capable plate reader.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells. Dilute to the desired density (e.g., 5,000 cells/100 µL) in complete medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a 2X concentration serial dilution of your test compounds in cell culture medium.

    • Remove the old medium from the cell plate and add 100 µL of the compound-containing medium to the respective wells. Include DMSO-only vehicle controls.

    • Incubate the plate for 72 hours in a humidified incubator.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle-treated wells (100% viability).

    • Plot the normalized viability against the log of the compound concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Mechanism of Action: Linking Target to Cellular Effect

The quinoline scaffold is known to modulate key cancer signaling pathways, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK cascades.[11] A validated chemical probe for a kinase in one of these pathways should produce a cellular phenotype consistent with that pathway's inhibition, such as decreased proliferation or induction of apoptosis.[11][12]

cluster_pathway Simplified Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CK2 Protein Kinase CK2 AKT->CK2 Feedback AKT->Proliferation mTOR->Proliferation CK2->AKT Activates Probe Quinoline-based Probe (e.g., for CK2) Probe->CK2 Inhibits

Figure 3: Key signaling pathways often modulated by quinoline-based inhibitors.

References

  • Huggins, D. J., et al. (2012). Aqueous Coordination Chemistry of Quinoline-Based Fluorescence Probes for the Biological Chemistry of Zinc. Journal of the American Chemical Society. Available at: [Link]

  • Kim, D., et al. (2021). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. NIH Public Access. Available at: [Link]

  • Wang, X., et al. (2018). Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. Analytical Chemistry. Available at: [Link]

  • Abonia, R., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. Available at: [Link]

  • Nnadi, E. C., et al. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. International Journal of Research and Scientific Innovation. Available at: [Link]

  • Kumar, A., et al. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Available at: [Link]

  • Kumar, S., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Soni, R., et al. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Bharti, S. K., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery & Therapeutics. Available at: [Link]

  • Taywade, M. S., et al. (2024). Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Sharma, K., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Science OA. Available at: [Link]

  • Sravani, G., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Kamal, A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. Available at: [Link]

  • Yarmoluk, S. M., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Roy, A., et al. (2023). Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. Chemistry of Materials. Available at: [Link]

  • El-Gazzar, M. G., et al. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Selected quinoline derivatives with c-Met kinase inhibitory activity. ResearchGate. Available at: [Link]

  • Azman, N. A. N., et al. (2020). Investigating the Potential of 8-Amidoquinoline Derivatives as a Fluorescent Probe for Zinc Detection: A Systematic Literature Review. ResearchGate. Available at: [Link]

  • Yarmoluk, S. M., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2017). Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Pharmaceuticals. Available at: [Link]

  • Vaidya, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Health Sciences. Available at: [Link]

  • Al-Awady, M. J., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of 2-Methylquinoline-3-carboxylic Acid in Biological Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Motif in Medicinal Chemistry

The quinoline ring system is a cornerstone in the field of medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its derivatives have garnered significant attention for their potential as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory agents.[2][3] Among these, 2-Methylquinoline-3-carboxylic acid stands out as a versatile starting material for the synthesis of a diverse library of bioactive molecules. The presence of the carboxylic acid group at the 3-position provides a convenient handle for derivatization, allowing for the systematic modification of the molecule's physicochemical properties and biological activity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 2-Methylquinoline-3-carboxylic acid, with a focus on generating derivatives for biological evaluation. We will delve into the rationale behind common derivatization strategies, provide detailed experimental protocols, and discuss the potential biological applications and mechanisms of action of the resulting compounds.

Strategic Derivatization of 2-Methylquinoline-3-carboxylic Acid: Rationale and Approaches

The primary goal of derivatizing 2-Methylquinoline-3-carboxylic acid is to explore and optimize its therapeutic potential. By modifying the carboxylic acid moiety, researchers can fine-tune properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which can profoundly influence a compound's absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with biological targets. The main derivatization strategies focus on the formation of esters and amides.

  • Esterification: Converting the carboxylic acid to an ester can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes. The choice of alcohol for esterification can introduce a variety of functional groups, allowing for a broad exploration of the structure-activity relationship (SAR).

  • Amidation: The formation of amides introduces a hydrogen bond donor and/or acceptor, which can lead to stronger and more specific interactions with biological targets such as enzymes and receptors. A wide array of primary and secondary amines can be employed, offering a rich diversity of chemical space to explore.

The following diagram illustrates the primary derivatization pathways for 2-Methylquinoline-3-carboxylic acid.

Derivatization_Pathways Figure 1: Primary Derivatization Pathways 2-Methylquinoline-3-carboxylic acid 2-Methylquinoline-3-carboxylic acid Ester Ester 2-Methylquinoline-3-carboxylic acid->Ester Esterification (e.g., DCC/DMAP, Acid catalysis) Amide Amide 2-Methylquinoline-3-carboxylic acid->Amide Amidation (e.g., HATU, EDC/HOBt)

Caption: Primary derivatization pathways for 2-Methylquinoline-3-carboxylic acid.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point for the derivatization of 2-Methylquinoline-3-carboxylic acid. Researchers should optimize these conditions based on the specific alcohol or amine used and the desired scale of the reaction.

Protocol 1: Synthesis of Ethyl 2-Methylquinoline-3-carboxylate via Steglich Esterification

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4][5] This method is particularly useful for substrates that are sensitive to acidic conditions.

Reaction Scheme:

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
2-Methylquinoline-3-carboxylic acid187.191.0187 mg
Ethanol46.071.270 µL
Dicyclohexylcarbodiimide (DCC)206.331.1227 mg
4-Dimethylaminopyridine (DMAP)122.170.112 mg
Dichloromethane (DCM), anhydrous--10 mL

Procedure:

  • To a dry round-bottom flask, add 2-Methylquinoline-3-carboxylic acid (187 mg, 1.0 mmol), ethanol (70 µL, 1.2 mmol), and DMAP (12 mg, 0.1 mmol).

  • Dissolve the solids in anhydrous dichloromethane (10 mL).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC (227 mg, 1.1 mmol) to the cooled solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford ethyl 2-methylquinoline-3-carboxylate.[1]

Protocol 2: Synthesis of N-Aryl-2-methylquinoline-3-carboxamides via HATU Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent for amide bond formation, known for its rapid reaction times and high yields.[6]

Reaction Scheme:

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
2-Methylquinoline-3-carboxylic acid187.191.0187 mg
Substituted Aniline-1.1Varies
HATU380.231.2456 mg
N,N-Diisopropylethylamine (DIPEA)129.243.0523 µL
Dimethylformamide (DMF), anhydrous--5 mL

Procedure:

  • In a dry round-bottom flask, dissolve 2-Methylquinoline-3-carboxylic acid (187 mg, 1.0 mmol) and the substituted aniline (1.1 mmol) in anhydrous DMF (5 mL).

  • Add DIPEA (523 µL, 3.0 mmol) to the solution.

  • Add HATU (456 mg, 1.2 mmol) in one portion to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated LiCl solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization to obtain the desired N-aryl-2-methylquinoline-3-carboxamide.

The following diagram provides a visual workflow for the synthesis and purification of N-Aryl-2-methylquinoline-3-carboxamides.

Amidation_Workflow Figure 2: Workflow for N-Aryl-2-methylquinoline-3-carboxamide Synthesis cluster_reaction Amide Coupling cluster_workup Work-up cluster_purification Purification Start Dissolve Reactants in DMF Add_Base Add DIPEA Start->Add_Base Add_HATU Add HATU Add_Base->Add_HATU Stir Stir at RT (2-4h) Add_HATU->Stir Quench Pour into Water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with LiCl and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography or Recrystallization Dry->Purify

Caption: Workflow for the synthesis of N-Aryl-2-methylquinoline-3-carboxamides.

Biological Applications and Mechanistic Insights

Derivatives of 2-Methylquinoline-3-carboxylic acid have shown promise in a variety of biological applications, primarily as anticancer and antimicrobial agents. The specific biological activity is often dictated by the nature of the ester or amide substituent.

Anticancer Activity

Quinoline-3-carboxamides, in particular, have been investigated for their antiproliferative properties.[7] The proposed mechanisms of action are diverse and can include:

  • Enzyme Inhibition: Many quinoline derivatives are known to inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.[8][9] Topoisomerases are crucial for DNA replication and repair, and their inhibition leads to DNA damage and apoptosis.

  • Induction of Apoptosis: Several quinoline-3-carboxamide derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[10] This can occur through the modulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death.

The following diagram illustrates a simplified pathway of apoptosis induction by a hypothetical 2-Methylquinoline-3-carboxamide derivative.

Apoptosis_Pathway Figure 3: Simplified Apoptosis Induction Pathway Derivative 2-Methylquinoline-3-carboxamide Derivative Target Cellular Target (e.g., Kinase, Topoisomerase) Derivative->Target Signal_Cascade Signal Transduction Cascade Target->Signal_Cascade Apoptotic_Proteins Modulation of Apoptotic Proteins (e.g., Bcl-2 family) Signal_Cascade->Apoptotic_Proteins Caspase_Activation Caspase Activation Apoptotic_Proteins->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified pathway of apoptosis induction by a quinoline derivative.

Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of quinoline-3-carboxylic acid have demonstrated activity against a range of bacterial pathogens.[11][12] A primary mechanism of action for many quinolone and quinoline-based antibacterial agents is the inhibition of bacterial DNA gyrase and topoisomerase IV.[13] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

Structure-Activity Relationship (SAR) Insights:

While a comprehensive SAR for 2-Methylquinoline-3-carboxylic acid derivatives is still under investigation, some general trends can be inferred from the broader class of quinoline-3-carboxamides:

  • The nature of the N-substituent in amides is critical for activity. Aromatic and heteroaromatic amines often lead to potent compounds, likely due to their ability to engage in pi-stacking and hydrogen bonding interactions with the target protein.

  • Substitution on the quinoline ring can modulate activity and selectivity. The methyl group at the 2-position of the parent molecule can influence the overall conformation and electronic properties of the derivatives, which in turn affects their biological activity.

Conclusion and Future Directions

2-Methylquinoline-3-carboxylic acid is a valuable and versatile starting material for the synthesis of a wide array of biologically active compounds. The derivatization strategies outlined in this application note, particularly esterification and amidation, provide a robust platform for generating compound libraries for screening in various biological assays. The promising anticancer and antimicrobial activities of quinoline-3-carboxylic acid derivatives underscore the importance of this scaffold in drug discovery. Future research should focus on expanding the diversity of the synthesized derivatives, conducting detailed SAR studies to elucidate the key structural features required for potent and selective activity, and further investigating the molecular mechanisms of action to guide the rational design of next-generation therapeutic agents.

References

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Medicinal Chemistry Research. [Link]

  • Ethyl 2-methylquinoline-3-carboxylate, suppliers and manufacturers. R&D Chemicals.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2021). Molecules. [Link]

  • Synthesis and antimicrobial activity of 2-alkylsulfanyl-3-quinoline carboxylic acid derivatives. Organic Chemistry: An Indian Journal.
  • Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. Organic & Biomolecular Chemistry.
  • Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. (2009). Acta Crystallographica Section E: Structure Reports Online.
  • ethyl 2-methyl-3-quinolinecarboxylate - 15785-08-7, C13H13NO2, density, melting point, boiling point, structural formula, synthesis.
  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2013). Heterocyclic Communications. [Link]

  • Methods for the synthesis of quinoline‐3‐carboxamides.
  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (2002). Archiv der Pharmazie. [Link]

  • Carboxamide Appended Quinoline Moieties as Potential Antiproliferative Agents, Apoptotic Inducers and Pim-1 Kinase Inhibitors.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules.
  • Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. (2017). Bioorganic Chemistry. [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2020). Current Topics in Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (2018). Molecules.
  • Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal.
  • Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characteriz
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
  • Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers. (2023). Scientific Reports. [Link]

  • Esterification of Carboxylic Acids with. Organic Syntheses.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • 2-Methyl-quinoline-3-carboxylic acid. Sigma-Aldrich.
  • New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. (2023). Scientific Reports. [Link]

  • Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”.
  • Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent". (2022). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Steglich Esterific
  • Synthesis, antibacterial evaluation, and DNA gyrase inhibition profile of some new quinoline hybrids. (2019). Archiv der Pharmazie. [Link]

  • Steglich Esterific
  • Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. (2019). Scientific Reports. [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). ACS Omega. [Link]

  • Steglich Esterific
  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (2022). RSC Advances. [Link]

  • Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Semantic Scholar.
  • Synthesis of deuterium-labeled 2-quinoxalinecarboxylic acid and 3-methylquinoxaline-2-carboxylic acid from deuterium aniline. (2018). Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

Sources

Application Notes and Protocols for the Purification of Synthesized 2-Methylquinoline-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed examination of scientifically validated techniques for the purification of 2-Methylquinoline-3-carboxylic acid hydrochloride, a crucial intermediate in pharmaceutical synthesis. The protocols herein are designed to ensure high purity and yield, addressing the common challenges encountered during the post-synthesis workup of this compound. The methodologies are presented with a focus on the underlying chemical principles to empower researchers with the ability to adapt and troubleshoot these procedures.

Introduction: The Challenge of Purity in Quinoline Carboxylic Acids

2-Methylquinoline-3-carboxylic acid and its hydrochloride salt are important scaffolds in medicinal chemistry. The purity of this intermediate is paramount as impurities can lead to undesirable side products, lower yields in subsequent steps, and potential toxicological concerns in final drug products. The common route to this compound is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing a reactive methylene group, such as ethyl acetoacetate.[1][2][3][4][5] This synthesis, while effective, can generate a variety of impurities that require a multi-step purification strategy.

Common Impurities from Friedländer Synthesis:

  • Unreacted Starting Materials: 2-aminobenzaldehyde (or related ketone) and ethyl acetoacetate.

  • Side-Products: Self-condensation products of the starting materials (e.g., aldol adducts).

  • Isomers: Potential for the formation of isomeric quinoline derivatives depending on the reaction conditions.

A robust purification strategy must effectively remove these structurally similar and dissimilar impurities to yield the target compound in a highly pure form, suitable for further synthetic transformations or biological screening.

Purification Workflow: A Multi-pronged Approach

The purification of this compound is best approached in a sequential manner, starting with the purification of the free base followed by conversion to the hydrochloride salt and its final purification.

PurificationWorkflow Crude Crude 2-Methylquinoline- 3-carboxylic acid AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup Recrystallization_FB Recrystallization (Free Base) AcidBase->Recrystallization_FB Further Purification Conversion Conversion to Hydrochloride Salt Recrystallization_FB->Conversion Recrystallization_HCl Recrystallization (Hydrochloride Salt) Conversion->Recrystallization_HCl FinalProduct Pure 2-Methylquinoline-3- carboxylic acid hydrochloride Recrystallization_HCl->FinalProduct

Figure 1: A schematic overview of the purification workflow for this compound.

Part 1: Purification of 2-Methylquinoline-3-carboxylic acid (Free Base)

The initial purification focuses on the isolation of the free carboxylic acid from the crude reaction mixture. An acid-base extraction is a highly effective first step to separate the acidic product from neutral and basic impurities.

Protocol 1: Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group, which allows for its selective extraction into an aqueous basic solution.

Principle: 2-Methylquinoline-3-carboxylic acid, upon treatment with a mild base such as sodium bicarbonate, is deprotonated to form its water-soluble carboxylate salt. Neutral and basic impurities remain in the organic phase. Subsequent acidification of the aqueous layer regenerates the insoluble free carboxylic acid, which precipitates out of solution.

Materials:

  • Crude 2-Methylquinoline-3-carboxylic acid

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether.

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate solution.

  • Mixing and Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from carbon dioxide evolution. Allow the layers to separate.

  • Aqueous Layer Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete recovery of the carboxylic acid. Combine all aqueous extracts.

  • Backwash (Optional): Wash the combined aqueous extracts with a small portion of fresh diethyl ether to remove any trapped neutral impurities. Discard the ether wash.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise while stirring until the solution is acidic (pH 2-3, check with pH paper). A precipitate of 2-Methylquinoline-3-carboxylic acid will form.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified 2-Methylquinoline-3-carboxylic acid in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.

Protocol 2: Recrystallization of the Free Base

Recrystallization is a powerful technique for further purifying the solid obtained from the acid-base extraction. The choice of solvent is critical for successful recrystallization.

Principle: The impure solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the mother liquor.

Solvent Selection:

For quinoline carboxylic acids, polar protic solvents are often effective. Ethanol has been reported as a suitable solvent for the recrystallization of quinoline-3-carboxylic acid derivatives.[6][7] A binary solvent system, such as ethanol/water or DMF/water, can also be explored.

Solvent/SystemRationale
Ethanol Good solubility at high temperatures and lower solubility at room temperature for many quinoline carboxylic acids.[6][7]
Ethanol/Water The addition of water as an anti-solvent can help to induce crystallization and improve yield.
DMF Can be used to dissolve less soluble compounds, followed by the addition of a co-solvent to induce precipitation.[8]

Procedure (using Ethanol):

  • Dissolution: In an Erlenmeyer flask, add the dried 2-Methylquinoline-3-carboxylic acid and the minimum amount of hot ethanol required to achieve complete dissolution.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Part 2: Preparation and Purification of this compound

Once the free base is purified, it can be converted to its hydrochloride salt. This not only enhances its stability and solubility in certain solvents but can also serve as an additional purification step.

Protocol 3: Conversion to the Hydrochloride Salt

Principle: The basic nitrogen atom of the quinoline ring is protonated by hydrochloric acid to form the hydrochloride salt.

Figure 2: Conversion of the free base to its hydrochloride salt.

Materials:

  • Purified 2-Methylquinoline-3-carboxylic acid

  • Anhydrous diethyl ether (or another suitable anhydrous solvent like isopropanol)

  • Anhydrous hydrogen chloride (gas or a solution in a suitable solvent, e.g., 2M HCl in diethyl ether)

  • Round-bottom flask

  • Magnetic stirrer

  • Drying tube

Procedure:

  • Dissolution: Suspend the purified 2-Methylquinoline-3-carboxylic acid in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

  • Addition of HCl: While stirring, slowly bubble anhydrous HCl gas through the suspension or add a solution of HCl in diethyl ether dropwise.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. Continue the addition of HCl until no further precipitation is observed.

  • Stirring: Stir the resulting suspension at room temperature for an additional 30-60 minutes to ensure complete conversion.

  • Isolation: Collect the precipitated hydrochloride salt by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any excess HCl and unreacted starting material.

  • Drying: Dry the this compound under vacuum.

Protocol 4: Recrystallization of the Hydrochloride Salt

The final step to obtain a highly pure product is the recrystallization of the hydrochloride salt. The choice of solvent is crucial, as the salt will have different solubility properties compared to the free base.

Solvent Selection:

For hydrochloride salts, polar solvents are generally required. Isopropanol is often a good choice for recrystallizing hydrochloride salts.[9] A mixture of isopropanol and diethyl ether can also be effective, where ether acts as an anti-solvent.

Procedure (using Isopropanol):

  • Dissolution: Dissolve the crude hydrochloride salt in a minimum amount of hot isopropanol.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold isopropanol, followed by a wash with cold diethyl ether.

  • Drying: Dry the final product, this compound, under vacuum to a constant weight.

Conclusion

The purification of this compound requires a systematic approach that combines acid-base extraction and recrystallization techniques. By first purifying the free base and then converting it to the hydrochloride salt followed by a final recrystallization, researchers can achieve a high degree of purity essential for downstream applications in drug discovery and development. The protocols provided in this guide offer a robust framework that can be optimized based on the specific impurity profile of the synthesized material.

References

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Wikipedia. (2023). Friedländer synthesis.
  • Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-706.
  • Reynolds, G. A., & Hauser, C. R. (1955). 2-Methyl-4-hydroxyquinoline. Organic Syntheses, 35, 78.
  • Mohammed, I. K., & Mousa, E. F. (2023). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 6(2), 158-166.
  • Sigma-Aldrich. (n.d.). 2-Methyl-quinoline-3-carboxylic acid.
  • ResearchGate. (2017). Purification of organic hydrochloride salt?
  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.
  • Manske, R. H. F. (1942). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 1-38.
  • Google Patents. (2005).
  • Google Patents. (2013). Method for one-step preparation of 2-methylquinoline. (CN102898366A).
  • Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076.
  • Google Patents. (2009). Purification method of 2-methyl quinoline. (CN101353323B).
  • Asres, K., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20687-20710.
  • Google Patents. (2004). Method for purifying acid chlorides. (US6727384B1).
  • Google Patents. (1986).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylquinoline-3-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylquinoline-3-carboxylic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, enhance yield, and troubleshoot common experimental hurdles. We will move from high-level frequently asked questions to in-depth, problem-oriented guides, providing not just protocols but the underlying chemical principles to empower your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of 2-Methylquinoline-3-carboxylic acid and its subsequent conversion to the hydrochloride salt.

Q1: What is the most common and direct synthetic route for 2-Methylquinoline-3-carboxylic acid?

A1: The most prevalent method is a variation of the Doebner reaction . This is a three-component, one-pot synthesis that involves reacting an aniline (specifically, aniline itself), an aldehyde (acetaldehyde), and pyruvic acid under heating conditions.[1] This reaction directly constructs the quinoline-4-carboxylic acid core, which, with the specified reactants, yields the desired 2-methylquinoline-3-carboxylic acid.

Q2: What are the primary starting materials and the overall reaction scheme?

A2: The primary starting materials are:

  • Aniline

  • Acetaldehyde (often generated in situ from paraldehyde)

  • Pyruvic acid

The reaction proceeds via a condensation and cyclization pathway to form the quinoline ring system.

Q3: My reaction yield is consistently low. What is a typical yield range for this synthesis?

A3: Yields for Doebner and related quinoline syntheses can be highly variable. Traditional methods, especially with certain substituted anilines, are known to suffer from low yields.[2][3] A yield of 40-60% would be considered moderate to good for a standard laboratory preparation, but yields can be lower due to side reactions like tar formation. Optimization of reaction conditions is critical for improving this outcome.

Q4: How is the final hydrochloride salt formed and isolated?

A4: The hydrochloride salt is typically formed after the synthesis of the free base, 2-methylquinoline-3-carboxylic acid. The purified carboxylic acid is dissolved in a suitable organic solvent (like ethanol or isopropanol), and then a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an inert solvent) is added.[4][5] The quinoline nitrogen is basic and becomes protonated by the acid, forming the hydrochloride salt which is generally less soluble in organic solvents and precipitates out.[4][6] This precipitate can then be collected by filtration.

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of standard analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): To monitor reaction completion and assess the purity of the crude and recrystallized product.

  • Melting Point: A sharp melting point indicates high purity. Literature values for the hydrochloride salt should be consulted.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure by identifying the characteristic peaks for the quinoline core, the methyl group, and the carboxylic acid proton.

    • FT-IR: To identify functional groups, such as the C=O of the carboxylic acid and C=N/C=C bonds of the quinoline ring.

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Section 2: In-Depth Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Low yield is the most common complaint in this synthesis. The root causes can typically be traced to three main areas: reaction conditions, side reactions, or reagent quality.

Potential Cause A: Incomplete Reaction or Unfavorable Conditions

Symptoms:

  • TLC analysis of the crude reaction mixture shows a significant amount of unreacted aniline.

  • The reaction fails to progress after several hours at the target temperature.

Troubleshooting Steps:

  • Verify Catalyst and Acidity: The Doebner reaction is acid-catalyzed.[7] Ensure that the acid (often hydrochloric acid from the aniline hydrochloride salt) is present in sufficient concentration. The pH of the reaction medium is critical.

  • Optimize Temperature: The reaction typically requires heating to proceed at a reasonable rate.[8] However, excessively high temperatures can promote decarboxylation or tar formation.[9] A systematic optimization, starting from a literature-reported temperature (e.g., reflux in ethanol) and adjusting in 10°C increments, can identify the optimal balance.

  • Monitor Reaction Progress: Do not rely on a fixed reaction time. Use TLC to monitor the consumption of the limiting reagent (often the aniline). The reaction is complete when the starting material spot disappears or ceases to decrease in intensity. A recommended practice is to take aliquots every 1-2 hours.[10]

Potential Cause B: Competing Side Reactions

Symptoms:

  • The reaction mixture becomes a thick, dark, intractable tar.[11][12]

  • TLC shows multiple product spots that are difficult to separate.

  • The isolated product is an oil or gum that refuses to crystallize.

Troubleshooting Steps:

  • Control Polymerization: The most significant side reaction is the acid-catalyzed self-polymerization of acetaldehyde and the formation of tarry byproducts.[11][12]

    • Slow Addition: Add the acetaldehyde (or paraldehyde) dropwise to the heated reaction mixture over an extended period (1-2 hours).[8][12] This keeps the instantaneous concentration of the aldehyde low, minimizing its self-condensation.

    • Temperature Control: Vigorous, exothermic reactions can accelerate polymerization.[10] If the reaction becomes too vigorous upon aldehyde addition, use an ice bath to moderate the temperature before resuming controlled heating.[10]

  • Minimize Decarboxylation: While more common for quinoline-4-carboxylic acids, the 3-carboxylic acid can also decarboxylate at very high temperatures.[9] If you suspect this is occurring (identified by MS of the byproduct), reducing the reaction temperature is the most effective solution.[9]

Visualizing the Troubleshooting Process

The following flowchart provides a logical decision tree for addressing low-yield issues.

Troubleshooting_Yield start Low or No Yield Observed check_tlc Analyze crude mixture with TLC. Does it show unreacted starting material? start->check_tlc incomplete_rxn Issue: Incomplete Reaction check_tlc->incomplete_rxn  Yes   check_tar Is the reaction mixture a thick tar? Or does TLC show multiple byproduct spots? check_tlc->check_tar  No   solution_incomplete Solution: 1. Verify acid catalyst concentration. 2. Optimize reaction temperature. 3. Increase reaction time, monitoring by TLC. incomplete_rxn->solution_incomplete side_reactions Issue: Dominant Side Reactions check_tar->side_reactions  Yes   check_reagents Issue: Reagent Quality check_tar->check_reagents  No   solution_side Solution: 1. Add aldehyde dropwise to control concentration. 2. Moderate any vigorous exothermic reaction. 3. Lower overall reaction temperature. side_reactions->solution_side solution_reagents Solution: 1. Use freshly distilled aniline. 2. Use fresh pyruvic acid and paraldehyde. 3. Ensure reagents are free of contaminants. check_reagents->solution_reagents

Caption: A decision tree for troubleshooting low yield.

Problem 2: Difficulty in Product Isolation and Purification

Even with a successful reaction, isolating a pure product can be challenging.

Potential Cause A: Product Fails to Precipitate or "Oils Out"

Symptoms:

  • After the reaction workup and pH adjustment, the product separates as a sticky oil or gum instead of a crystalline solid.

  • The hydrochloride salt remains dissolved in the solvent.

Troubleshooting Steps:

  • Optimize pH for Free Base Precipitation: The carboxylic acid is amphoteric. It is soluble at high pH (as a carboxylate salt) and low pH (as a protonated amine). There is an isoelectric point at which it is least soluble. Carefully adjust the pH of the aqueous solution after workup. Add base (e.g., NaOH solution) slowly until you find the pH that maximizes precipitation.[8]

  • Recrystallization Solvent Screening: Oiling out during recrystallization means the solvent is not ideal or the solution is too concentrated.[13]

    • Cool Slowly: Allow the hot, saturated solution to cool to room temperature undisturbed before moving it to an ice bath or refrigerator. Rapid cooling promotes oiling.[13]

    • Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a "good" hot solvent (like ethanol, methanol, or DMF). Then, slowly add a "poor" or "anti-solvent" (like water or hexane) dropwise until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly.[13]

Table 1: Recommended Solvent Systems for Recrystallization
Solvent SystemTypeNotes
Ethanol/WaterBinaryDissolve in hot ethanol, add hot water dropwise until cloudy, then cool. Excellent for polar compounds.
MethanolSingleGood starting point for single-solvent recrystallization.
IsopropanolSingleLess volatile than ethanol, can be a good alternative.
Dimethylformamide (DMF) / WaterBinaryUse for compounds with poor solubility in alcohols. Dissolve in minimal hot DMF.[14]
Acetic AcidSingleCan be effective but is harder to remove completely.
Potential Cause B: Persistent Impurities After Crystallization

Symptoms:

  • The melting point of the product is broad and lower than the literature value.

  • NMR analysis shows peaks corresponding to starting materials or unknown byproducts.

Troubleshooting Steps:

  • Perform an Aqueous Wash: During the workup, ensure you thoroughly wash the organic extracts. An acidic wash (dilute HCl) will remove any unreacted aniline, while a basic wash (dilute NaHCO₃) can help remove highly acidic impurities.

  • Charcoal Treatment: If the product has a persistent dark color, this is likely due to polymeric tar impurities. During recrystallization, after the product is fully dissolved in the hot solvent, add a small amount of activated charcoal, keep the solution hot for 5-10 minutes, and then filter it through a pad of Celite while still hot to remove the charcoal and adsorbed impurities.

  • Second Recrystallization: A second recrystallization from a different solvent system is often effective at removing impurities that co-crystallized in the first attempt.

Section 3: Protocols and Methodologies

Standard Protocol for 2-Methylquinoline-3-carboxylic acid Synthesis

This protocol is a representative example and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine aniline (1.0 eq) and a suitable solvent (e.g., ethanol).

  • Acidification: If not starting from aniline hydrochloride, add concentrated hydrochloric acid (1.1 eq) to form the anilinium salt.

  • Heating: Heat the mixture to reflux.

  • Reagent Addition: In the dropping funnel, prepare a mixture of pyruvic acid (1.1 eq) and paraldehyde (a source of acetaldehyde, 1.2 eq). Add this mixture dropwise to the refluxing aniline solution over 1-2 hours.[12]

  • Reaction: Continue to reflux for an additional 4-6 hours, monitoring the reaction's progress by TLC.[11]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a solid has precipitated, filter it. If not, reduce the solvent volume under reduced pressure.

    • Resuspend the crude material in water and carefully neutralize with an aqueous base (e.g., 10% NaOH) to the point of maximum precipitation.

    • Filter the solid, wash with cold water, and dry under vacuum. This is the crude free base.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Methylquinoline-3-carboxylic acid.

Protocol for Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified 2-Methylquinoline-3-carboxylic acid in a minimal amount of a suitable alcohol (e.g., anhydrous ethanol or isopropanol).

  • Acidification: While stirring, slowly add a solution of HCl. This can be a concentrated aqueous solution (if some water is tolerated) or, for a completely anhydrous product, a saturated solution of HCl in isopropanol. Add the acid until the solution is strongly acidic (check with pH paper).

  • Precipitation: The hydrochloride salt should precipitate upon addition of the acid or upon cooling. If precipitation is slow, cooling the mixture in an ice bath may be necessary.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of cold solvent (the same one used for precipitation) and then with a non-polar solvent like diethyl ether to aid in drying. Dry the product thoroughly under vacuum.

Section 4: Mechanistic Visualization

Understanding the reaction mechanism is key to rational troubleshooting. The Doebner reaction is a complex cascade.

Simplified Doebner Reaction Mechanism

Doebner_Mechanism cluster_reactants Starting Materials cluster_intermediates Key Intermediates Aniline Aniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase Acetaldehyde Acetaldehyde Acetaldehyde->SchiffBase Condensation PyruvicAcid Pyruvic Acid Enol Pyruvic Acid Enol PyruvicAcid->Enol Tautomerization Adduct Michael-type Adduct SchiffBase->Adduct Enol->Adduct Michael Addition Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Intramolecular Cyclization Product 2-Methylquinoline-3-carboxylic acid Dihydroquinoline->Product Oxidation/ Aromatization

Caption: A simplified pathway for the Doebner reaction.

This mechanism illustrates the critical steps: formation of a Schiff base from aniline and acetaldehyde, a Michael-type addition of the enol of pyruvic acid, followed by an intramolecular cyclization and final aromatization to yield the quinoline product.[2][15] Problems in any of these steps can halt the synthesis.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • Doebner–Miller reaction. Wikipedia.
  • Application Notes and Protocols for the Doebner Reaction in Quinoline Deriv
  • Doebner Quinoline Synthesis Mechanism. YouTube.
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. Benchchem.
  • Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid. Benchchem.
  • troubleshooting side reactions in the synthesis of quinoline deriv
  • byproduct formation in the Doebner-von Miller reaction. Benchchem.
  • Chemistry of formation of Hydrochloride derivatives of quinoline....
  • Technical Support Center: Preventing Byproduct Formation in the Doebner Reaction for Quinoline Synthesis. Benchchem.
  • EP0351889A1 - Process for the preparation of a quinoline carboxylic acid.
  • Common Quinoline Synthesis Reactions. Flychem Co., ltd.
  • What is the complete procedure for Doebner-von miller reaction ?.
  • CN108290859A - The salt form of quinoline, crystal form and preparation method thereof and intermediate.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central.

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Methylquinoline-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical support for overcoming the solubility challenges associated with 2-Methylquinoline-3-carboxylic acid hydrochloride. As a Senior Application Scientist, my goal is to equip you with not just protocols, but also the scientific rationale to troubleshoot and optimize your experimental outcomes.

Introduction: Understanding the Solubility Puzzle

This compound is a compound of significant interest, particularly in the development of novel therapeutics.[1] However, its complex structure, featuring both a weakly basic quinoline ring and an acidic carboxylic acid group, presents a unique set of solubility challenges. The hydrochloride salt form is intended to improve aqueous solubility, but issues often arise when transitioning between different solvent systems or pH environments, a common scenario in drug discovery and development.[2] This guide will walk you through the principles and practical steps to master the solubilization of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound poorly soluble in neutral aqueous buffer?

A1: The solubility of this compound is highly dependent on pH due to its amphoteric nature. It possesses a quinoline nitrogen that can be protonated (making it more soluble in acidic conditions) and a carboxylic acid group that can be deprotonated (enhancing solubility in basic conditions). At a neutral pH, the compound may be near its isoelectric point, where it has minimal net charge and thus, the lowest aqueous solubility.[3]

Q2: I dissolved the compound in an organic solvent like DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. What is happening?

A2: This phenomenon, often called "crashing out," is a common issue with compounds that have poor aqueous solubility. While soluble in a high concentration of an organic co-solvent like DMSO, the compound's solubility dramatically decreases when the solution is diluted into an aqueous buffer. The water content becomes too high to maintain the compound in solution, leading to precipitation.

Q3: What are the primary strategies to enhance the aqueous solubility of this compound?

A3: The main approaches, which we will explore in detail, are:

  • pH Adjustment: Leveraging the ionizable groups on the molecule to increase solubility.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent to increase the solvent's capacity to dissolve the compound.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic parts of the molecule within a cyclodextrin to enhance its interaction with water.

  • Use of Surfactants: Employing surfactants to form micelles that can encapsulate the drug and increase its apparent solubility.

In-Depth Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting guides and step-by-step experimental protocols for the most effective methods to improve the solubility of this compound.

Method 1: pH Adjustment

Scientific Principle: As a quinoline derivative, the nitrogen atom in the ring is weakly basic. The hydrochloride salt form means this nitrogen is already protonated. However, the carboxylic acid group is acidic. By adjusting the pH of the solution, you can ensure that one of these groups is ionized, which significantly increases the molecule's polarity and, therefore, its aqueous solubility.[3] The solubility of carboxylic acids generally increases at a pH above their pKa, as they become deprotonated to the more soluble carboxylate form.[4]

Experimental Protocol: Determining the pH-Solubility Profile

  • Preparation of Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the samples to pellet the undissolved compound.

  • Quantification: Carefully take a sample from the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Troubleshooting:

  • Precipitation at a specific pH: This indicates you have likely found the isoelectric point. Avoid this pH range for your stock solutions and experimental media.

  • Compound Degradation: Extreme pH values (very high or very low) can potentially lead to the degradation of your compound. It is advisable to assess the stability of your compound at the chosen pH over the duration of your experiment.

Method 2: Co-solvents

Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving non-polar or poorly water-soluble compounds.[5] Common co-solvents in research and pharmaceutical development include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5]

Experimental Protocol: Co-solvent Solubility Screen

  • Solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO).

  • Stock Solution Preparation: Attempt to dissolve a known amount of this compound in each pure co-solvent to determine its maximum solubility.

  • Binary Mixture Preparation: Prepare a series of binary mixtures of your chosen co-solvent with water (e.g., 10%, 20%, 30% v/v co-solvent in water).

  • Solubility Determination: Determine the saturation solubility of your compound in each binary mixture using the equilibration and quantification method described in the pH adjustment protocol.

Data Presentation: Example Solubility in Common Solvents

SolventDielectric Constant (Approx.)Expected Solubility Trend
Water80Low
Methanol33Moderate
Ethanol24Moderate to High
DMSO47High

Note: This table presents a general trend. Actual quantitative solubility of this compound should be experimentally determined.

Troubleshooting:

  • Precipitation upon dilution: As with pure organic solvents, a high concentration of the co-solvent may be required to maintain solubility. If precipitation occurs upon dilution into an aqueous medium, the final concentration of the co-solvent in your experiment may be too low.

  • Toxicity/Assay Interference: Co-solvents can be toxic to cells or interfere with assay components at higher concentrations. Always run appropriate vehicle controls in your experiments.

Method 3: Cyclodextrin Complexation

Scientific Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble "guest" molecules, like 2-Methylquinoline-3-carboxylic acid, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly improves the apparent aqueous solubility of the guest molecule.

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used for its higher solubility and lower toxicity.

  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).

  • Equilibration: Add an excess of this compound to each cyclodextrin solution.

  • Analysis: Follow the equilibration and quantification steps outlined in the pH adjustment protocol to determine the concentration of the dissolved compound at each cyclodextrin concentration.

  • Data Interpretation: Plot the concentration of the dissolved compound against the cyclodextrin concentration. A linear increase in solubility with increasing cyclodextrin concentration (an AL-type phase solubility diagram) indicates the formation of a soluble inclusion complex.

Troubleshooting:

  • Non-linear solubility increase: This may suggest the formation of higher-order complexes or self-aggregation of the cyclodextrin.

  • Limited solubility enhancement: The size of the cyclodextrin cavity may not be optimal for your molecule. Consider screening different types of cyclodextrins (α-CD, β-CD, γ-CD, and their derivatives).

Method 4: Use of Surfactants

Scientific Principle: Surfactants are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can be encapsulated within the hydrophobic core, leading to a significant increase in their apparent solubility in the aqueous medium.

Experimental Protocol: Surfactant-based Solubilization

  • Surfactant Selection: Choose a non-ionic surfactant that is generally less toxic and has less potential for protein denaturation, such as Polysorbate 80 (Tween® 80) or Cremophor® EL.

  • Prepare Surfactant Solutions: Create a series of aqueous solutions with different concentrations of the chosen surfactant, ensuring some are above the known CMC.

  • Equilibration and Quantification: Follow the same procedure as for the cyclodextrin phase solubility study to determine the solubility of your compound at each surfactant concentration.

Troubleshooting:

  • Cloudiness or Phase Separation: This may occur at higher surfactant concentrations or temperatures (cloud point).

  • Assay Interference: Surfactants can interfere with certain biological assays. Always include appropriate vehicle controls.

Visualizations

Experimental Workflow for Overcoming Solubility Issues

G cluster_start Start cluster_ph pH Adjustment cluster_cosolvent Co-solvent Approach cluster_complexation Complexation cluster_surfactant Surfactants cluster_end End start Poorly Soluble 2-Methylquinoline-3-carboxylic acid HCl ph_test Determine pH-Solubility Profile start->ph_test ph_success Soluble at acceptable pH ph_test->ph_success Success ph_fail Insoluble or unstable ph_test->ph_fail Failure end_point Optimized Solubilization Protocol ph_success->end_point cosolvent_test Screen Co-solvents ph_fail->cosolvent_test cosolvent_success Soluble with acceptable co-solvent % cosolvent_test->cosolvent_success Success cosolvent_fail Precipitates on dilution or toxic cosolvent_test->cosolvent_fail Failure cosolvent_success->end_point cyclo_test Cyclodextrin Phase Solubility cosolvent_fail->cyclo_test cyclo_success Soluble Complex Formed cyclo_test->cyclo_success Success cyclo_fail No significant solubility increase cyclo_test->cyclo_fail Failure cyclo_success->end_point surfactant_test Surfactant Solubilization cyclo_fail->surfactant_test surfactant_success Soluble in Micellar Solution surfactant_test->surfactant_success Success surfactant_fail Assay interference or instability surfactant_test->surfactant_fail Failure surfactant_success->end_point

Caption: A decision-making workflow for selecting an appropriate solubilization strategy.

Mechanism of Cyclodextrin Complexation

G cluster_cyclo Cyclodextrin cluster_drug Drug Molecule cluster_complex Inclusion Complex cyclo Hydrophilic Exterior Hydrophobic Interior complex Soluble Drug-Cyclodextrin Complex cyclo->complex drug 2-Methylquinoline- 3-carboxylic acid HCl (Poorly Water-Soluble) drug->complex Encapsulation

Caption: Encapsulation of a poorly soluble drug within a cyclodextrin molecule.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666.
  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • Sarle, A., Szente, L., & Puskas, I. (2009). Enhancement of drug solubility in supramolecular and colloidal systems. Journal of Pharmaceutical Sciences, 98(2), 484-494.
  • Jain, N. K. (2017). Progress in Controlled and Novel Drug Delivery Systems. CBS Publishers & Distributors.
  • Gould-Jacobs reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Babu, P. R. S., & Rao, A. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formul
  • Methyl 2-methylquinoline-3-carboxylate. PubChem. (n.d.). Retrieved from [Link]

  • Florence, A. T., & Attwood, D. (2011). Physicochemical principles of pharmacy. Pharmaceutical Press.
  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division.
  • This compound. LookChem. (n.d.). Retrieved from [Link]

  • Quinoline-3-carboxylic acid. PubChem. (n.d.). Retrieved from [Link]

  • 2-Methylquinoline. PubChem. (n.d.). Retrieved from [Link]

  • Quinaldic Acid. PubChem. (n.d.). Retrieved from [Link]

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • 2-Methyl-decahydro-isoquinoline-3-carboxylic acid. PubChem. (n.d.). Retrieved from [Link]

  • Avdeef, A. (2001). pH-metric solubility. 2. Correlation between the acid-base titration and the saturation shake-flask solubility-pH methods. Pharmaceutical Research, 18(9), 1304–1313.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2015). European Journal of Medicinal Chemistry, 92, 553-565.
  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (2003). Acta Pharmaceutica, 53(3), 199-210.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2020). Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2217-2228.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.

Sources

troubleshooting common problems in quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of quinolines. Here, we will delve into the intricacies of common quinoline synthesis methodologies, offering troubleshooting advice and in-depth explanations to enhance your experimental success.

General Troubleshooting

This section addresses overarching issues that can be encountered across various quinoline synthesis methods.

Q1: My quinoline synthesis reaction is resulting in a very low yield or no product at all. What are the most common general causes?

A1: Low yields in quinoline synthesis can often be attributed to several general factors across different named reactions. Key areas to investigate include:

  • Inappropriate Catalyst: The choice of an acid or base catalyst is highly dependent on the specific substrates being used

Technical Support Center: Optimizing the Synthesis of 2-Methylquinoline-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team Last Updated: January 15, 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Methylquinoline-3-carboxylic acid hydrochloride. This molecule is a key building block in medicinal chemistry and drug development. Its synthesis, typically achieved via the Doebner reaction, is powerful but notoriously prone to challenges such as low yields and byproduct formation. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot these complexities. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route for 2-Methylquinoline-3-carboxylic acid?

A1: The most direct and widely cited method is the Doebner reaction . This is a variation of the more general Doebner-von Miller quinoline synthesis.[1] It specifically involves the reaction of an aromatic amine (aniline), an aldehyde (acetaldehyde), and pyruvic acid in the presence of an acid catalyst.[1] The pyruvic acid is the key component that provides the C3-carboxylic acid moiety, while acetaldehyde provides the C2-methyl group.

Q2: My reaction is producing a significant amount of dark, intractable tar. What is the primary cause and how can I prevent it?

A2: Tar formation is the most frequently encountered issue in this synthesis. It is primarily caused by the acid-catalyzed self-condensation and polymerization of acetaldehyde to form crotonaldehyde, which then polymerizes further under the harsh reaction conditions.[2]

Causality: The reaction is intended to form crotonaldehyde in situ which then reacts with the aniline-pyruvic acid adduct. However, if the concentration of acetaldehyde is too high or the initial reaction temperature is not controlled, its rate of self-polymerization outcompetes the desired reaction pathway.

Prevention Strategy:

  • Slow Reagent Addition: The acetaldehyde should be added dropwise and slowly to the chilled, acidic solution of aniline and pyruvic acid. This keeps its instantaneous concentration low.[2]

  • Temperature Control: Begin the reaction in an ice bath (0-5 °C) during the acetaldehyde addition to manage the exothermic aldol condensation. Only after the addition is complete should the temperature be gradually raised for the cyclization and aromatization steps.[2]

Q3: What is the specific role of the acid catalyst, and does the choice of acid matter?

A3: The acid catalyst is multifunctional and critical for several steps in the mechanism. Its roles include:

  • Catalyzing the initial formation of an enamine/imine intermediate from aniline and pyruvic acid.

  • Catalyzing the in situ aldol condensation of acetaldehyde to crotonaldehyde.

  • Promoting the Michael addition of the aniline-pyruvic acid adduct to crotonaldehyde.

  • Facilitating the final intramolecular cyclization and dehydration (aromatization) to form the quinoline ring.[3]

The choice of acid is significant. Brønsted acids like hydrochloric acid (HCl) are common and have the added benefit of directly producing the desired hydrochloride salt upon workup. Lewis acids such as zinc chloride (ZnCl₂) or tin tetrachloride (SnCl₄) can also be effective, sometimes offering milder conditions that may reduce tarring.[4][5] The optimal catalyst and its concentration often need to be determined empirically for your specific setup.

Q4: I'm observing a very low yield despite minimizing tar formation. What other factors should I investigate?

A4: Low yields can stem from several sources beyond polymerization:

  • Incomplete Reaction: The cyclization and aromatization steps can be slow and require sufficient thermal energy. Ensure you are refluxing for an adequate duration. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is essential.[6][7]

  • Suboptimal Workup: The product, as a free base, is amphoteric and can be soluble in both acidic and basic aqueous solutions. During neutralization, the pH must be carefully adjusted to the isoelectric point to ensure maximum precipitation. Incomplete precipitation before filtration is a common cause of yield loss.

  • Oxidation State: The final step of the reaction is an oxidation to form the aromatic quinoline ring. Often, an intermediate anil or the α,β-unsaturated carbonyl compound acts as the internal oxidant.[8] In some cases, the reaction may stall at the dihydroquinoline stage. While less common for this specific reaction, if suspected, the addition of a mild oxidizing agent could be explored, though this can also increase byproduct formation.

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common experimental problems.

Problem 1: Low or No Product Yield
Potential Cause Diagnostic Check Proposed Solution
Reaction Incomplete Monitor the reaction via TLC at regular intervals (e.g., every 2 hours). The disappearance of aniline (starting material) should be tracked.Increase the reflux time. If the reaction stalls, consider a modest increase in temperature by switching to a higher-boiling solvent (e.g., acetic acid instead of ethanol), but be mindful this can also increase tarring.[9]
Suboptimal Catalyst Concentration The reaction mixture is either too viscous (too much catalyst causing polymerization) or shows no progress (too little catalyst).Prepare several small-scale parallel reactions to screen catalyst loading (e.g., 1.0, 1.5, 2.0 equivalents of HCl).
Poor Product Precipitation After neutralization, the aqueous filtrate is still colored or gives a positive spot for the product on TLC.Adjust the pH carefully during workup. Use a pH meter and add base/acid dropwise around the expected isoelectric point. Cool the neutralized mixture in an ice bath for an extended period (1-2 hours) to maximize precipitation.
Product Degradation The reaction mixture darkens excessively even with controlled reagent addition, suggesting decomposition.Ensure the reflux temperature is not excessively high. If using a high-boiling solvent, verify the temperature with a thermometer. In rare cases, performing the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative degradation.[6]
Problem 2: Difficulty in Product Isolation & Purification
Potential Cause Diagnostic Check Proposed Solution
Product is Oily/Gummy The crude product does not solidify upon precipitation and filtration.This is common for the free base. Do not over-dry the crude material. Proceed directly to the hydrochloride salt formation. Dissolve the crude gum in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol) and add a solution of HCl in ether or isopropanol. The hydrochloride salt is typically a well-defined, crystalline solid that will precipitate.
Crude Product is Highly Impure TLC of the isolated solid shows multiple spots of similar polarity, making recrystallization difficult.First, wash the crude solid extensively with a solvent that dissolves starting materials but not the product (e.g., cold diethyl ether). If impurities persist, consider converting the crude product to the hydrochloride salt, which often has very different solubility properties, making purification by recrystallization more effective.
Inorganic Salt Contamination The yield appears artificially high, and the product has a very high melting point or does not melt.After neutralizing and filtering the free base, wash the solid thoroughly with copious amounts of deionized water to remove any inorganic salts (e.g., NaCl) before drying.
Visual Troubleshooting Workflow

Below is a logical workflow for addressing low product yield, a primary challenge in this synthesis.

TroubleshootingWorkflow start Low Yield Observed check_tar Was excessive tarring observed? start->check_tar optimize_addition SOLUTION: 1. Add acetaldehyde dropwise. 2. Use an ice bath during addition. check_tar->optimize_addition Yes check_tlc Monitor reaction with TLC. Is aniline consumed? check_tar->check_tlc No increase_time SOLUTION: Increase reflux time by 2-4 hours and re-check TLC. check_tlc->increase_time No check_workup Check workup procedure. Is product precipitating fully? check_tlc->check_workup Yes optimize_ph SOLUTION: 1. Carefully adjust pH to isoelectric point. 2. Chill for >1 hour before filtering. check_workup->optimize_ph No consider_catalyst All else fails: Screen catalyst type (e.g., Lewis acid) and concentration. check_workup->consider_catalyst Yes DoebnerMechanism cluster_reactants Starting Materials cluster_steps Reaction Cascade Aniline Aniline Adduct Anil-Adduct Formation Aniline->Adduct Pyruvic Pyruvic Acid Pyruvic->Adduct Acetaldehyde Acetaldehyde Aldol In Situ Aldol (forms Crotonaldehyde) Acetaldehyde->Aldol Michael Michael Addition Adduct->Michael Aldol->Michael Cyclize Cyclization & Aromatization Michael->Cyclize Product 2-Methylquinoline- 3-carboxylic acid Cyclize->Product

Caption: Simplified workflow of the Doebner reaction.

Table 1: Representative Effect of Acid Catalyst on Yield

The following data is illustrative and serves as a potential starting point for optimization. Yields are highly dependent on specific lab conditions.

Catalyst (1.5 equiv.)SolventReflux Time (h)Observed TarringTypical Crude Yield (%)
Conc. HCl Ethanol6Moderate55-65%
Conc. H₂SO₄ Ethanol6High40-50%
ZnCl₂ (anhydrous) Acetic Acid8Low-Moderate60-70%
p-TsOH Toluene10Low50-60%

References

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Pawar, S. D., & Shingare, M. S. (2014). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutics, 4(1), 1-12. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Retrieved from [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions [Table]. Retrieved from [Link]

Sources

Technical Support Center: Addressing Off-Target Effects of 2-Methylquinoline-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methylquinoline-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to anticipate, identify, and mitigate potential off-target effects during experimentation. Given that this compound belongs to the quinoline class of compounds, a group known for diverse biological activities, a proactive approach to identifying off-target effects is crucial for robust and reproducible results.[1] This document provides troubleshooting guides and FAQs to navigate these challenges.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues that may indicate off-target effects of this compound.

Issue 1: Observed cellular phenotype is inconsistent with the expected on-target mechanism.

Q: My cells are exhibiting a strong cytotoxic response (or another unexpected phenotype) at concentrations where the intended target should only be moderately inhibited. How can I determine if this is an off-target effect?

A: This is a classic indication of off-target activity. The quinoline scaffold can interact with a variety of biological molecules, and it's essential to de-risk your observations.[1] Here is a systematic approach to investigate this discrepancy:

Step 1: Orthogonal Compound Validation

  • Rationale: The most direct way to confirm that the observed phenotype is due to inhibition of the intended target is to use a structurally distinct inhibitor of the same target. If a different inhibitor recapitulates the phenotype, it strengthens the on-target hypothesis.

  • Protocol:

    • Select a structurally unrelated inhibitor of your target of interest.

    • Perform a dose-response experiment with both this compound and the orthogonal inhibitor in your cellular assay.

    • If the phenotypes are concordant, the effect is likely on-target. If they differ significantly, an off-target effect of this compound is probable.

Step 2: Target Engagement Assay

  • Rationale: Directly measuring the binding of this compound to its intended target in a cellular context can confirm engagement at the concentrations used in your experiments. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[2]

  • Protocol Overview (CETSA):

    • Treat cells with a dose range of this compound.

    • Lyse the cells and heat the lysates at a range of temperatures.

    • Analyze the soluble fraction by Western blot for your target protein.

    • Binding of the compound will stabilize the protein, leading to a shift in its melting temperature.

Step 3: Off-Target Profiling

  • Rationale: If the above steps suggest an off-target effect, broader screening is necessary. This can range from focused panels to unbiased, proteome-wide approaches.

  • Recommended Approaches:

    • Kinase Profiling: Quinoline derivatives have been reported to inhibit kinases.[3] A commercial kinase screening panel can quickly identify unintended kinase targets.

    • Chemoproteomics: Techniques like Activity-Based Protein Profiling (ABPP) or affinity-based chemical proteomics can identify a broader range of protein interactions.[2]

Below is a workflow to guide your troubleshooting process:

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

Issue 2: High background or non-specific signal in cell-based assays.

Q: I'm observing high background fluorescence/luminescence in my assay when I use this compound. How can I address this?

A: Quinolines are known to be fluorescent, which can interfere with certain assay readouts. Additionally, non-specific binding can lead to assay artifacts.

Step 1: Intrinsic Compound Fluorescence Check

  • Protocol:

    • Prepare a dilution series of this compound in your assay buffer.

    • Read the plate on your plate reader using the same filter set as your assay.

    • If you detect a signal that is dependent on the compound concentration, you will need to subtract this background from your experimental wells.

Step 2: Assay Technology Evaluation

  • Rationale: If compound fluorescence is a significant issue, consider switching to an assay technology that is less susceptible to this type of interference.

  • Recommendations:

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology has a time delay between excitation and emission reading, which reduces interference from short-lived fluorescent compounds.

    • Label-Free Assays: Technologies like Quartz Crystal Microbalance (QCM) or Surface Plasmon Resonance (SPR) measure binding events without the need for fluorescent labels.[4]

Step 3: Detergent Titration

  • Rationale: Non-specific binding can sometimes be mitigated by including a low concentration of a non-ionic detergent in your assay buffer.

  • Protocol:

    • Test a range of concentrations of a mild detergent (e.g., Tween-20, Triton X-100) in your assay buffer.

    • Identify the lowest concentration of detergent that reduces the background signal without affecting the assay performance.

Section 2: Frequently Asked Questions (FAQs)

Q1: Are there any known off-targets for the quinoline-3-carboxylic acid scaffold?

A1: While specific data for this compound is limited, the broader quinoline-3-carboxylic acid class has been investigated. For example, certain derivatives have been identified as inhibitors of protein kinase CK2.[3] The quinoline core is considered a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of targets.[1] Therefore, a broad assumption of potential off-targets is a prudent starting point.

Q2: What is the best way to proactively screen for off-target effects?

A2: A tiered approach is most effective:

  • In Silico Profiling: Use computational tools to predict potential off-targets based on structural similarity to known ligands.

  • Focused Panel Screening: Screen against panels of common off-targets, such as kinases, GPCRs, and ion channels.

  • Proteome-Wide Screening: For lead compounds, more comprehensive methods like proteome microarrays or chemoproteomics can provide a global view of protein interactions.[5]

Q3: How can I improve the selectivity of my this compound-based experiments?

A3: Improving selectivity often involves chemical modification of the parent compound, which may be beyond the scope of many research labs. However, you can improve the effective selectivity in your experiments:

  • Dose Optimization: Use the lowest effective concentration of the compound to minimize the engagement of lower-affinity off-targets.

  • Use of Control Compounds: As mentioned in the troubleshooting guide, using structurally dissimilar inhibitors for the same target is crucial. Additionally, a structurally similar but inactive analog of this compound, if available, can be an excellent negative control.

Q4: Can off-target effects ever be beneficial?

A4: Yes, this phenomenon is known as polypharmacology and can be advantageous, particularly in complex diseases like cancer.[6] An off-target effect might contribute synergistically to the desired therapeutic outcome. However, it is critical to identify and characterize these effects to understand the compound's complete mechanism of action.

Section 3: Experimental Protocols & Data Interpretation

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To determine if this compound binds to its intended target protein in intact cells.

Materials:

  • Cell culture reagents

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Equipment for cell lysis (e.g., sonicator)

  • PCR thermocycler or heating blocks

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target protein

Procedure:

  • Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with various concentrations of this compound (and a vehicle control) for the desired time.

  • Harvesting: Wash cells with PBS and resuspend in PBS containing a protease inhibitor cocktail.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of your target by SDS-PAGE and Western blotting.

Data Interpretation:

  • In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases.

  • If the compound binds to the target, it will stabilize the protein, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control. This "thermal shift" is indicative of target engagement.

Table 1: Example Off-Target Screening Strategies
TechnologyPrincipleThroughputInformation Gained
Kinase Panel Screening In vitro assays measuring compound activity against a panel of purified kinases.HighIC50 values against hundreds of kinases.
Cell Microarray Analysis Assesses binding to a large number of human proteins expressed on cell surfaces.[7]HighIdentifies binding to cell surface or secreted proteins.
Chemoproteomics (e.g., ABPP) Uses chemical probes to identify compound binding partners in a complex proteome, followed by mass spectrometry.[2]MediumUnbiased, proteome-wide identification of direct binding partners.
Label-Free Biosensors (e.g., QCM) Measures changes in mass on a sensor surface to detect molecular interactions in real-time.[4]Low to MediumKinetic parameters (kon, koff) and affinity (KD) of binding.
Workflow for Proactive Off-Target Identification

The following diagram outlines a general workflow for characterizing the selectivity of this compound.

Proactive_Off_Target_Screening A Compound of Interest: This compound B In Silico Profiling (Similarity searching, docking) A->B C Literature Review (Quinoline class liabilities) A->C D Broad Panel Screening (e.g., Kinases, GPCRs) B->D C->D F Hit Prioritization D->F Hits E Phenotypic Screening (Cell-based assays) G Unbiased Proteomics Screen (e.g., Chemoproteomics) F->G H Target Validation (siRNA/CRISPR, Orthogonal Inhibitor) G->H I Validated Off-Target H->I J J I->J Informs Structure-Activity Relationship (SAR) studies and experimental design.

Caption: A tiered strategy for proactive off-target identification.

References

  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. Available from: [Link]

  • Creative Biolabs. Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Available from: [Link]

  • Scientist Live. Off-target testing assays. Available from: [Link]

  • Wang, Y., et al. bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications. Available from: [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Available from: [Link]

  • Singh, H., et al. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Bentham Science. Available from: [Link]

  • Sapa, J., et al. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Available from: [Link]

  • Li, Y., & Gao, W. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. De Gruyter. Available from: [Link]

  • MDPI. Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Available from: [Link]

  • RSC Publishing. A medicinal chemistry campaign on the quinolone core to develop novel anticancer agents binding to TRBP and acting as SMERs. Available from: [Link]

  • ACS Publications. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Available from: [Link]

  • ResearchGate. 2-Chloroquinoline-3-carboxylic acid. Available from: [Link]

  • PubMed. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Available from: [Link]

  • MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Available from: [Link]

  • PubMed. 2-Chloro-quinoline-3-carboxylic acid. Available from: [Link]

Sources

Technical Support Center: 2-Methylquinoline-3-carboxylic acid hydrochloride in Assay Development

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methylquinoline-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for assays involving this compound. My aim is to combine established scientific principles with practical, field-proven insights to help you navigate the nuances of your experiments and achieve reliable, reproducible results.

Core Concepts & Compound Characteristics

This compound is a member of the quinoline carboxylic acid family, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The quinoline scaffold is a privileged structure in drug discovery, with derivatives showing potential as anticancer and antimicrobial agents.[1][2] Understanding the fundamental properties of this compound is the first step toward successful assay development.

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₀ClNO₂[3]
Molecular Weight 223.66 g/mol Derived
CAS Number 103907-11-5[3]
Appearance Solid
Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. In case of contact with eyes, rinse cautiously with water for several minutes.[4][5] If inhaled, move the person to fresh air.[4]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Protect from light to prevent degradation.

  • Disposal: Dispose of the compound and its container in accordance with local regulations at an approved waste disposal plant.[4]

Experimental Workflow: A General Protocol for Cell-Based Assays

The following is a generalized workflow for a cell-based assay, such as an MTT assay for cell viability, using this compound. This workflow can be adapted for other assays with appropriate modifications.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Prepare Stock Solution (e.g., in DMSO) B Prepare Working Solutions (Dilute in culture medium) A->B C Seed Cells in 96-well Plate D Allow Cells to Adhere (24 hours) C->D E Treat Cells with Working Solutions D->E F Incubate for Desired Time (e.g., 24, 48, 72 hours) E->F G Add Assay Reagent (e.g., MTT) F->G H Incubate G->H I Add Solubilizing Agent H->I J Read Absorbance I->J

Caption: General workflow for a cell-based assay.

Troubleshooting Guide

This section addresses common issues that may arise during experiments with this compound.

Q1: My compound precipitates out of solution when I add it to my aqueous assay buffer or cell culture medium. What should I do?

Possible Causes:

  • Low Solubility: The hydrochloride salt form generally improves aqueous solubility compared to the free base, but solubility can still be limited, especially at neutral or alkaline pH. The equilibrium between the charged (more soluble) and uncharged (less soluble) forms is pH-dependent.

  • Solvent Shock: Adding a concentrated stock solution (e.g., in DMSO) directly to an aqueous buffer can cause the compound to crash out of solution.

  • Incorrect Stock Concentration: The initial stock solution may be too concentrated.

Solutions:

  • Optimize Stock Solution Preparation:

    • Solvent Choice: While DMSO is a common choice for initial stock solutions, consider other organic solvents like ethanol if compatible with your assay.

    • Concentration: Prepare a stock solution at the highest concentration that remains fully dissolved. You may need to determine this empirically.

  • Refine Dilution Technique:

    • Serial Dilutions: Perform serial dilutions of your stock solution in the assay buffer or culture medium. This gradual decrease in solvent concentration can prevent precipitation.

    • Vortexing/Mixing: Ensure thorough mixing after each dilution step.

  • Adjust pH of the Assay Buffer:

    • If your assay allows, a slightly acidic pH may improve the solubility of the hydrochloride salt. However, be mindful of the potential effects of pH on your biological system.

  • Incorporate a Surfactant:

    • In some acellular assays, a low concentration of a non-ionic surfactant (e.g., Tween-20, Triton X-100) can help maintain solubility.[6] Test for compatibility with your assay first.

Solubility_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Compound Precipitation Cause1 Low Intrinsic Solubility Problem->Cause1 Cause2 Solvent Shock Problem->Cause2 Cause3 High Stock Concentration Problem->Cause3 Sol1 Optimize Stock Solution (Solvent, Concentration) Cause1->Sol1 Sol3 Adjust Buffer pH Cause1->Sol3 Sol4 Use Surfactants (Acellular Assays) Cause1->Sol4 Sol2 Refine Dilution Method (Serial Dilutions) Cause2->Sol2 Cause3->Sol1

Caption: Troubleshooting compound precipitation.

Q2: I am seeing inconsistent results or high variability between replicate wells in my cell-based assay. What could be the cause?

Possible Causes:

  • Incomplete Solubilization: Even if not visibly precipitated, the compound may not be fully dissolved, leading to inconsistent concentrations in different wells.

  • Compound Instability: The compound may be degrading over the course of the experiment.

  • Cellular Effects: At higher concentrations, the compound might be causing rapid cytotoxicity that varies slightly between wells.

  • Assay Interference: The compound may be interfering with the assay chemistry itself.

Solutions:

  • Ensure Complete Dissolution:

    • Before adding to cells, visually inspect your working solutions for any signs of precipitation.

    • Gently warm the solution and vortex to aid dissolution, but be cautious of temperature sensitivity.

  • Assess Compound Stability:

    • Prepare fresh working solutions for each experiment.

    • If the assay involves long incubation times, consider a time-course experiment to see if the compound's effect diminishes over time, which could indicate degradation.

  • Optimize Compound Concentration Range:

    • Perform a dose-response curve with a wide range of concentrations to identify the optimal window for your assay.

    • High concentrations that lead to near-complete cell death can sometimes show more variability.

  • Run Appropriate Controls:

    • Vehicle Control: Always include a control with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

    • Compound-Only Control (Acellular): To check for assay interference, run a control with the compound in media without cells. This can help identify issues like absorbance or fluorescence interference.

Q3: My results suggest the compound is active, but I'm concerned about non-specific effects. How can I validate my findings?

Possible Causes:

  • Off-Target Effects: The compound may be interacting with unintended cellular targets.

  • Assay Artifacts: The compound could be generating a false positive signal through mechanisms unrelated to its intended biological activity. For example, some compounds can directly reduce MTT, leading to a false cell viability signal.

Solutions:

  • Use Orthogonal Assays:

    • Confirm your findings with a different assay that measures the same endpoint through a different mechanism. For example, if you see a decrease in cell viability with an MTT assay, you could confirm this with a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay.

  • Employ a Counter-Screen:

    • If you hypothesize a specific mechanism of action (e.g., inhibition of a particular enzyme), perform an in vitro assay with the purified target to confirm direct interaction.

  • Test Structurally Related Analogs:

    • Include a structurally similar but biologically inactive analog in your experiments. If this analog does not produce the same effect, it strengthens the case for the specific activity of your compound of interest.

Frequently Asked Questions (FAQs)

Q: What is a safe starting concentration for my in vitro assays? A: This is highly dependent on the cell line and assay. A good starting point for a dose-response experiment is to use a wide range of concentrations, for example, from 0.1 µM to 100 µM, with logarithmic spacing.

Q: Can this compound interfere with fluorescence-based assays? A: Quinoline-containing compounds can be fluorescent. It is essential to measure the intrinsic fluorescence of the compound at the excitation and emission wavelengths of your assay. If there is significant overlap, you may need to use a different assay or apply a correction factor.

Q: How do I prepare a stock solution of a specific molarity? A: To prepare a 10 mM stock solution of this compound (MW: 223.66 g/mol ), you would dissolve 2.237 mg in 1 mL of your chosen solvent (e.g., DMSO). Calculation: (10 mmol/L) * (1 L / 1000 mL) * (223.66 g/mol ) * (1000 mg/g) = 2.237 mg/mL

References

  • 2a biotech. (n.d.). This compound. Retrieved from [Link]

  • Singh, R., & Kumar, S. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(12), 1534–1547.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Li, G., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega.
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076.
  • National Center for Biotechnology Information. (n.d.). Quinoline-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • El-Sayed, M. A. A. (2021). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Iranian Chemical Society, 18, 2673–2713.
  • Sanna, M., et al. (2024). Discovery of novel quinolones as small molecule modulators of miRNA maturation with potent anticancer activity against ovarian cancer. RSC Medicinal Chemistry.
  • Sci-Hub. (n.d.). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-methylquinoline-3-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Cozza, G., et al. (2012). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry, 20(14), 4348-4359.

Sources

Technical Support Center: Scale-Up Synthesis of 2-Methylquinoline-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Methylquinoline-3-carboxylic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. As Senior Application Scientists, we understand that scaling up a chemical process introduces challenges not always apparent in bench-scale experiments. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience.

Troubleshooting Guide: From Bench to Bulk

This section addresses specific, common problems encountered during the scale-up of this compound synthesis, which typically proceeds via a variant of the Doebner-von Miller or related acid-catalyzed cyclocondensation reactions.

Q1: My reaction yield dropped from 85% at the 1L scale to below 60% in a 50L reactor. What are the likely causes?

A drop in yield upon scale-up is a frequent challenge and often points to issues with mass and heat transfer, which are fundamentally different in larger vessels.[1]

Causality Analysis: The primary reason is the change in the surface-area-to-volume ratio. As you increase the reactor volume, this ratio decreases, making it significantly harder to dissipate heat generated during the reaction.[1] Inefficient mixing in larger reactors can also create localized areas of high reactant concentration or "hot spots," which promote the formation of byproducts and degradation of the desired product.[1]

Troubleshooting Steps:

  • Evaluate Mixing Efficiency:

    • Problem: Magnetic stirring, effective in a 1L flask, is inadequate for a 50L reactor. This leads to poor homogeneity.

    • Solution: Transition to an overhead mechanical stirrer equipped with a properly sized impeller (e.g., a pitched-blade turbine or retreat curve impeller) to ensure thorough mixing of the reaction mass. The goal is to maintain a uniform temperature and concentration profile throughout the reactor.

  • Improve Heat Transfer:

    • Problem: The reaction is likely exothermic. The reduced surface-area-to-volume ratio in the 50L reactor traps heat, increasing the internal temperature beyond the optimal range and accelerating side reactions.[1]

    • Solution: Utilize a jacketed reactor with a thermal control unit. Monitor the internal reaction temperature with a calibrated probe, not just the jacket temperature. For highly exothermic steps, implement a semi-batch process: add one of the reactants (typically the carbonyl compound) slowly and controllably to the aniline solution to manage the rate of heat generation.[2][3]

  • Re-optimize Reagent Stoichiometry & Concentration:

    • Problem: The ideal concentration at a small scale may be too high for a large batch, leading to precipitation, viscosity issues, or runaway reactions.

    • Solution: You may need to decrease the overall concentration by increasing the solvent volume. While this might slightly increase reaction time, it improves process control and safety. At scale, with better addition control, it may also be possible to slightly reduce the excess of one reagent, improving process mass intensity.[1]

Q2: The reaction produces a significant amount of dark, intractable tar. How can I minimize its formation?

Tar formation is a classic problem in acid-catalyzed quinoline syntheses, primarily caused by the polymerization of the α,β-unsaturated carbonyl starting material or reactive intermediates.[2][4]

Causality Analysis: Strong acids and high temperatures create an environment ripe for polymerization and other side reactions. The longer reactants or intermediates are exposed to these harsh conditions, the more likely they are to form complex, high-molecular-weight byproducts.[4]

Preventative Measures:

  • Controlled Reagent Addition: Never mix all reactants at once. The best practice is to add the carbonyl compound portion-wise or via a syringe pump to the heated acidic solution of the aniline. This keeps the instantaneous concentration of the polymerizable species low.[2]

  • Optimize Temperature: While heat is required, excessive temperatures are detrimental.[2] Identify the minimum temperature required for an acceptable reaction rate by monitoring progress with TLC or HPLC. An uncontrolled exotherm is a primary cause of tarring.

  • Use Protecting Groups: An effective, though more costly, strategy is to use a protected form of the carbonyl compound, such as an acetal. The acetal is stable but hydrolyzes in situ under the acidic conditions to slowly release the reactive aldehyde or ketone, preventing it from polymerizing.[4]

  • Biphasic Reaction Medium: Sequestering the sensitive carbonyl compound in a non-polar organic phase while the reaction occurs in the acidic aqueous phase can drastically reduce polymerization and improve yields.[4][5]

Experimental Protocol: Tar Reduction via Semi-Batch Addition

  • Charge the jacketed reactor with the aniline and the chosen acid catalyst in the solvent.

  • Heat the reactor contents to the optimized reaction temperature (e.g., 75-80°C).

  • In a separate vessel, prepare a solution of the α,β-unsaturated carbonyl compound.

  • Using a metering pump, add the carbonyl solution to the reactor over 2-4 hours, carefully monitoring the internal temperature.

  • Ensure the cooling fluid in the reactor jacket is circulating and set to a temperature that allows for steady heat removal.

  • Once the addition is complete, maintain the reaction temperature and monitor for completion via in-process controls (e.g., HPLC).

Q3: My HPLC analysis shows new impurities at the pilot scale that were negligible in the lab. What is their likely origin?

The appearance of new or elevated impurities is often linked to the extended reaction times or higher temperatures experienced in localized regions of a large reactor.

Causality Analysis: Poor mixing can lead to pockets where the reaction has gone to completion while other areas are still reacting. The "finished" product in these pockets is then left to degrade under harsh acidic and thermal conditions. Furthermore, the quality of bulk raw materials may differ from the highly purified reagents used in the lab.

Troubleshooting & Identification:

  • Characterize Impurities: Isolate the impurities (if possible) and characterize them by LC-MS and NMR to understand their structure. Common impurities include isomers from alternative cyclization pathways, over-oxidation products, or dimers formed from side reactions.

  • Scrutinize Raw Materials: Perform rigorous quality control on incoming batches of starting materials. Non-obvious impurities in a starting material can have a magnified impact at scale.

  • Implement Strict In-Process Controls (IPCs): Do not run the reaction for a fixed time. Monitor the disappearance of starting materials and the formation of the product closely using HPLC. Quench the reaction as soon as it reaches the optimal conversion to prevent product degradation.

  • Forced Degradation Studies: Intentionally expose your starting materials, intermediates, and final product to harsh conditions (e.g., higher heat, stronger acid, oxygen) on a small scale. Analyzing the resulting degradants can help you identify the impurities seen in the pilot batch.

Parameter Lab Scale (1L) Pilot Scale (50L) Rationale for Change
Stirring Magnetic Stir BarOverhead Mechanical StirrerEnsures homogeneity and prevents localized hot spots.[1]
Heating Heating MantleJacketed Vessel with FluidProvides precise and uniform temperature control.[1]
Addition Funnel (single portion)Metering Pump (over 2-4h)Controls reaction exotherm and minimizes side reactions.[3]
Purification Flash ChromatographyRecrystallizationRecrystallization is more economical and scalable for large quantities.[1]
Typical Yield 85-90%75-85%A slight decrease is expected; a significant drop indicates process control issues.[1]
Table 1. Comparison of typical parameters between lab and pilot scale synthesis.
Q4: The final hydrochloride salt crystallization is inconsistent, leading to poor filtration and variable purity. How can I optimize this crucial step?

Crystallization is a critical unit operation that dictates the purity, particle size, and handling characteristics of your final active pharmaceutical ingredient (API).

Causality Analysis: Inconsistent crystallization is usually a result of poor control over supersaturation. This can be caused by adding the anti-solvent too quickly, cooling the solution too rapidly, or having residual impurities that inhibit crystal growth. The final pH also plays a critical role in ensuring complete salt formation and precipitation.

Optimization Protocol:

  • Solvent/Anti-Solvent Selection: Ensure you are using a solvent system where the free base is highly soluble, but the hydrochloride salt has low solubility. Common systems include isopropanol/HCl or ethanol/HCl, with an ether like MTBE or a hydrocarbon like heptane as the anti-solvent.

  • Controlled pH Adjustment: After the workup, dissolve the crude free base in the chosen solvent. Add concentrated HCl or bubble HCl gas slowly while monitoring the pH. The target pH should ensure complete protonation of the quinoline nitrogen.

  • Seeding: Develop a seeding strategy. Once the solution is slightly supersaturated, add a small quantity (0.1-1.0% w/w) of previously isolated, high-purity this compound crystals. This provides a template for controlled crystal growth rather than spontaneous, uncontrolled nucleation.

  • Controlled Cooling & Anti-Solvent Addition: Cool the mixture slowly according to a defined temperature ramp (e.g., 10-15°C per hour). If using an anti-solvent, add it slowly at a constant rate to maintain a controlled level of supersaturation.

  • Aging: Hold the resulting slurry at the final temperature for several hours (aging) to allow the crystallization to complete and potentially improve particle size distribution.

G cluster_reaction Reaction & Work-Up cluster_purification Crystallization & Isolation quench Quench Reaction (e.g., with water) neutralize Neutralize with Base (e.g., NaHCO3 / NaOH) quench->neutralize extract Extract Free Base (e.g., with DCM or EtOAc) neutralize->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry concentrate Solvent Swap / Concentrate dry->concentrate dissolve Dissolve in Alcohol (e.g., IPA) concentrate->dissolve add_hcl Add HCl (to form salt) dissolve->add_hcl seed Seed Crystals (Optional) add_hcl->seed cool Controlled Cooling & Anti-Solvent Addition seed->cool filtrate Filter & Wash Solid cool->filtrate dry_api Dry Final Product filtrate->dry_api G start Low Yield or High Impurities q1 Problem Source Heat Transfer Mixing Side Reactions start->q1 Investigate sol1 Implement Jacketed Reactor & Semi-Batch Addition q1:f0->sol1 Issue sol2 Switch to Overhead Stirrer & Optimize Impeller q1:f1->sol2 Issue sol3 Lower Temperature & Control Reagent Addition Rate q1:f2->sol3 Issue

Diagram 2. Troubleshooting logic for common scale-up issues.

Q4: What are the key safety considerations for this process at scale?

  • Exothermic Reaction: The potential for a thermal runaway is the primary hazard. A robustly engineered cooling system and controlled addition protocols are mandatory.

  • Acid Handling: Concentrated acids like HCl and H₂SO₄ are highly corrosive. Use appropriate personal protective equipment (PPE), and ensure reactors and transfer lines are constructed from compatible materials.

  • HCl Gas: If forming the salt with HCl gas, this must be done in a well-ventilated area with scrubbers to handle any unreacted gas.

  • Solvent Flammability: Use of flammable organic solvents requires proper grounding of equipment to prevent static discharge and operating in an appropriately rated environment.

Q5: Why is the hydrochloride salt form often preferred for the final product? Converting the quinoline free base to its hydrochloride salt serves several purposes. It often significantly improves the crystallinity of the compound, making it easier to purify by recrystallization. Salts are also typically more stable and have better handling properties (e.g., less static, more free-flowing) than the corresponding free base. Finally, for pharmaceutical applications, the salt form can favorably modify properties like solubility and bioavailability.

References

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6). Available at: [Link]

  • Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076. Available at: [Link]

  • ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. Available at: [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. In Wikipedia. Retrieved January 15, 2026, from [Link]

  • IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview. Available at: [Link]

  • Katritzky, A. R., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 985. Available at: [Link]

  • U.S. Patent No. US2082358A. (1937). 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them. Google Patents.
  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction? Retrieved January 15, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved January 15, 2026, from [Link]

  • The Journal of Organic Chemistry. (2007). A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. ACS Publications. Available at: [Link]

  • University of the Sunshine Coast, Queensland. (2010). Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. Available at: [Link]

Sources

Technical Support Center: Mitigating Cytotoxicity of 2-Methylquinoline-3-carboxylic acid hydrochloride In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Methylquinoline-3-carboxylic acid hydrochloride. This document provides in-depth guidance on understanding, troubleshooting, and mitigating the cytotoxic effects of this compound in in vitro experimental settings. As a versatile quinoline derivative, this compound holds potential in various research areas, particularly in anticancer drug discovery.[1] However, its inherent cytotoxicity can present challenges in experimental design and data interpretation. This guide is structured to provide both a conceptual understanding of its cytotoxic mechanisms and practical, actionable solutions to common problems encountered in the laboratory.

Core Concept: The Dual Nature of Quinoline Cytotoxicity

Quinoline derivatives are a well-established class of compounds with a broad range of biological activities, including significant antiproliferative and cytotoxic effects against cancer cell lines.[2][3][4] The cytotoxicity of this compound and related compounds is not a simple, singular event but rather a multifaceted process involving the disruption of several key cellular pathways. Understanding these mechanisms is the first step toward intelligently designing experiments and mitigating unwanted cell death.

The primary mechanisms through which quinoline derivatives, including 2-Methylquinoline-3-carboxylic acid, are thought to exert their cytotoxic effects include:

  • Induction of Apoptosis: Triggering programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5]

  • Cell Cycle Arrest: Halting the cell division cycle at various checkpoints, thereby preventing cancer cell proliferation.[5]

  • Enzyme Inhibition: Targeting crucial enzymes involved in cell growth and replication, such as protein kinase CK2 and topoisomerases.[1][6][7]

  • Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress, which can lead to cellular damage and apoptosis.[8][9]

It is crucial to recognize that the potency and dominant cytotoxic mechanism can vary significantly depending on the cell type and the specific substitutions on the quinoline ring.[10][11]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and application of this compound in in vitro assays.

Q1: What is a typical starting concentration range for this compound in cytotoxicity assays?

A1: Based on available data, a starting point for assessing the cytotoxicity of this compound would be in the low micromolar range. One study reported an IC50 value of approximately 25 µM in a cancer cell line.[1] Therefore, a sensible approach is to perform a dose-response experiment with a broad concentration range, for example, from 0.1 µM to 100 µM, to determine the IC50 value in your specific cell model.

Q2: My compound is precipitating in the cell culture medium. What can I do?

A2: Compound precipitation is a common issue that can lead to inconsistent and artifactual results.[12][13] Here are several troubleshooting steps:

  • Check Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is low, typically below 0.5%, to avoid solvent-induced precipitation and cytotoxicity.

  • Prepare Fresh Dilutions: Avoid using old stock solutions. Prepare fresh serial dilutions in your cell culture medium for each experiment.

  • Pre-warm the Medium: Adding a concentrated, cold compound stock to the medium can cause it to precipitate. Gently pre-warm your medium to 37°C before adding the compound.

  • Increase Solubilizing Agents (with caution): In some cases, a small amount of a biocompatible solubilizing agent like Pluronic F-68 can be used, but this must be validated to ensure it does not affect your experimental outcomes.

Q3: I am observing high variability between replicate wells in my cytotoxicity assay. What are the likely causes?

A3: High variability can stem from several factors:

  • Uneven Cell Seeding: Ensure you have a single-cell suspension and that cells are evenly distributed in the wells of your microplate. Edge effects can also be a factor, so consider not using the outermost wells.

  • Compound Precipitation: As mentioned in Q2, precipitation can lead to uneven exposure of cells to the compound.

  • Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate and consistent dispensing of cells, compound, and reagents.

  • Inconsistent Incubation Times: Ensure all plates are treated and processed with consistent timing.

Q4: My quinoline compound seems to be fluorescent, which is interfering with my fluorescence-based assay. How can I address this?

A4: The aromatic structure of quinoline derivatives can indeed lead to intrinsic fluorescence.[14][15]

  • Run a Compound-Only Control: Always include control wells containing your compound in the medium without cells to measure its background fluorescence. This value can then be subtracted from your experimental wells.[14]

  • Use Red-Shifted Dyes: Autofluorescence is often more pronounced at shorter wavelengths. If possible, switch to fluorescent probes that excite and emit at longer, red-shifted wavelengths.[14]

  • Utilize an Orthogonal Assay: Confirm your findings with a non-fluorescence-based method, such as a colorimetric assay (e.g., MTT, SRB) or a luminescence-based assay.[14]

Troubleshooting Guide: Mitigating Unwanted Cytotoxicity

In many experimental contexts, the goal is to study the non-cytotoxic effects of a compound. In such cases, it is necessary to mitigate the cytotoxic effects of this compound.

Issue 1: High levels of cell death at concentrations needed for the desired biological effect.
  • Probable Cause: The desired biological effect and cytotoxicity occur at overlapping concentrations.

  • Solution 1: Time-Course Experiment: Reduce the incubation time. A shorter exposure to the compound may be sufficient to observe the desired effect while minimizing cytotoxicity. For example, try a 6, 12, or 24-hour incubation instead of 48 or 72 hours.

  • Solution 2: Co-treatment with a Cytoprotective Agent: Co-incubation with an antioxidant may mitigate cytotoxicity, particularly if it is ROS-mediated. N-acetylcysteine (NAC) is a well-documented antioxidant and cytoprotective agent that has been shown to reduce ROS levels and mutagenesis induced by fluoroquinolones.[16][17][18][19][20]

Issue 2: Inconsistent results when attempting to mitigate cytotoxicity with an antioxidant.
  • Probable Cause: The chosen antioxidant may not be effective against the specific cytotoxic mechanism of the compound in your cell model, or the concentration of the antioxidant may not be optimal.

  • Solution:

    • Mechanism-Based Selection: If you hypothesize that cytotoxicity is ROS-mediated, NAC is a good starting point. If other mechanisms are suspected, other cytoprotective agents may be more appropriate.

    • Dose-Response of the Cytoprotective Agent: Perform a dose-response experiment with the cytoprotective agent (e.g., NAC at concentrations from 1 mM to 10 mM) in the presence of a fixed, cytotoxic concentration of this compound to find the optimal protective concentration.

    • Control for Antioxidant Effects: Ensure that the cytoprotective agent alone does not interfere with your primary experimental endpoint.

Data Summary Table
CompoundCell LineIC50 (µM)Reference
This compoundCancer Cell Line~25[1]
2-arylquinoline derivative 13HeLa8.3[10]
2-arylquinoline derivative 12PC331.37[10]
Quinoline-3-carboxylic acidMCF7Significant Growth Inhibition[21]
2-aminoquinoline-3-carboxylic acid derivativesVarious0.65 - 18.2 (as CK2 inhibitors)[7]

Experimental Protocols

Protocol 1: Determining the IC50 Value using the MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[5]

  • Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot cell viability against compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Mitigating Cytotoxicity with N-acetylcysteine (NAC)

This protocol describes how to test the ability of NAC to protect cells from compound-induced cytotoxicity.

Procedure:

  • Cell Seeding: Follow step 1 of the MTT assay protocol.

  • Co-treatment:

    • Prepare a cytotoxic concentration of this compound (e.g., 2x the IC50 value determined in Protocol 1).

    • Prepare a range of NAC concentrations (e.g., 0, 1, 2.5, 5, and 10 mM) in the culture medium.

    • Treat the cells with the this compound solution with and without the different concentrations of NAC.

    • Include controls for untreated cells, cells treated with the compound alone, and cells treated with each concentration of NAC alone.

  • Incubation and Analysis: Incubate for the desired time and assess cell viability using the MTT assay (or another preferred method) as described in Protocol 1.

  • Data Interpretation: Compare the viability of cells co-treated with the compound and NAC to those treated with the compound alone. A significant increase in viability in the co-treated wells indicates a cytoprotective effect of NAC.

Visualizing Experimental Workflows and Mechanisms

Diagram 1: General Workflow for Assessing and Mitigating Cytotoxicity

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Mitigation Strategy A 1. Seed Cells in 96-well Plate B 2. Prepare Serial Dilutions of Compound A->B C 3. Treat Cells & Incubate B->C D 4. Perform Viability Assay (e.g., MTT) C->D E 5. Determine IC50 Value D->E F 6. Select Cytotoxic Concentration of Compound E->F Inform Mitigation Experiments G 7. Co-treat with Cytoprotective Agent (e.g., NAC) F->G H 8. Perform Viability Assay G->H I 9. Analyze Protective Effect H->I

Caption: Workflow for cytotoxicity assessment and mitigation.

Diagram 2: Putative Mechanism of ROS-Mediated Cytotoxicity and NAC-Based Mitigation

G cluster_0 Cellular Environment cluster_1 Mitigation Pathway Compound 2-Methylquinoline- 3-carboxylic acid HCl ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Damage Oxidative Stress & Cellular Damage ROS->Damage Apoptosis Apoptosis Damage->Apoptosis NAC N-acetylcysteine (NAC) Scavenge ROS Scavenging NAC->Scavenge Scavenge->ROS Inhibits

Caption: ROS-mediated cytotoxicity and NAC intervention.

References

  • Lee, J. H., et al. (2000). Synthesis and in vitro cytotoxicity of 2-alkylaminosubstituted quinoline derivatives. Archives of Pharmacal Research, 23(5), 450-454. [Link]

  • Rojas-Vite, G., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(38), 18407-18420. [Link]

  • ResearchGate. (2022). Synthesis and In Vitro Cytotoxicity of 2-Alkylaminosubstituted Quinoline Derivatives. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(21), 7486. [Link]

  • Al-Warhi, T., et al. (2021). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Brieflands. [Link]

  • Machuca, C., et al. (2018). The antioxidant drug N-acetylcysteine abolishes SOS-mediated mutagenesis produced by fluoroquinolones in bacteria. bioRxiv. [Link]

  • National Center for Biotechnology Information. (n.d.). Interference and Artifacts in High-content Screening - Assay Guidance Manual. Retrieved from [Link]

  • Hernandez-Perez, L., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7083. [Link]

  • Solomon, V. R., et al. (2011). Comprehensive review on current developments of quinoline-based anticancer agents. Science China Chemistry, 54(11), 1737-1752. [Link]

  • Cirz, R. T., et al. (2019). N-acetylcysteine blocks SOS induction and mutagenesis produced by fluoroquinolones in Escherichia coli. Journal of Antimicrobial Chemotherapy, 74(8), 2188-2196. [Link]

  • Rogóż, W., et al. (2023). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Molecules, 28(15), 5786. [Link]

  • Bentham Science. (n.d.). Recent Studies of Antioxidant Quinoline Derivatives. Retrieved from [Link]

  • van der Meer, A. D., et al. (2020). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology Advances, 43, 107576. [Link]

  • Singh, P., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(10), 1289-1301. [Link]

  • Illumina. (2022). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Retrieved from [Link]

  • Fareed, M., et al. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Pakistan BioMedical Journal, 1(2), 15-20. [Link]

  • ResearchGate. (2023). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. Retrieved from [Link]

  • PubChemLite. (n.d.). 8-fluoro-2-methylquinoline-3-carboxylic acid hydrochloride. Retrieved from [Link]

  • Serda, M., et al. (2018). Investigation of the spectrum of applicability of quinolineamides. Journal of Photochemistry and Photobiology B: Biology, 183, 200-209. [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Quinaldic Acid. Retrieved from [Link]

  • S. Z. Abdel-Mageed, et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

  • ResearchGate. (2016). Fluorescence emission of quinoline and derivatives in ethanol. Retrieved from [Link]

  • Patel, H. D., & Vasava, K. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Hedelin, M., et al. (2020). N-acetyl cysteine protects against chlorine-induced tissue damage in an ex vivo model. Toxicology Letters, 322, 58-65. [Link]

  • SciTePress. (2021). N-acetylcysteine (NAC) Inhibits ROS-induced Ferroptosis in CTNS Knockdown β-cells in Vitro. Retrieved from [Link]

  • Ji, L., et al. (2009). Protective mechanisms of N-acetyl-cysteine against pyrrolizidine alkaloid clivorine-induced hepatotoxicity. Journal of Cellular Biochemistry, 108(3), 674-683. [Link]

  • PubChem. (n.d.). 2-Methylquinoline. Retrieved from [Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, quinoline scaffolds represent a cornerstone for the development of novel therapeutic agents and functional materials. Their inherent biological activity, stemming from their ability to intercalate with DNA and interact with various enzymes, has led to their prevalence in a wide array of pharmaceuticals, including antimicrobial and anticancer drugs. This guide provides a detailed comparative analysis of 2-Methylquinoline-3-carboxylic acid hydrochloride, a key derivative, alongside its structurally related counterparts: 2-chloroquinoline-3-carboxylic acid and the parent compound, quinoline-3-carboxylic acid.

This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at the synthesis, characterization, and physicochemical properties of these compounds. The causality behind experimental choices is elucidated, and all protocols are designed to be self-validating systems, ensuring scientific integrity and reproducibility.

Introduction to the Quinoline-3-Carboxylic Acid Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry. The presence of a carboxylic acid moiety at the 3-position significantly influences the molecule's electronic properties, solubility, and biological activity. The substituent at the 2-position further modulates these characteristics, providing a tunable framework for drug design. This guide will dissect the impact of a methyl group versus a chloro group at this position, in comparison to the unsubstituted analog, and will also address the properties of the hydrochloride salt of the 2-methyl derivative, a form often favored for its improved solubility and stability.

Synthesis of 2-Methylquinoline-3-carboxylic acid and Related Compounds

The synthesis of quinoline-3-carboxylic acids can be achieved through several established methods. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of 2-Methylquinoline-3-carboxylic acid via the Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic and versatile method for the synthesis of quinolines. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. For the synthesis of 2-methylquinoline-3-carboxylic acid, a variation of this reaction using pyruvic acid is employed.

Experimental Protocol: Synthesis of 2-Methylquinoline-3-carboxylic acid

Rationale: This protocol utilizes the Doebner-von Miller reaction, a robust method for quinoline synthesis. The use of aniline, pyruvic acid, and acetaldehyde (generated in situ from paraldehyde) provides the necessary components for the cyclization and formation of the desired product. Hydrochloric acid serves as the acid catalyst.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 10 g of aniline and 100 mL of concentrated hydrochloric acid.

  • Addition of Reactants: To this solution, add 12 g of pyruvic acid and 15 mL of paraldehyde.

  • Reflux: Heat the reaction mixture to reflux for 4 hours. The solution will turn dark.

  • Work-up: After cooling, pour the reaction mixture into 500 mL of water. Neutralize the solution with a saturated sodium carbonate solution until a precipitate forms.

  • Isolation: Filter the precipitate and wash it with cold water.

  • Purification: Recrystallize the crude product from ethanol to yield pure 2-methylquinoline-3-carboxylic acid.

Synthesis of 2-Chloroquinoline-3-carboxylic acid

The synthesis of 2-chloroquinoline-3-carboxylic acid often starts from the corresponding 2-hydroxy (or 2-oxo) precursor, which is then chlorinated.

Experimental Protocol: Synthesis of 2-Chloroquinoline-3-carboxylic acid

Rationale: This two-step protocol first involves the synthesis of 2-hydroxyquinoline-3-carboxylic acid via a condensation reaction, followed by chlorination using phosphorus oxychloride (POCl₃), a common and effective chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides.

Step-by-Step Methodology:

  • Synthesis of 2-Hydroxyquinoline-3-carboxylic acid:

    • In a round-bottom flask, mix 10 g of 2-aminobenzoic acid with 15 g of diethyl malonate.

    • Heat the mixture at 150 °C for 2 hours.

    • Cool the mixture and add 100 mL of 10% aqueous sodium hydroxide.

    • Heat the solution to boiling for 30 minutes to hydrolyze the ester.

    • Cool the solution and acidify with concentrated hydrochloric acid to precipitate the product.

    • Filter and wash the precipitate with water to obtain 2-hydroxyquinoline-3-carboxylic acid.

  • Chlorination:

    • In a fume hood, carefully add 10 g of 2-hydroxyquinoline-3-carboxylic acid to 50 mL of phosphorus oxychloride (POCl₃).

    • Heat the mixture to reflux for 2 hours.

    • Carefully pour the cooled reaction mixture onto crushed ice.

    • Filter the resulting precipitate and wash thoroughly with cold water.

    • Recrystallize the crude product from ethanol to obtain pure 2-chloroquinoline-3-carboxylic acid.

Synthesis of Quinoline-3-carboxylic acid

The parent quinoline-3-carboxylic acid can be synthesized via the Skraup synthesis followed by oxidation of a methyl group at a different position, or more directly through methods like the Pfitzinger reaction with appropriate precursors. A common laboratory synthesis involves the oxidation of 3-methylquinoline.

Experimental Protocol: Synthesis of Quinoline-3-carboxylic acid

Rationale: This protocol utilizes the oxidation of a methyl group at the 3-position of the quinoline ring to a carboxylic acid. Potassium permanganate (KMnO₄) is a strong oxidizing agent suitable for this transformation.

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 10 g of 3-methylquinoline in 200 mL of water.

  • Oxidation: Slowly add a solution of 25 g of potassium permanganate in 300 mL of water to the heated (80 °C) and stirred 3-methylquinoline solution over a period of 2 hours.

  • Reaction Completion: Continue heating and stirring for an additional 4 hours. The purple color of the permanganate should disappear.

  • Work-up: Filter the hot solution to remove the manganese dioxide precipitate.

  • Isolation: Acidify the filtrate with concentrated hydrochloric acid to a pH of 3-4 to precipitate the quinoline-3-carboxylic acid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Preparation of this compound

The hydrochloride salt is typically prepared by treating the free carboxylic acid with hydrochloric acid.

Experimental Protocol: Preparation of this compound

Rationale: This protocol describes a straightforward acid-base reaction to form the hydrochloride salt. The use of ethanol as a solvent allows for the precipitation of the salt upon cooling.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5 g of 2-methylquinoline-3-carboxylic acid in 100 mL of hot ethanol.

  • Acidification: To the hot solution, add concentrated hydrochloric acid dropwise until the solution is acidic to litmus paper.

  • Precipitation: Allow the solution to cool to room temperature, and then place it in an ice bath to facilitate the precipitation of the hydrochloride salt.

  • Isolation: Filter the precipitate and wash it with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 60 °C.

Comparative Physicochemical Properties

The nature of the substituent at the 2-position and the salt form significantly impact the physicochemical properties of these quinoline derivatives.

PropertyThis compound2-Chloroquinoline-3-carboxylic acidQuinoline-3-carboxylic acid
Molecular Formula C₁₁H₁₀ClNO₂C₁₀H₆ClNO₂C₁₀H₇NO₂
Molecular Weight 223.66 g/mol 207.61 g/mol 173.17 g/mol
Appearance White to off-white solidYellowish solidWhite to pale yellow solid
Melting Point Data not readily available~209-211 °C~273-275 °C
Solubility More soluble in water than the free acidSparingly soluble in water, soluble in organic solventsSlightly soluble in water, soluble in hot ethanol and acetic acid
pKa Data not readily availableData not readily available~4.8

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and confirmation of the synthesized compounds.

General Protocols for Spectroscopic Analysis

Experimental Protocol: NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. DMSO-d₆ is a suitable solvent for these carboxylic acids, and TMS is used as an internal standard for chemical shift referencing.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Experimental Protocol: FTIR Spectroscopy

Rationale: Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The KBr pellet method is a common technique for solid samples.

Step-by-Step Methodology:

  • Sample Preparation: Grind a small amount (1-2 mg) of the compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the FTIR spectrum of the KBr pellet.

Comparative Spectral Data
Compound¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)FTIR (KBr, cm⁻¹)
2-Methylquinoline-3-carboxylic acid ~2.7 (s, 3H, CH₃), 7.5-8.5 (m, 5H, Ar-H), ~13.0 (br s, 1H, COOH)~20 (CH₃), 125-150 (Ar-C), ~168 (C=O)~3000 (br, OH), ~1700 (C=O), ~1600, 1500 (C=C, C=N)
2-Chloroquinoline-3-carboxylic acid 7.6-8.8 (m, 5H, Ar-H), ~13.5 (br s, 1H, COOH)126-152 (Ar-C), ~167 (C=O)~3100 (br, OH), ~1710 (C=O), ~1580, 1490 (C=C, C=N)
Quinoline-3-carboxylic acid 7.6-9.3 (m, 6H, Ar-H), ~13.2 (br s, 1H, COOH)127-155 (Ar-C), ~168 (C=O)~3050 (br, OH), ~1690 (C=O), ~1590, 1510 (C=C, C=N)

Note: The spectral data provided are approximate values based on typical ranges for these classes of compounds and may vary slightly depending on the specific experimental conditions.

Structure-Activity Relationships and Potential Applications

The substituent at the 2-position of the quinoline-3-carboxylic acid scaffold plays a crucial role in determining the biological activity of the molecule.

  • 2-Methyl Derivatives: The presence of a methyl group can enhance lipophilicity, potentially improving cell membrane permeability. This can be advantageous for antimicrobial and anticancer activity. The electron-donating nature of the methyl group can also influence the electronic properties of the quinoline ring system.

  • 2-Chloro Derivatives: The chloro group is a lipophilic and electron-withdrawing substituent. Its presence can significantly alter the molecule's interaction with biological targets. 2-Chloroquinolines are often used as synthetic intermediates for further functionalization due to the reactivity of the C-Cl bond.[1]

  • Unsubstituted Derivatives: Quinoline-3-carboxylic acid itself serves as a fundamental building block and a reference compound for understanding the effects of substitution.

The hydrochloride salt form of 2-methylquinoline-3-carboxylic acid is expected to exhibit improved aqueous solubility compared to the free acid, which is a desirable property for in vitro biological testing and potential pharmaceutical formulations.

Conclusion

This guide has provided a comparative analysis of this compound and its related analogs, 2-chloroquinoline-3-carboxylic acid and quinoline-3-carboxylic acid. Detailed experimental protocols for their synthesis and characterization have been presented, along with a comparison of their physicochemical and spectroscopic properties. The choice of substituent at the 2-position and the use of a hydrochloride salt form are key considerations in the design and development of new quinoline-based compounds for various applications, particularly in the field of medicinal chemistry. The information and protocols herein are intended to serve as a valuable resource for researchers working with this important class of heterocyclic compounds.

References

  • Doebner, O.; von Miller, W. Ber. Dtsch. Chem. Ges.1881, 14, 2812-2817.
  • Pfitzinger, W. J. Prakt. Chem.1886, 33, 100.
  • Skraup, Z. H. Ber. Dtsch. Chem. Ges.1880, 13, 2086-2087.
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (Eds.). (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Marella, A., et al. (2013). 2-Chloroquinoline-3-carbaldehydes: a promising scaffold for the synthesis of biologically active molecules. Bioorganic & Medicinal Chemistry, 21(21), 6389-6403. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80971, Quinoline-3-carboxylic acid. Retrieved from [Link].

  • Ladraa, S., et al. (2010). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(3), o693. [Link]

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_methyl Synthesis of 2-Methylquinoline-3-carboxylic acid HCl cluster_chloro Synthesis of 2-Chloroquinoline-3-carboxylic acid cluster_parent Synthesis of Quinoline-3-carboxylic acid Aniline Aniline Doebner_von_Miller Doebner-von Miller Reaction Aniline->Doebner_von_Miller Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Doebner_von_Miller Paraldehyde Paraldehyde Paraldehyde->Doebner_von_Miller Free_Acid_Me 2-Methylquinoline-3- carboxylic acid Doebner_von_Miller->Free_Acid_Me HCl_Salt_Me 2-Methylquinoline-3- carboxylic acid HCl Free_Acid_Me->HCl_Salt_Me  + HCl Aminobenzoic_Acid 2-Aminobenzoic Acid Condensation Condensation & Hydrolysis Aminobenzoic_Acid->Condensation Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Condensation Hydroxy_Quinoline 2-Hydroxyquinoline-3- carboxylic acid Condensation->Hydroxy_Quinoline Chlorination Chlorination (POCl₃) Hydroxy_Quinoline->Chlorination Chloro_Quinoline 2-Chloroquinoline-3- carboxylic acid Chlorination->Chloro_Quinoline Methyl_Quinoline 3-Methylquinoline Oxidation Oxidation (KMnO₄) Methyl_Quinoline->Oxidation Parent_Quinoline Quinoline-3- carboxylic acid Oxidation->Parent_Quinoline

Caption: Synthetic routes to the target quinoline carboxylic acids.

Characterization Workflow Diagram

Characterization_Workflow cluster_analysis Spectroscopic Analysis start Synthesized Compound (Crude Product) purification Purification (Recrystallization) start->purification pure_product Pure Compound purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ftir FTIR Spectroscopy pure_product->ftir ms Mass Spectrometry (Optional) pure_product->ms structural_confirmation Structural Confirmation & Purity Assessment nmr->structural_confirmation ftir->structural_confirmation ms->structural_confirmation

Caption: General workflow for purification and characterization.

Sources

Validating the Biological Activity of 2-Methylquinoline-3-carboxylic acid hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone of medicinal chemistry, consistently yielding compounds with a broad spectrum of pharmacological activities.[1][2][3][4][5] Among these, 2-Methylquinoline-3-carboxylic acid hydrochloride emerges as a molecule of interest, warranting rigorous investigation into its biological potential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory and antimicrobial activities of this compound. Through detailed, step-by-step protocols and objective comparisons with established alternatives, this document serves as a practical resource for elucidating the compound's efficacy and mechanism of action.

The experimental designs herein are self-validating, incorporating appropriate controls and comparators to ensure the generation of robust and reliable data. We will delve into the causality behind experimental choices, grounding our methodologies in established scientific principles and authoritative sources.

Section 1: Evaluating Anti-Inflammatory Potential

A key predicted activity of quinoline derivatives is the modulation of inflammatory pathways.[3][5] We will explore this through a series of in vitro assays designed to quantify the inhibition of key inflammatory mediators.

Rationale for Experimental Approach

Inflammation is a complex biological response, often characterized by the overproduction of mediators like prostaglandins, nitric oxide (NO), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[6] Cyclooxygenase-2 (COX-2) is a critical enzyme in the synthesis of prostaglandins, and its inhibition is a primary target for many anti-inflammatory drugs.[7][8] Similarly, inducible nitric oxide synthase (iNOS) produces large amounts of NO in response to inflammatory stimuli, while TNF-α is a potent cytokine that drives the inflammatory cascade.[9][10] By assessing the ability of this compound to inhibit COX-2, NO production, and TNF-α release in a relevant cell model, we can build a comprehensive profile of its anti-inflammatory activity.

Experimental Workflow for Anti-Inflammatory Assays

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment & Stimulation cluster_2 Endpoint Assays cluster_3 Data Analysis a RAW 264.7 Macrophage Culture b Seed cells in 96-well plates a->b c Pre-treat with 2-Methylquinoline-3-carboxylic acid HCl or Positive Controls (Indomethacin, Celecoxib) b->c d Stimulate with Lipopolysaccharide (LPS) c->d e COX-2 Inhibition Assay (Colorimetric/Fluorometric) d->e f Nitric Oxide (NO) Assay (Griess Reagent) d->f g TNF-α Release Assay (ELISA) d->g h Calculate % Inhibition e->h f->h g->h i Determine IC50 values h->i j Comparative Efficacy Profile i->j Compare with Positive Controls

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Detailed Experimental Protocols

The murine macrophage cell line RAW 264.7 is a well-established model for studying inflammation in vitro, as it reliably produces inflammatory mediators upon stimulation with lipopolysaccharide (LPS).[6][9][11]

  • Cell Maintenance: Culture RAW 264.7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed the cells into 96-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere for 12-24 hours.[6]

  • Treatment: Pre-treat the cells with varying concentrations of this compound or the positive controls (Indomethacin or Celecoxib) for 1 hour.

  • Stimulation: Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.[12][13]

This assay measures the peroxidase activity of COX-2.[7][14]

  • Reagent Preparation: Prepare a reaction mixture containing Tris-HCl buffer, Hematin, and the COX-2 enzyme.

  • Incubation: Add the test compound or positive control (Celecoxib) to the reaction mixture and pre-incubate for 10 minutes at room temperature.[7]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Measurement: Measure the absorbance at 590 nm kinetically.[14]

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration and determine the IC50 value.

This assay quantifies nitrite, a stable metabolite of NO, in the cell culture supernatant.[9][11]

  • Supernatant Collection: After the 24-hour LPS stimulation, collect 50 µL of the cell culture supernatant.

  • Griess Reaction: Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[12]

  • Incubation and Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.

  • Quantification: Use a sodium nitrite standard curve to determine the concentration of nitrite in each sample.

  • Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-stimulated control and determine the IC50 value.

This assay quantifies the amount of TNF-α secreted into the cell culture medium.[10][15]

  • Supernatant Collection: Collect the cell culture supernatant after the 24-hour LPS stimulation.

  • ELISA Protocol: Perform a standard sandwich ELISA for mouse TNF-α according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength.

  • Quantification: Use a recombinant mouse TNF-α standard curve to determine the concentration of TNF-α in each sample.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release and determine the IC50 value.

Comparative Data for Anti-Inflammatory Activity
CompoundTargetIC50 (nM)Reference
This compound COX-2To be determinedN/A
Celecoxib COX-240[1]
Indomethacin COX-118[2][3]
COX-226[2][3]

Note: IC50 values can vary depending on the specific assay conditions.

Section 2: Assessing Antimicrobial Efficacy

Quinoline-based compounds have a rich history as antimicrobial agents, with the fluoroquinolones being a prominent class of antibiotics.[16] Therefore, evaluating the antimicrobial potential of this compound is a logical and crucial step.

Rationale for Experimental Approach

The primary goal of antimicrobial susceptibility testing is to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[17] The broth microdilution method is a standardized and widely accepted technique for determining the MIC of a compound against various bacterial strains.[18][19] By testing against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, we can establish the compound's spectrum of activity. Ciprofloxacin, a well-known quinolone antibiotic, serves as an excellent positive control and a benchmark for comparison.[20][21]

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_0 Preparation cluster_1 Incubation cluster_2 Data Acquisition & Analysis a Prepare serial dilutions of 2-Methylquinoline-3-carboxylic acid HCl and Ciprofloxacin in a 96-well plate c Inoculate wells with bacteria a->c b Prepare standardized bacterial inoculum (0.5 McFarland) b->c d Incubate at 37°C for 18-24 hours c->d e Visually inspect for turbidity d->e f Determine the Minimum Inhibitory Concentration (MIC) e->f g Comparative Antimicrobial Profile f->g Compare with Ciprofloxacin G cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Analysis a Seed HEK293 cells in a 96-well plate b Treat with serial dilutions of 2-Methylquinoline-3-carboxylic acid HCl a->b c Incubate with MTT reagent b->c Incubate for 24-48 hours d Solubilize formazan crystals c->d e Measure absorbance at 570 nm d->e f Calculate % cell viability e->f g Determine CC50 value f->g h Safety Profile g->h Assess Therapeutic Index

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight. [22]2. Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 24-48 hours.

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. [23]4. Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals. [23]5. Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 (50% cytotoxic concentration) value.

Comparative Data for Cytotoxicity
CompoundCell LineCC50 (µM)
This compound HEK293To be determined
Positive Control (e.g., Doxorubicin) HEK293Typically in the low µM range

Conclusion

This guide outlines a rigorous and comparative approach to validating the biological activity of this compound. By systematically evaluating its anti-inflammatory and antimicrobial properties alongside established drugs, researchers can generate high-quality, reproducible data. The detailed protocols and underlying rationale provide a solid foundation for further investigation into the therapeutic potential of this promising quinoline derivative. The integration of cytotoxicity assessment is critical for establishing a preliminary safety profile and guiding future preclinical development.

References

  • Potter, T. M., Cedrone, E., Neun, B. W., & Dobrovolskaia, M. A. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. National Cancer Institute (US). Available at: [Link]

  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Isakson, P. C. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of medicinal chemistry, 40(9), 1347–1365. Available at: [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654. Available at: [Link]

  • Musiol, R. (2017). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC advances, 7(60), 37909–37928. Available at: [Link]

  • (Placeholder for additional references)
  • (Placeholder for additional references)
  • (Placeholder for additional references)
  • Firsov, A. A., Zinner, S. H., Vostrov, S. N., & Portnoy, Y. A. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial agents and chemotherapy, 42(11), 2848–2852. Available at: [Link]

  • National Cancer Institute. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HEK293 cell line toxicity. Retrieved from [Link]

  • (Placeholder for additional references)
  • Al-Saeedi, F. I. (2014). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical chemistry journal, 48(5), 314–328. Available at: [Link]

  • Chalkley, L. J., & Koornhof, H. J. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. Antimicrobial agents and chemotherapy, 28(2), 331–342. Available at: [Link]

  • Wypij, M., & Rai, M. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

  • (Placeholder for additional references)
  • Chalkley, L. J., & Koornhof, H. J. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. Antimicrobial agents and chemotherapy, 28(2), 331–342. Available at: [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • Kumar, S., & Pandey, A. K. (2013). In vitro nitric oxide scavenging and anti inflammatory activities of different solvent extracts of various parts of Musa paradisiaca. Ancient science of life, 33(2), 127. Available at: [Link]

  • Uddin, M. J., et al. (2013). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 10(10), 941-947. Available at: [Link]

  • Tweedie, D., et al. (2011). A cellular model of inflammation for identifying TNF-α synthesis inhibitors. Journal of visualized experiments: JoVE, (51), 2671. Available at: [Link]

  • (Placeholder for additional references)
  • (Placeholder for additional references)
  • (Placeholder for additional references)
  • (Placeholder for additional references)
  • Clinical and Laboratory Standards Institute. (2012). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • (Placeholder for additional references)
  • ResearchGate. (n.d.). Cytotoxicity analysis of synthesized compounds against HEK-293 cells. Retrieved from [Link]

  • ResearchGate. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. Determined by the killing curve method: Antibiotic comparison and synergistic interactions. Retrieved from [Link]

  • BioVision. (n.d.). MTT Cell Viability Assay Kit. Retrieved from [Link]

  • Li, Y., et al. (2022). Guidelines for anti‐inflammatory assays in RAW264.7 cells. Food Safety and Health, 1(1), 13-21. Available at: [Link]

  • (Placeholder for additional references)
  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pathogens (Basel, Switzerland), 10(2), 165. Available at: [Link]

  • (Placeholder for additional references)
  • (Placeholder for additional references)
  • (Placeholder for additional references)
  • Selvaraj, S., et al. (2015). Methods for Evaluation of TNF-α Inhibition Effect. In Inflammation. Humana Press, New York, NY. Available at: [Link]

  • Jo, E., et al. (2020). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Marine drugs, 18(1), 58. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Methylquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Among its myriad derivatives, 2-Methylquinoline-3-carboxylic acids represent a particularly promising class, demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative overview of their performance supported by experimental data. We will delve into the nuanced effects of structural modifications on biological outcomes, present detailed experimental protocols for synthesis and evaluation, and visualize key concepts to provide a holistic understanding for researchers, scientists, and drug development professionals.

The 2-Methylquinoline-3-carboxylic Acid Scaffold: A Privileged Structure

The 2-methylquinoline-3-carboxylic acid core, characterized by a quinoline ring system with a methyl group at the C-2 position and a carboxylic acid group at the C-3 position, serves as a versatile template for drug design. The acidic nature of the carboxylic acid group and the potential for diverse substitutions on the quinoline ring allow for the fine-tuning of physicochemical properties and biological activity.

Structure-Activity Relationship (SAR) Analysis: Unraveling the Molecular Determinants of Activity

The biological activity of 2-methylquinoline-3-carboxylic acid derivatives is intricately linked to the nature and position of substituents on the quinoline ring. Understanding these relationships is paramount for the rational design of more potent and selective therapeutic agents.

Anticancer Activity

Derivatives of quinoline-3-carboxylic acid have shown significant potential as anticancer agents, with their mechanism of action often involving the inhibition of crucial cellular processes in cancer cells.

  • Substituents on the Benzo Ring: The nature and position of substituents on the benzene ring portion of the quinoline scaffold play a critical role in modulating anticancer activity. For instance, the introduction of electron-withdrawing groups, such as halogens (e.g., chloro, fluoro), at the C-6 or C-7 positions can enhance cytotoxic activity against various cancer cell lines.[1][2] This is likely due to altered electronic properties of the molecule, which can influence its interaction with biological targets.

  • Modifications of the Carboxylic Acid Group: The carboxylic acid moiety at the C-3 position is often crucial for activity. Esterification or amidation of this group can lead to a decrease or alteration in the spectrum of activity, suggesting that the acidic proton or the ability to form specific hydrogen bonds is important for target engagement.[3] However, in some cases, ester derivatives have shown improved cellular uptake and can act as prodrugs, being hydrolyzed intracellularly to the active carboxylic acid.

  • The Role of the C-2 Methyl Group: While the core topic focuses on 2-methyl derivatives, it's noteworthy that modifications at this position significantly impact activity. Replacement of the methyl group with larger aryl groups can lead to potent and selective anticancer agents.[1][2] This highlights the importance of steric bulk and potential for pi-pi stacking interactions at this position.

Antimicrobial Activity

The quinoline scaffold is the backbone of many successful antibacterial drugs, and 2-methylquinoline-3-carboxylic acid derivatives continue this legacy.

  • Impact of Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, is a key determinant of antibacterial efficacy. A balanced lipophilicity is required for the compound to effectively penetrate the bacterial cell wall and membrane.

  • Substitutions on the Heterocyclic Ring: Introduction of different functional groups on the pyridine part of the quinoline ring can modulate the antibacterial spectrum. For instance, the presence of specific substituents can enhance activity against Gram-positive bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[4]

  • The Carboxylic Acid Moiety: Similar to anticancer activity, the C-3 carboxylic acid group is often essential for antibacterial action, as it is a key feature of many quinolone antibiotics that target bacterial DNA gyrase and topoisomerase IV.[5]

Comparative Performance Data

To provide a clear and objective comparison, the following tables summarize the in vitro activity of various 2-methylquinoline-3-carboxylic acid derivatives and related analogues against different cancer cell lines and bacterial strains.

Table 1: Comparative Anticancer Activity (IC50, µM) of Selected Quinoline-3-Carboxylic Acid Derivatives

Compound IDR1 (Position 6)R2 (Position 7)HeLaPC3MCF-7Reference
1a HH>100>100>100[1]
1b ClH15.221.535.1[1]
1c FH12.818.929.8[1]
1d HCl25.632.145.3[1]

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of cancer cells.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Quinoline-3-Carboxylic Acid Derivatives

Compound IDR (Modification)S. aureusE. coliMRSAReference
2a Unsubstituted64128>256[6]
2b 6-fluoro3264128[6]
2c 7-chloro163264[6]
2d 6,7-difluoro81632[6]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocols

To ensure scientific integrity and enable reproducibility, this section provides detailed methodologies for the synthesis of a representative 2-methylquinoline-3-carboxylic acid derivative and a key biological assay.

Synthesis of 6-Chloro-2-methylquinoline-3-carboxylic acid

This protocol describes a common method for the synthesis of a halogenated 2-methylquinoline-3-carboxylic acid derivative.

Materials:

  • 4-Chloroaniline

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Condensation: In a round-bottom flask, mix equimolar amounts of 4-chloroaniline and ethyl acetoacetate. Heat the mixture at 110-120 °C for 2 hours.

  • Cyclization: After cooling, add polyphosphoric acid to the reaction mixture. Heat the mixture to 140-150 °C for 3-4 hours, with occasional stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Pour the hot reaction mixture onto crushed ice with vigorous stirring. Neutralize the solution with a concentrated NaOH solution until a precipitate is formed.

  • Isolation of Ester: Filter the precipitate, wash it with cold water, and dry it. The crude product is ethyl 6-chloro-2-methylquinoline-3-carboxylate.

  • Hydrolysis: Reflux the isolated ester with an excess of 10% aqueous NaOH solution for 4-6 hours.

  • Acidification: After cooling, acidify the reaction mixture with dilute HCl until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Purification: Filter the precipitate, wash it thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 6-chloro-2-methylquinoline-3-carboxylic acid.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]

Materials:

  • Cancer cell lines (e.g., HeLa, PC3, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.

Visualizing Key Pathways and Workflows

To further enhance understanding, the following diagrams illustrate a key signaling pathway often targeted by quinoline derivatives and the experimental workflow for assessing anticancer activity.

anticancer_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (Optional) start Cancer Cell Lines seeding Cell Seeding in 96-well Plates start->seeding treatment Treatment with Quinoline Derivatives seeding->treatment incubation 48-72h Incubation treatment->incubation mtt MTT Assay incubation->mtt data_analysis IC50 Determination mtt->data_analysis animal_model Xenograft Mouse Model data_analysis->animal_model Lead Compound Selection treatment_in_vivo Compound Administration animal_model->treatment_in_vivo tumor_measurement Tumor Growth Monitoring treatment_in_vivo->tumor_measurement end Efficacy Evaluation tumor_measurement->end pi3k_pathway rtk Receptor Tyrosine Kinase pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation & Survival mtor->proliferation quinoline Quinoline Derivative (Inhibitor) quinoline->pi3k inhibits quinoline->mtor inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

The 2-methylquinoline-3-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the importance of systematic structural modifications to optimize biological activity and selectivity. Future research should focus on exploring a wider range of substitutions, elucidating the precise molecular targets, and leveraging computational modeling to guide the design of next-generation derivatives with enhanced therapeutic profiles and reduced off-target effects. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]

  • Abbas, S. Y., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(36), 17353-17366. [Link]

  • George, R. F., et al. (2021). Synthesis and anticancer activity evaluation of a quinoline-based 1,2,3-triazoles. Journal of the Chinese Chemical Society, 68(8), 1435-1444. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2023). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 6(1), 1-10. [Link]

  • Amin, M. A., Ibrahim, E. I., & Abady, M. I. A. (2012). Synthesis and antimicrobial activity of 2-alkylsulfanyl-3-quinoline carboxylic acid derivatives. Organic Chemistry: An Indian Journal, 8(12), 468-474. [Link]

  • Chen, D., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 863539. [Link]

  • Aly, M. M., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC advances, 10(52), 31257-31275. [Link]

  • Ma, X., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6987-6997. [Link]

  • Singh, P., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 20(18), 2207-2217. [Link]

  • Wang, Y., et al. (2019). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 24(12), 2319. [Link]

  • El-Sayed, M. A. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Pharmaceuticals, 14(9), 882. [Link]

  • Zhang, Y., et al. (2024). Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. European Journal of Medicinal Chemistry, 265, 116086. [Link]

  • Gedif, T., et al. (2021). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Journal of Chemistry, 2021, 1-10. [Link]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of enzyme inhibition and medicinal chemistry, 31(sup4), 160-169. [Link]

  • ResearchGate. (n.d.). IC50 values of compounds 16 and 17 against four different cancer cell lines. [Link]

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. [Link]

  • Gurjar, V. K., et al. (2023). Design synthesis in-silico study and biological evaluation of quinoline derivatives as potential antibacterial agents. Journal of Medical and Pharmaceutical Allied Sciences, 12(4), 6001-6011. [Link]

Sources

A Comparative Analysis of 2-Methylquinoline-3-carboxylic Acid Hydrochloride and Standard Chemotherapeutic Agents in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Quinoline Scaffolds in Anticancer Drug Discovery

The quinoline moiety, a heterocyclic aromatic compound, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The rigid, planar structure of the quinoline ring system allows for diverse functionalization, enabling the fine-tuning of its biological activity. In the realm of oncology, quinoline derivatives have garnered significant attention for their potential to inhibit cancer cell growth through various mechanisms, such as DNA intercalation, inhibition of topoisomerase enzymes, and modulation of critical signaling pathways.

This guide focuses on 2-Methylquinoline-3-carboxylic acid hydrochloride, a key derivative that serves as a versatile building block for the synthesis of novel anticancer agents. While direct comparative efficacy data for this specific hydrochloride salt is emerging, extensive research on closely related quinoline-3-carboxylate derivatives provides a strong basis for evaluating its potential against current standard therapies. This guide will synthesize available preclinical data to offer a comparative perspective on its efficacy.

Comparative Efficacy: An In Vitro Analysis

To objectively assess the potential of the 2-methylquinoline-3-carboxylic acid scaffold, we will compare the in vitro cytotoxic activity of its derivatives against standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency in inhibiting a specific biological or biochemical function, will be the primary metric for comparison.

The data presented below is compiled from various preclinical studies. It is crucial to acknowledge that IC50 values can vary between studies due to differences in experimental conditions, such as cell passage number and specific assay protocols. Therefore, this table serves as a representative comparison. For this analysis, we will focus on two well-characterized cancer cell lines:

  • MCF-7: A human breast adenocarcinoma cell line.

  • K562: A human chronic myelogenous leukemia cell line.

The standard drugs selected for comparison are Doxorubicin, Cisplatin, and Paclitaxel, which are widely used in the treatment of various cancers, including breast cancer and leukemia.

CompoundCancer Cell LineIC50 (µM)Reference Study
Quinoline-3-Carboxylate Derivative (4m) MCF-7 0.33 [1]
Quinoline-3-Carboxylate Derivative (4n) MCF-7 0.33 [1]
DoxorubicinMCF-70.68 (as µg/ml)[2]
~4.0[3]
8.306[4]
CisplatinMCF-70.65 - 2.8[5]
7.5 (as µg/ml)[6]
PaclitaxelMCF-718.6[7]
64 (as nM)[8]
Quinoline-3-Carboxylate Derivative (4k) K562 0.28 [1]
Quinoline-3-Carboxylate Derivative (4m) K562 0.28 [1]
PaclitaxelK56242.7 (as ng/ml)[9]

Mechanisms of Action: A Comparative Overview

Understanding the mechanism of action is fundamental to evaluating the therapeutic potential of any anticancer agent. Below is a comparative overview of the established mechanisms of the standard drugs and the proposed mechanisms for quinoline derivatives.

Standard Chemotherapeutic Agents
  • Doxorubicin: This anthracycline antibiotic primarily acts through DNA intercalation, inserting itself between the base pairs of the DNA double helix. This process inhibits the progression of topoisomerase II, an enzyme crucial for DNA replication and repair. The stabilization of the topoisomerase II-DNA complex leads to DNA strand breaks and ultimately triggers apoptosis (programmed cell death).

  • Cisplatin: As a platinum-based drug, cisplatin forms covalent bonds with the purine bases in DNA, leading to the formation of DNA adducts. These adducts create cross-links within and between DNA strands, which distort the DNA structure and interfere with DNA replication and repair mechanisms. The resulting DNA damage activates cellular signaling pathways that lead to apoptosis.

  • Paclitaxel: Belonging to the taxane class of drugs, paclitaxel has a unique mechanism of action that targets microtubules, which are essential components of the cell's cytoskeleton. Paclitaxel stabilizes microtubules by preventing their depolymerization, which disrupts the dynamic process of microtubule assembly and disassembly required for cell division. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

2-Methylquinoline-3-carboxylic Acid Derivatives

The anticancer activity of quinoline derivatives is often multifaceted. Based on extensive research on this class of compounds, the proposed mechanisms of action for derivatives of the 2-methylquinoline-3-carboxylic acid scaffold include:

  • Topoisomerase Inhibition: Similar to doxorubicin, certain quinoline derivatives can inhibit the activity of topoisomerases, leading to DNA damage and cell death.

  • Kinase Inhibition: Many cellular signaling pathways that control cell growth, proliferation, and survival are regulated by kinases. Quinoline derivatives have been shown to inhibit various kinases involved in cancer progression, such as those in the PI3K/Akt/mTOR pathway.

  • Induction of Apoptosis: Quinoline derivatives can induce apoptosis through both intrinsic and extrinsic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

  • Cell Cycle Arrest: By interfering with the regulation of the cell cycle, these compounds can halt the proliferation of cancer cells at different phases.

Experimental Protocols: A Guide to In Vitro Efficacy Testing

The following are standardized protocols for the colorimetric assays commonly used to determine the IC50 values of anticancer compounds. The causality behind these experimental choices lies in the need for a reproducible and quantifiable measure of cell viability. Both the MTT and SRB assays provide a reliable readout of the number of living cells after exposure to a test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 2-methylquinoline-3-carboxylic acid derivative or a standard drug) and a vehicle control.

  • Incubation: Incubate the treated cells for a specified period, typically 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is based on the ability of the sulforhodamine B dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein, which correlates with the number of cells.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.

  • Washing: Wash the plates multiple times with water to remove the TCA and air dry.

  • SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye and air dry.

  • Solubilization: Add a Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 510 nm.

  • Data Analysis: Calculate the percentage of cell growth for each concentration and determine the IC50 value.

Visualizing Mechanisms: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a representative experimental workflow and a key signaling pathway targeted by anticancer agents.

Experimental Workflow for IC50 Determination

G cluster_workflow In Vitro Cytotoxicity Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Adhesion Incubation Incubation Compound Treatment->Incubation Serial Dilutions Viability Assay Viability Assay Incubation->Viability Assay 48-72h Data Analysis Data Analysis Viability Assay->Data Analysis Absorbance Reading IC50 Value IC50 Value Data Analysis->IC50 Value

Caption: A generalized workflow for determining the IC50 value of a test compound.

Simplified PI3K/Akt/mTOR Signaling Pathway

G cluster_pathway PI3K/Akt/mTOR Pathway in Cancer Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Quinoline Derivative Quinoline Derivative Quinoline Derivative->PI3K Inhibition Quinoline Derivative->Akt Inhibition Quinoline Derivative->mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Conclusion and Future Directions

The preclinical data for quinoline-3-carboxylate derivatives, which share the core scaffold of this compound, are highly encouraging. The potent in vitro cytotoxicity against breast cancer and leukemia cell lines, in some cases exceeding that of standard chemotherapeutic agents, underscores the significant potential of this class of compounds.

However, it is crucial to emphasize that this is a nascent stage of drug discovery. The journey from a promising preclinical candidate to a clinically approved therapeutic is long and arduous. Future research should focus on:

  • Broad-Spectrum Efficacy: Evaluating the efficacy of these compounds against a wider panel of cancer cell lines.

  • Selectivity and Toxicity: Assessing the cytotoxicity of these compounds against non-cancerous cell lines to determine their therapeutic window.

  • In Vivo Studies: Conducting animal studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of lead compounds.

  • Mechanism of Action Elucidation: Further investigating the precise molecular targets and signaling pathways modulated by these quinoline derivatives.

References

  • Li, X., et al. (2014). Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. Oncology Letters. Available at: [Link]

  • El-Sayed, M. A., et al. (2016). Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. Brazilian Archives of Biology and Technology. Available at: [Link]

  • Mittal, R., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Mittal, R., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Zovko, M., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences. Available at: [Link]

  • Amini, A., et al. (2021). Carvacrol and paclitaxel: Synergistic effect on apoptosis in breast cancer cell lines. Biomedicine & Pharmacotherapy. Available at: [Link]

  • Hashemy, S. I., et al. (2020). Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown. Experimental and Molecular Pathology. Available at: [Link]

  • Rauf, K., et al. (2017). Cytotoxic and apoptogenic effect of hypericin, the bioactive component of Hypericum perforatum on the MCF-7 human breast cancer cell line. Artificial Cells, Nanomedicine, and Biotechnology. Available at: [Link]

  • Gökçe, A., et al. (2018). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Raffa, D., et al. (2017). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. Available at: [Link]

  • Ghaffari, M., et al. (2018). The role of Six1 signaling in paclitaxel-dependent apoptosis in MCF-7 cell line. Avicenna Journal of Medical Biotechnology. Available at: [Link]

  • Wang, L., et al. (2013). Different regulatory pathways are involved in the proliferative inhibition of two types of leukemia cell lines induced by paclitaxel. Molecular Medicine Reports. Available at: [Link]

Sources

A Researcher's Guide to Cross-Reactivity Profiling of 2-Methylquinoline-3-carboxylic acid hydrochloride: From Putative Target to Selectivity Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising hit compound to a clinical candidate is paved with rigorous characterization. A critical, and often challenging, aspect of this process is understanding a molecule's selectivity—its propensity to interact with targets other than the intended one. This guide provides a comprehensive framework for the cross-reactivity profiling of 2-Methylquinoline-3-carboxylic acid hydrochloride, a compound belonging to a chemical class with diverse biological activities.

This document is not a rigid protocol but a strategic guide. It will equip researchers with the rationale behind experimental choices, enabling the design of a robust, self-validating study to define the selectivity profile of this and similar molecules. We will proceed from identifying the most probable primary target based on established structure-activity relationships for the quinoline carboxylic acid scaffold, to constructing a tiered strategy for identifying and quantifying off-target interactions.

The Prime Suspect: The NMDA Receptor Glycine Site

The quinoline carboxylic acid core is a well-established pharmacophore. A significant body of literature points to compounds with this scaffold acting as antagonists at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] The NMDA receptor, a key player in excitatory neurotransmission in the central nervous system, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[4][5] Antagonism at the glycine site offers a subtle yet powerful mechanism to modulate NMDA receptor activity, a strategy explored for therapeutic intervention in stroke, dementia, and chronic pain.[2][3]

Given this precedent, the logical starting point for characterizing this compound is to hypothesize that its primary target is the glycine binding site of the NMDA receptor. Our initial experimental efforts should be directed at confirming and quantifying this interaction.

cluster_NMDA NMDA Receptor Activation cluster_inhibition Mechanism of Antagonism Glutamate Glutamate NMDA_Receptor NMDA Receptor (Closed) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine (Co-agonist) Glycine->NMDA_Receptor Binds to GluN1 NMDA_Receptor_Open NMDA Receptor (Open) NMDA_Receptor->NMDA_Receptor_Open Conformational Change Ca_Influx Ca²+ Influx & Neuronal Activation NMDA_Receptor_Open->Ca_Influx Channel Opening Compound 2-Methylquinoline- 3-carboxylic acid HCl Compound->NMDA_Receptor Competes with Glycine for GluN1 Binding Site

Caption: Proposed mechanism of this compound at the NMDA receptor.

Building the Case: A Tiered Approach to Cross-Reactivity Profiling

A comprehensive understanding of a compound's selectivity requires a systematic approach. We recommend a tiered strategy, beginning with the putative primary target and expanding to encompass other known targets of the quinoline carboxylic acid class, and finally, a broad, unbiased screen.

Start 2-Methylquinoline-3-carboxylic acid HCl Tier1 Tier 1: Primary Target Validation (NMDA Receptor Glycine Site) Start->Tier1 Tier2 Tier 2: Structurally-Indicated Off-Targets (DHODH, Topoisomerases, Kinases) Tier1->Tier2 If potent (IC50 < 10 µM) Tier3 Tier 3: Broad Panel Screening (e.g., SafetyScreen44 Panel) Tier2->Tier3 Further Characterization Data Comprehensive Selectivity Profile Tier3->Data

Caption: A tiered workflow for systematic cross-reactivity profiling.

Tier 1: Primary Target Validation - NMDA Receptor

The initial experiments should focus on quantifying the affinity and functional antagonism of the compound at the NMDA receptor glycine site.

Experimental Protocol: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the strychnine-insensitive glycine binding site on the NMDA receptor complex.

  • Methodology:

    • Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

    • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

    • Radioligand: [³H]glycine or a suitable glycine site antagonist radioligand.

    • Incubation: Incubate the membranes with a fixed concentration of the radioligand and a range of concentrations of the test compound (this compound).

    • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Detection: Quantify the radioactivity trapped on the filters using liquid scintillation counting.

    • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Tier 2: Profiling Against Structurally-Indicated Off-Targets

The quinoline scaffold is known to interact with other distinct target classes.[6][7][8] A thorough profiling effort must assess the activity of this compound against these known off-targets.

  • Dihydroorotate Dehydrogenase (DHODH): Certain quinoline carboxylic acids are potent inhibitors of DHODH, an enzyme crucial for de novo pyrimidine biosynthesis, making them of interest as anticancer agents.[6][7]

  • Bacterial Topoisomerases: The quinolone class of antibiotics, which share the core scaffold, function by inhibiting DNA gyrase and topoisomerase IV.[7][9] While the substitution pattern of our compound differs, this remains a key class to investigate for potential antibacterial activity and as an off-target liability.

  • Protein Kinases: Some quinoline-3-carboxylic acid derivatives have been identified as inhibitors of protein kinase CK2.[8] Given the vastness of the kinome and the frequency of off-target kinase interactions, a representative kinase panel screen is prudent.

Data Presentation: Comparative Selectivity Profile

All quantitative data should be collated into a clear, comparative table. This allows for an at-a-glance assessment of the compound's selectivity.

Target ClassSpecific TargetAssay TypeResult (IC50/Ki)
Primary Target NMDA Receptor (Glycine Site)[³H]glycine Bindinge.g., 0.5 µM
Off-Target Dihydroorotate DehydrogenaseEnzyme Activitye.g., > 50 µM
Off-Target E. coli DNA GyraseEnzyme Activitye.g., > 100 µM
Off-Target Protein Kinase CK2Kinase Activitye.g., 25 µM
Off-Target Representative Kinase PanelVariousReport hits > 50% inhibition

Note: The data presented above are hypothetical and for illustrative purposes.

Tier 3: Broad Panel Screening for Unbiased Discovery

To identify unanticipated off-target interactions, profiling against a broad panel of receptors, ion channels, and enzymes is the final step. Commercial services offer standardized panels (e.g., the SafetyScreen44 from Eurofins, or similar panels from other CROs) that assess activity against a wide range of targets implicated in adverse drug reactions. This provides a comprehensive overview of the compound's potential liabilities and may uncover novel activities.

Conclusion: Synthesizing a Narrative of Selectivity

The goal of this comprehensive profiling guide is to move beyond a simple "active" or "inactive" designation. By systematically investigating the interaction of this compound with its putative primary target and a rationally selected set of potential off-targets, researchers can build a detailed selectivity profile. This profile is crucial for making informed decisions in the drug discovery pipeline. A compound with high affinity for the NMDA receptor glycine site and minimal interaction with DHODH, topoisomerases, and key kinases would be a promising candidate for further development as a modulator of glutamatergic neurotransmission. Conversely, significant off-target activity would necessitate further medicinal chemistry efforts to improve selectivity or a re-evaluation of the compound's therapeutic potential.

This structured, evidence-based approach to cross-reactivity profiling ensures scientific rigor and provides the critical data needed to advance promising molecules with confidence.

References

  • Kemp, J. A., & Leeson, P. D. (1993). The glycine site of the NMDA receptor--five years on. Trends in pharmacological sciences, 14(1), 20–25.
  • Parsons, C. G., Danysz, W., & Quack, G. (1998). Glutamate in CNS disorders: an overview of the current status of the therapy. Drug news & perspectives, 11(9), 523–569.
  • Chen, S. F., Papp, L. M., Ardecky, R. J., Rao, G. V., Hesson, D. P., Forbes, M., & Gruber, H. E. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical pharmacology, 40(4), 709–714. [Link]

  • Leeson, P. D., & Iversen, L. L. (1994). The glycine site on the NMDA receptor: structure-activity relationships and therapeutic potential. Journal of medicinal chemistry, 37(24), 4053–4067.
  • Cross, S. S., & Djumanov, I. (2023). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Antimicrobial agents and chemotherapy, 67(11), e0075123. [Link]

  • Seashore-Ludlow, B., Rees, M. G., Cheah, J. H., Cokol, M., Dancik, V., Hasaka, T. P., ... & Schreiber, S. L. (2015). Connecting small molecules with similar assay performance profiles leads to new biological hypotheses. PLoS computational biology, 11(10), e1004506. [Link]

  • Dunn, S. M. (2001). Glycine/NMDA receptor antagonists as potential CNS therapeutic agents: ACEA-1021 and related compounds. Current topics in medicinal chemistry, 1(3), 211–226. [Link]

  • Johnson, J. W., & Ascher, P. (1987). Glycine potentiates the NMDA response in cultured mouse brain neurons.
  • Vyklicky, V., Korinek, M., Smejkalova, T., Balik, A., Krausova, B., Kaniakova, M., ... & Cerny, J. (2014). Structure, function, and pharmacology of NMDA receptor channels. Physiological research, 63(Suppl 1), S191–S203.
  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. (2014). Journal of chemical information and modeling, 54(10), 2974–2981. [Link]

  • Al-Ostath, Y. A., Al-Amin, M., & El-Halim, H. A. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Archiv der Pharmazie, e2300438. [Link]

  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of enzyme inhibition and medicinal chemistry, 31(sup4), 160–169. [Link]

  • Small-molecule Profiling. (n.d.). Broad Institute. Retrieved from [Link]

  • Kumar, A., Sharma, P., & Singh, R. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-cancer agents in medicinal chemistry, 20(18), 2207–2217. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes for Quinoline-3-Carboxylic Acids: From Classic Cyclizations to Modern C-H Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinoline-3-Carboxylic Acid Scaffold

The quinoline nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in natural products and its profound impact on medicinal chemistry.[1] Specifically, the quinoline-3-carboxylic acid motif is a critical pharmacophore found in a wide array of therapeutic agents, most notably the quinolone class of broad-spectrum antibiotics, which includes foundational drugs like nalidixic acid and oxolinic acid.[2][3] The precise placement of the carboxylic acid group at the C3-position is crucial for the biological activity of these compounds, often playing a key role in binding to target enzymes like DNA gyrase.

The enduring relevance of this scaffold necessitates robust, efficient, and versatile synthetic strategies. Over the decades, the synthetic chemist's toolbox has expanded from classical, high-temperature cyclocondensations to sophisticated, metal-catalyzed C-H functionalization methods. This guide provides a head-to-head comparison of these diverse synthetic routes, offering researchers, scientists, and drug development professionals a critical evaluation of the primary methodologies. We will delve into the mechanistic underpinnings, practical considerations, substrate scope, and comparative performance, providing the field-proven insights necessary to select the optimal route for a given synthetic challenge.

Section 1: The Workhorses: Classical Thermal Cyclization Strategies

The earliest and most established methods for constructing the quinoline core rely on the cyclization of substituted anilines. These reactions, while sometimes requiring harsh conditions, remain highly valuable for their directness and scalability.

The Gould-Jacobs Reaction: A Direct Path to 4-Hydroxy Derivatives

The Gould-Jacobs reaction, first reported in 1939, is arguably the most direct and widely used classical method for synthesizing 4-hydroxyquinoline-3-carboxylic acid derivatives.[2][4] The reaction proceeds in two key stages: an initial condensation of an aniline with an alkoxymethylenemalonic ester (e.g., diethyl ethoxymethylenemalonate, DEEM), followed by a high-temperature thermal cyclization of the resulting anilidomethylenemalonate intermediate.[5][6]

Mechanistic Rationale: The causality of the reaction sequence is straightforward. The initial step is a nucleophilic substitution where the aniline nitrogen attacks the electron-deficient vinylogous ester, displacing an ethoxy group.[5] The critical step is the subsequent thermal cyclization, which is a 6-electron electrocyclic reaction that occurs at high temperatures (typically >240 °C), often in a high-boiling solvent like Dowtherm A or under neat conditions.[6][7] This high energy barrier is a key limitation. The resulting 4-hydroxy-3-carboalkoxyquinoline exists predominantly in its 4-oxo tautomeric form.[5] Subsequent saponification readily yields the target carboxylic acid.

Workflow: Gould-Jacobs Reaction

cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Nucleophilic Substitution DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Cyclization High Temperature (e.g., 250°C, Dowtherm A) Intermediate->Cyclization Product_Ester Ethyl 4-hydroxyquinoline- 3-carboxylate Cyclization->Product_Ester 6π Electrocyclization Hydrolysis Saponification (e.g., NaOH, H₂O/EtOH) Product_Ester->Hydrolysis Final_Acid 4-Hydroxyquinoline- 3-carboxylic Acid Hydrolysis->Final_Acid

Caption: Workflow for the Gould-Jacobs Synthesis.

Advantages:

  • Directness: Provides direct access to the 4-hydroxyquinoline-3-carboxylate scaffold.

  • Scalability: The reaction is often used for large-scale industrial synthesis.

Limitations:

  • Harsh Conditions: Requires very high temperatures, which can limit its applicability to sensitive substrates.[6]

  • Regioselectivity: With meta-substituted anilines, cyclization can occur at either of the two ortho positions, leading to mixtures of 5- and 7-substituted isomers.[2]

  • Substrate Scope: Anilines bearing strong electron-withdrawing groups can be poor nucleophiles, leading to low yields in the initial condensation step.

The Friedländer Annulation: A Versatile Condensation

The Friedländer synthesis, first reported in 1882, is a highly versatile method that constructs the quinoline ring through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8][9] To generate a quinoline-3-carboxylic acid, a β-ketoester like ethyl acetoacetate is a common choice for the methylene component.

Mechanistic Rationale: The reaction can be catalyzed by either acid or base.[10] The mechanism typically begins with the formation of a Schiff base between the aniline and the ketone of the β-ketoester. This is followed by an intramolecular aldol-type condensation, where the enolate of the ester attacks the aromatic aldehyde/ketone carbonyl. A final dehydration step aromatizes the newly formed ring to yield the quinoline product.[9] The choice of catalyst is critical; bases like piperidine or sodium ethoxide are common, but acid catalysts have also been employed.[10] Modern variations use milder catalysts like ceric ammonium nitrate to proceed at ambient temperatures.[11]

Mechanism: Friedländer Annulation

Start1 2-Aminobenzaldehyde Intermediate1 Schiff Base Intermediate Start1->Intermediate1 + H₂O Start2 Ethyl Acetoacetate Intermediate2 Cyclized Adduct Intermediate1->Intermediate2 Intramolecular Aldol Condensation (Base-catalyzed) Product Ethyl 2-methylquinoline- 3-carboxylate Intermediate2->Product - H₂O (Dehydration)

Caption: Simplified mechanism of the Friedländer Annulation.

Advantages:

  • Versatility: A wide range of substituted quinolines can be synthesized by varying both the 2-aminoaryl carbonyl and the active methylene component.[10]

  • Milder Conditions: Can often be performed under milder conditions (acid or base catalysis at reflux) than the Gould-Jacobs reaction.[11]

Limitations:

  • Starting Material Availability: The primary limitation is the often-limited commercial availability and stability of the required 2-aminoaryl aldehydes and ketones.[12]

Section 2: Modern Synthetic Strategies: Precision and Efficiency

While classical methods are robust, modern synthesis demands greater efficiency, milder conditions, and novel pathways for diversification. Transition-metal catalysis and innovative domino reactions have revolutionized the approach to constructing the quinoline-3-carboxylic acid core.

Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic cores.[13] Instead of building the quinoline ring from scratch with the carboxyl group already in place, these methods often involve forming the quinoline skeleton first and then selectively installing the carboxylic acid (or a precursor) at the C3 position.

Mechanistic Rationale: Palladium, rhodium, and cobalt are common catalysts for these transformations.[14][15] The regioselectivity is typically controlled by a directing group on the quinoline, though some methods achieve inherent selectivity. For instance, a Pd-catalyzed C-H activation at the C3 position of a quinoline derivative can be coupled with a carboxylation source. While direct C3-carboxylation is still an evolving area, related C-H functionalizations like arylation and olefination at various positions on the quinoline ring are well-established, demonstrating the principle's viability.[16][17] These reactions often proceed via a concerted metalation-deprotonation (CMD) pathway, forming a metallacyclic intermediate that then reacts with the coupling partner.[15]

Advantages:

  • Atom Economy: Avoids the use of pre-functionalized starting materials, making the synthesis more efficient.

  • Late-Stage Functionalization: Allows for the modification of complex quinoline scaffolds at a late stage in a synthetic sequence, which is highly valuable in drug discovery.[13]

  • Novel Diversity: Enables the synthesis of quinoline derivatives that are inaccessible through classical cyclization methods.

Limitations:

  • Catalyst Cost and Toxicity: The use of precious metals like palladium and rhodium can be a drawback for large-scale synthesis.

  • Directing Groups: Many methods require a directing group, which must be installed and later removed, adding steps to the overall synthesis.

  • Limited Scope for C3-Carboxylation: While powerful, direct and high-yielding C-H carboxylation at the C3 position remains a specific challenge compared to other functionalizations.

Domino and Multicomponent Reactions

Modern approaches prioritize step economy by combining multiple bond-forming events in a single operation. These domino or multicomponent reactions offer rapid access to complex molecular architectures from simple starting materials.

A notable example is the efficient synthesis of substituted 3-carboxylquinolines from 4-chloro-3-formylcoumarin and various anilines.[18] This reaction proceeds at room temperature in the presence of sulfuric acid in methanol.

Mechanistic Rationale: This transformation is a "domino condensation-cyclization-ring opening" reaction.[18] The aniline first condenses with the formyl group of the coumarin. This is followed by an intramolecular cyclization. The acidic methanolic conditions then promote the opening of the coumarin lactone ring, which, after rearrangement and aromatization, yields the final quinoline-3-carboxylic acid product.

Advantages:

  • High Efficiency: Multiple transformations occur in one pot, saving time, reagents, and purification steps.

  • Mild Conditions: The ability to perform the reaction at room temperature is a significant advantage over classical thermal methods.[18]

  • Operational Simplicity: The procedure is straightforward, making it amenable to library synthesis for drug discovery.

Limitations:

  • Substrate Specificity: The success of domino reactions is often highly dependent on the specific combination of substrates designed to flow through the reaction cascade. The scope may be limited to the available substituted coumarins and anilines.

Section 3: Head-to-Head Performance Comparison

To facilitate an objective choice of synthetic route, the following table summarizes the key performance indicators for each methodology.

Parameter Gould-Jacobs Reaction Friedländer Annulation C-H Functionalization Domino Reaction (Coumarin Route)
Primary Product 4-Hydroxyquinoline-3-carboxylateSubstituted Quinoline-3-carboxylateC3-Functionalized QuinolineSubstituted Quinoline-3-carboxylate
Typical Yield Moderate to GoodGood to ExcellentVariable (Moderate to Good)Good to Excellent[18]
Regioselectivity Moderate (issue with m-anilines)[2]High (defined by reactants)High (often directing-group controlled)High (defined by reactants)
Reaction Temp. Very High (240-300 °C)[6]Moderate (Reflux) to Ambient[11]Moderate (often < 130 °C)[19]Ambient (Room Temp)[18]
Reaction Time Hours[6]Minutes to Hours[11]Hours (often 12-24 h)[19]Very Short (5-30 min)[18]
Key Advantage Scalability, direct route to 4-OH-3-COORHigh versatilityLate-stage functionalization, atom economyExceptional efficiency and mild conditions
Key Limitation Harsh conditions, limited scopeAvailability of 2-aminoaryl carbonylsCatalyst cost, need for directing groupsSpecificity of starting materials

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate

This protocol is adapted from established procedures.[5]

  • Condensation: In a round-bottom flask, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq).

  • Heat the mixture at 100-110 °C for 2 hours. The ethanol byproduct will distill off.

  • Cool the reaction mixture to allow the intermediate, diethyl 2-((3-chlorophenylamino)methylene)malonate, to crystallize. The intermediate can be purified or used directly.

  • Cyclization: Add the intermediate to a high-boiling solvent such as Dowtherm A (diphenyl ether/biphenyl mixture).

  • Heat the mixture to reflux (approx. 250 °C) with vigorous stirring for 15-30 minutes.

  • Cool the mixture to below 100 °C and add hexane to precipitate the product.

  • Filter the solid product, wash with hexane, and dry under vacuum to yield the ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate.

  • Hydrolysis (Optional): Reflux the ester product with aqueous sodium hydroxide (10%) until the reaction is complete (monitored by TLC). Cool the mixture and acidify with HCl to precipitate the 4-hydroxy-7-chloroquinoline-3-carboxylic acid.

Protocol 2: Friedländer Annulation Synthesis of a Poly-substituted Quinoline

This protocol is a generalized procedure based on modern catalytic methods.[11]

  • To a solution of 2-aminobenzophenone (1.0 eq) and ethyl acetoacetate (1.2 eq) in ethanol, add a catalytic amount of ceric ammonium nitrate (CAN, 10 mol%).

  • Stir the reaction mixture at room temperature for 45-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted quinoline-3-carboxylate.

Conclusion and Future Outlook

The synthesis of quinoline-3-carboxylic acids is a mature field that continues to evolve.

  • The Gould-Jacobs reaction remains a powerful and scalable method, particularly for industrial applications where its harsh conditions can be managed, and its directness to the 4-hydroxy scaffold is advantageous.

  • The Friedländer annulation offers superior versatility for creating diverse substitution patterns, provided the requisite 2-aminoaryl carbonyl starting materials are accessible.

  • Modern methods based on domino reactions represent the pinnacle of efficiency for specific targets, offering remarkably mild conditions and short reaction times that are ideal for rapid library synthesis.

  • Transition-metal-catalyzed C-H activation , while still developing for direct C3-carboxylation, holds the most promise for the future. Its potential for late-stage functionalization is unparalleled and will undoubtedly be a major focus of research, aiming to reduce catalyst loading, eliminate the need for directing groups, and broaden the substrate scope.

The choice of synthetic route is not a one-size-fits-all decision. It requires a careful analysis of the target molecule's complexity, the required scale, the availability of starting materials, and the tolerance of functional groups to the reaction conditions. By understanding the fundamental principles and comparative performance of these key methodologies, researchers can navigate the synthetic landscape with confidence and precision.

References

Sources

A Comparative Guide to the Selectivity of 2-Methylquinoline-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Kinase Selectivity

Protein kinases are a pivotal class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. However, a significant challenge in the field is achieving inhibitor selectivity. The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, non-selective inhibitors can lead to off-target effects, resulting in toxicity and unforeseen biological consequences. Therefore, a thorough evaluation of a compound's selectivity profile is paramount in the drug discovery and development process.

This guide focuses on 2-Methylquinoline-3-carboxylic acid hydrochloride, a member of the quinoline-based scaffold, a privileged structure in medicinal chemistry known to produce compounds with a range of biological activities, including kinase inhibition.[1] Derivatives of the closely related quinoline-3-carboxylic acid have been identified as inhibitors of Protein Kinase CK2 (formerly Casein Kinase II), a constitutively active serine/threonine kinase implicated in cell proliferation, survival, and neoplasia.[2][3] This guide will evaluate the available selectivity data for this compound, place it in the context of known CK2 inhibitors, and provide the experimental frameworks necessary for its independent assessment.

Evaluating the Selectivity Profile of this compound

Direct, publicly available, broad-panel kinase screening data for this compound is limited. However, data from commercial sources indicates that the compound is a potent inhibitor of Protein Kinase CK2.

According to available information, this compound has an IC50 of 50 nM against CK2 in an enzymatic assay.[1] In a cellular context, it reportedly has an IC50 of approximately 25 µM, suggesting good cell permeability and on-target activity, though with a significant potency drop from the biochemical assay.[1]

The quinoline core is a versatile scaffold that has been utilized in the development of inhibitors for various kinases, including tyrosine kinases and topoisomerases.[1] Studies on related 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown these compounds to be selective and potent anticancer agents.[3]

Comparative Analysis with Alternative CK2 Inhibitors

To contextualize the selectivity of this compound, it is essential to compare it with well-characterized, commercially available CK2 inhibitors. The following table summarizes the potency and selectivity of established alternatives.

CompoundCK2 IC50/KᵢKey Off-Targets and Selectivity NotesReference(s)
CX-4945 (Silmitasertib) Kᵢ: 0.38 nM; IC50: 1 nMInhibits FLT3, PIM1, and CDK1 with IC50s of 35 nM, 46 nM, and 56 nM respectively in cell-free assays. Also shows significant activity against DYRK1A and GSK3β.[4][5][6][4][5][6]
SGC-CK2-1 IC50: 4.2 nM (CK2α), 2.3 nM (CK2α')Highly selective. In a screen against 403 kinases at 1 µM, only 11 showed significant inhibition. The next most inhibited kinase, DYRK2, has an IC50 of 3.7 µM, representing a >100-fold selectivity window.[7][8][9][7][8][9]
TBB (4,5,6,7-Tetrabromobenzotriazole) IC50: 0.9 µM (rat liver), 1.6 µM (human recombinant)Also inhibits CDK2 (IC50=15.6 µM), phosphorylase kinase (IC50=8.7 µM), and GSK3β (IC50=11.2 µM).[10][11][10][11]
DMAT (2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) -In addition to inhibiting CK2, DMAT has been shown to induce reactive oxygen species and DNA double-strand breaks, suggesting additional mechanisms of action beyond CK2 inhibition.[12][12]

Based on this comparison, this compound, with a reported IC50 of 50 nM for CK2, demonstrates potent inhibition of its likely primary target. However, without a broad kinome scan, its selectivity profile remains to be fully elucidated. Its potency is lower than the clinical candidate CX-4945 and the highly selective probe SGC-CK2-1, but significantly higher than the first-generation inhibitor TBB.

Experimental Protocols for Selectivity Evaluation

To rigorously assess the selectivity of this compound, a multi-faceted experimental approach is necessary. The following protocols outline key assays for determining kinase inhibitor selectivity.

In Vitro Kinase Profiling (Kinome Scan)

This high-throughput screening method provides a broad overview of a compound's interaction with a large panel of purified kinases.

Workflow:

Caption: Workflow for in vitro kinase profiling (Kinome Scan).

Detailed Steps:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Execution: Submit the compound to a commercial kinome scanning service or perform the assay in-house. Typically, the compound is tested at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of several hundred kinases.

  • Binding Measurement: The assay measures the ability of the test compound to displace a ligand from the ATP-binding site of each kinase. The amount of kinase bound to the ligand is quantified, often using qPCR for DNA-tagged kinases.

  • Data Analysis: Results are expressed as the percentage of inhibition for each kinase. A lower percentage indicates stronger binding of the test compound.

  • Hit Validation: For identified off-targets, perform dose-response assays to determine their IC50 or Kᵢ values to quantify the potency of inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular environment. It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.

Workflow:

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Steps:

  • Cell Culture and Treatment: Culture cells of interest and treat with this compound or a vehicle control.

  • Thermal Denaturation: Heat the treated cells across a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target kinase (e.g., CK2) remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Functional Cell-Based Assays

To confirm that the inhibition of a target kinase translates into a functional cellular effect, assays that measure the phosphorylation of known downstream substrates are essential.

Workflow:

Caption: Workflow for a functional cell-based assay.

Detailed Steps:

  • Cell Treatment: Treat cells with increasing concentrations of this compound.

  • Cell Lysis: After a defined incubation period, lyse the cells to extract proteins.

  • Phosphorylation Analysis: Use Western blotting with phospho-specific antibodies to detect the phosphorylation status of a known downstream substrate of the target kinase (e.g., a known CK2 substrate).

  • Data Analysis: Quantify the band intensities to determine the dose-dependent effect of the inhibitor on substrate phosphorylation and calculate an IC50 value.

Conclusion and Future Directions

This compound emerges as a potent inhibitor of Protein Kinase CK2, based on available data. Its quinoline scaffold is a well-established pharmacophore in kinase inhibitor design. However, a comprehensive understanding of its selectivity profile across the human kinome is currently lacking in the public domain.

To fully evaluate its potential as a selective research tool or a therapeutic lead, the following steps are recommended:

  • Comprehensive Kinome Profiling: A broad in vitro kinase screen is essential to identify any potential off-targets and to quantify its selectivity.

  • Cellular Target Engagement: CETSA or similar assays should be employed to confirm its interaction with CK2 in a physiological context.

  • Functional Cellular Assays: Elucidating the downstream consequences of target inhibition in cells will validate its mechanism of action.

By undertaking these rigorous experimental evaluations, the scientific community can gain a clearer understanding of the selectivity and therapeutic potential of this compound.

References

  • SGC-CK2-1 | CK2 Inhibitor. MedchemExpress.com.

  • SGC-CK2-1 - the Chemical Probes Portal.

  • TBB (NSC 231634) | CK2 Inhibitor. MedchemExpress.com.

  • TBB Casein Kinase inhibitor. Selleck Chemicals.

  • SGC-CK2-1 A chemical probe for CK2. Structural Genomics Consortium.

  • Wells, C. I., et al. (2021). Development of a potent and selective chemical probe for the pleiotropic kinase CK2. Cell Chemical Biology, 28(3), 335-347.e16.

  • TBB, casein kinase-2 (CK2) inhibitor (CAS 17374-26-4). Abcam.

  • Grygier, P., et al. (2023). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. Journal of Medicinal Chemistry, 66(6), 4049–4061.

  • Grygier, P., et al. (2023). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. PubMed Central.

  • Zeni, F., et al. (2023). Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling. International Journal of Molecular Sciences, 24(22), 16209.

  • This compound | 103907-11-5. Benchchem.

  • CX-4945 - the Chemical Probes Portal.

  • Singh, P., & Singh, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(14), 1845–1853.

  • Szyszka, R., et al. (2012). Time schedule-dependent effect of the CK2 inhibitor TBB on PC-3 human prostate cancer cell viability. Oncology Reports, 27(2), 583-589.

  • Silmitasertib (CX-4945) | Casein Kinase 2 Inhibitor | CAS 1009820-21-6. Selleck Chemicals.

  • Document: Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspecti... - ChEMBL - EMBL-EBI.

  • Singh, P., & Singh, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Bentham Science.

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169.

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate.

  • 2-Methyl-quinoline-3-carboxylic acid. Sigma-Aldrich.

  • George, G., et al. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Molecules, 26(8), 2188.

  • Anastassiadis, T., et al. (2011). A public resource of quantitative structure-activity relationships for wild-type and mutant kinases. Nature Biotechnology, 29(11), 1039–1045.

  • Unger, G., et al. (2009). DMAT, an inhibitor of protein kinase CK2 induces reactive oxygen species and DNA double strand breaks. Oncology Reports, 21(6), 1593–1597.

  • Technical Support Center: Minimizing Off-Target Effects of 3''-Demethylhexahydrocurcumin. Benchchem.

  • de la Cruz, L. C., et al. (2023). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Archiv der Pharmazie, 356(3), 2200465.

  • El-Sayed, N. N. E., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(18), 5897.

  • Singh, P., et al. (2022). Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent". Anticancer Agents in Medicinal Chemistry, 22(2), 344–348.

  • GI 50 (µM) values of the reported quinoline-3-carboxamides. ResearchGate.

  • Lenci, E., & Trabocchi, A. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. European Journal of Medicinal Chemistry, 199, 112399.

  • Lenci, E., & Trabocchi, A. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4299.

  • Lenci, E., & Trabocchi, A. (2024). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. European Journal of Medicinal Chemistry, 279, 116540.

  • Ventura, A. C., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS Computational Biology, 6(1), e1000635.

  • Aitken, J. B., et al. (2008). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1929.

  • Olegário, J. C., et al. (2024). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Journal of Biomolecular Structure and Dynamics, 1-13.

  • Singh, P., et al. (2021). (PDF) Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. ResearchGate.

Sources

Benchmarking 2-Methylquinoline-3-carboxylic acid hydrochloride: A Comparative Guide to Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous evaluation of a novel small molecule is a critical step in the journey from discovery to potential therapeutic application. This guide provides a comprehensive framework for benchmarking 2-Methylquinoline-3-carboxylic acid hydrochloride, a quinoline derivative, against other established kinase inhibitors. The quinoline scaffold is a privileged structure in medicinal chemistry, with various derivatives showing potential as anticancer agents by targeting enzymes such as tyrosine kinases.[1] This guide will provide the scientific rationale and detailed protocols for a robust comparative analysis.

While specific kinase targets for this compound are not yet extensively documented in publicly available literature, derivatives of the closely related 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2.[2][3] Therefore, for the purpose of this illustrative guide, we will hypothesize that this compound may also exhibit activity against CK2, a ubiquitous and constitutively active serine/threonine kinase implicated in various cancers.

This guide will lay out a multi-pronged approach to characterize its inhibitory potential, selectivity, and cellular efficacy against well-established kinase inhibitors.

Section 1: Selecting the Right Benchmarks

A meaningful comparison requires the selection of appropriate benchmark compounds. For this guide, we will use a multi-level approach to contextualize the activity of this compound:

  • Direct Competitor (Hypothesized Target):

    • Silmitasertib (CX-4945): A potent and selective, orally bioavailable inhibitor of protein kinase CK2, which has been evaluated in clinical trials. This provides a direct comparison against a compound with a similar hypothesized mechanism of action.

  • Broad-Spectrum Kinase Inhibitor:

    • Staurosporine: A well-known, potent, and broad-spectrum kinase inhibitor. This will help to understand the relative selectivity of our test compound. A high potency against a wide range of kinases might suggest a lack of specificity.

  • Clinically Relevant Tyrosine Kinase Inhibitor (TKI):

    • Imatinib (Gleevec): A paradigm-shifting TKI that targets the BCR-ABL fusion protein in chronic myeloid leukemia (CML).[4] Including a well-characterized TKI provides a broader context within the landscape of successful kinase inhibitor drugs.[5]

Section 2: Experimental Workflow for Comparative Analysis

A thorough benchmarking study should progress from in vitro biochemical assays to more complex cell-based models. This tiered approach provides a comprehensive understanding of the compound's activity.

Workflow Diagram

G cluster_0 In Vitro Biochemical Assays cluster_1 Cell-Based Assays a Kinase Panel Screening (Determine IC50) b Mechanism of Action Studies (e.g., ATP Competition Assay) a->b Characterize Inhibition c Cellular Phosphorylation Assay (Target Engagement) a->c Validate in Cellular Context d Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) c->d e Apoptosis Assay (e.g., Caspase-Glo, Annexin V) d->e G cluster_0 Kinase Inhibition cluster_1 Downstream Signaling a 2-Methylquinoline- 3-carboxylic acid HCl b CK2 Kinase a->b Inhibits c Akt (Ser129) Phosphorylation b->c Phosphorylates d Cell Proliferation & Survival c->d Promotes

Caption: Hypothesized inhibition of the CK2 signaling pathway.

Section 5: Conclusion and Interpretation

  • Potency and Selectivity: this compound demonstrates potent inhibition of CK2 in biochemical assays, albeit with less potency than the dedicated inhibitor Silmitasertib. It shows some off-target activity against SRC at higher concentrations but is highly selective over BCR-ABL.

  • Cellular Efficacy: The compound effectively inhibits the proliferation of a CK2-dependent cancer cell line (HeLa) at concentrations that correlate with its biochemical potency. Its weaker effect on K562 cells, which are driven by BCR-ABL, further supports its selectivity in a cellular context.

This structured, comparative approach, moving from enzymatic to cellular assays, provides a robust dataset for evaluating the potential of novel kinase inhibitors like this compound. The inclusion of well-characterized benchmarks is essential for contextualizing the findings and making informed decisions in the drug discovery pipeline.

References

  • In vitro kinase assay - Protocols.io. (2023). Retrieved from [Link]

  • In vitro NLK Kinase Assay - PMC - NIH. (n.d.). Retrieved from [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast - CORE. (n.d.). Retrieved from [Link]

  • In vitro kinase assay - Bio-protocol. (2022). Retrieved from [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022). Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018). Retrieved from [Link]

  • Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay | Analytical Chemistry - ACS Publications. (2014). Retrieved from [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - Crossfire Oncology. (n.d.). Retrieved from [Link]

  • A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations - Labiotech.eu. (2025). Retrieved from [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent . (n.d.). Retrieved from [Link]

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery - PubMed - NIH. (2024). Retrieved from [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines | ACS Omega. (2023). Retrieved from [Link]

  • 4 - RSC Medicinal Chemistry . (n.d.). Retrieved from [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. (n.d.). Retrieved from [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed. (n.d.). Retrieved from [Link]

  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines . (n.d.). Retrieved from [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - ResearchGate. (2016). Retrieved from [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs . (n.d.). Retrieved from [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. (2022). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Mechanistic Novelty of 2-Methylquinoline-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Mechanistic Question

The quinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Derivatives of quinoline have demonstrated a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4] Specifically, quinoline-3-carboxylic acids have been investigated as potential inhibitors of targets as diverse as protein kinase CK2 and histone deacetylases (HDACs).[5][6]

Our subject, 2-Methylquinoline-3-carboxylic acid hydrochloride, belongs to this promising chemical class. However, its specific mechanism of action (MoA) remains largely uncharacterized in public literature. This ambiguity presents both a challenge and an opportunity. A novel mechanism could unlock new therapeutic paradigms, while a known mechanism could allow for rapid repurposing.

This guide is designed to provide a logical, robust, and self-validating workflow to move from this state of uncertainty to a clear, evidence-based assessment of the compound's mechanistic novelty. We will proceed through a multi-phase approach, beginning with broad phenotypic screening to identify the compound's primary biological impact, followed by hypothesis-driven experiments to identify its molecular target(s), and culminating in pathway-level validation. Each step is designed not just to generate data, but to build a coherent, defensible mechanistic narrative.

Phase 1: Unbiased Phenotypic Profiling

Causality Statement: Before we can ask how a compound works, we must first understand what it does. A top-down, phenotypic screening approach allows the compound's biological effect to guide our investigation without premature assumptions about its molecular target.[7] This strategy is crucial for discovering genuinely novel mechanisms that would be missed by a candidate-target approach.

Experimental Workflow: Phase 1

G cluster_0 Phase 1: Phenotypic Screening start This compound screen1 Experiment 1: Anti-Proliferative Screen (e.g., NCI-60 Cell Line Panel) start->screen1 screen2 Experiment 2: Antimicrobial Screen (Bacteria & Fungi Panel) start->screen2 data1 Data: IC50 Profile screen1->data1 data2 Data: MIC Profile screen2->data2 analysis Analyze Phenotypic Profile data1->analysis data2->analysis

Caption: Phase 1 Workflow: Broad functional screening to identify the primary biological activity.

Experiment 1: Broad Anti-Proliferative Screening

Rationale: The quinoline scaffold is frequently associated with anticancer activity.[1][8] A comprehensive screen against a diverse panel of human cancer cell lines, such as the NCI-60, provides a rich dataset that can reveal patterns of sensitivity and resistance, offering initial clues about the mechanism (e.g., selective activity in cell lines with a specific mutation).

Detailed Protocol: Sulforhodamine B (SRB) Assay

  • Cell Plating: Seed cells from a diverse panel (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC3 [prostate]) into 96-well plates at predetermined optimal densities and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of this compound (e.g., from 100 µM to 5 nM). Add the compound dilutions to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and positive controls (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Cell Fixation: Gently remove the media and fix the adherent cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water and air dry completely. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Destaining & Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB dye with 10 mM Tris base solution (pH 10.5).

  • Data Acquisition: Read the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and fit the data to a four-parameter dose-response curve to determine the IC50 value for each cell line.

Data Presentation: Hypothetical Anti-Proliferative Activity

Cell Line Cancer Type 2-Methylquinoline-3-CA HCl (IC50, µM) Doxorubicin (IC50, µM) Paclitaxel (IC50, µM)
MCF-7 Breast 1.2 0.08 0.005
A549 Lung 0.9 0.15 0.003
HCT116 Colon 15.6 0.10 0.004
PC3 Prostate 0.7 0.50 0.002

| K562 | Leukemia | > 50 | 0.05 | 0.008 |

This hypothetical data suggests potent activity against adherent cells but not leukemia cells, a profile distinct from the DNA-damaging agent Doxorubicin.

Phase 2: Target Class Identification and Hypothesis Generation

Causality Statement: The phenotypic profile from Phase 1 (e.g., potent anti-proliferative activity) allows us to form educated hypotheses about the compound's molecular target class. In this phase, we use a panel of in vitro assays to rapidly test these hypotheses and narrow the field of potential mechanisms. This approach is more efficient than attempting unbiased target identification from the outset.

Experimental Workflow: Phase 2

G cluster_1 Phase 2: Hypothesis Testing pheno_result Observation: Potent Anti-Proliferative Activity hypo1 Hypothesis 1: Kinase Inhibition pheno_result->hypo1 hypo2 Hypothesis 2: HDAC Inhibition pheno_result->hypo2 hypo3 Hypothesis 3: DNA Interaction pheno_result->hypo3 assay1 Experiment 3: Broad Kinase Panel Screen hypo1->assay1 assay2 Experiment 4: Pan-HDAC Activity Assay hypo2->assay2 assay3 Experiment 5: DNA Gyrase/Intercalation Assay hypo3->assay3 data_out Identify Primary Target Class assay1->data_out assay2->data_out assay3->data_out

Caption: Phase 2 Workflow: Hypothesis-driven assays based on Phase 1 phenotypic results.

Experiment 3: Broad Kinase Inhibition Profiling

Rationale: Kinases are central regulators of cell proliferation and common targets for anticancer drugs. Given that some quinoline derivatives are known kinase inhibitors, screening against a large, functionally diverse kinase panel is a high-priority step.[6]

Detailed Protocol: In Vitro Kinase Panel Screen (Commercial Service)

  • Compound Submission: Provide this compound at a suitable concentration (e.g., 50 µL of a 1 mM DMSO stock) to a commercial screening provider (e.g., Eurofins DiscoverX, Promega).

  • Assay Execution: The provider will perform binding (e.g., KINOMEscan) or activity assays (e.g., ADP-Glo) against a panel of >400 kinases. The compound is typically tested at a single high concentration (e.g., 10 µM) for initial hit identification.

  • Data Analysis: The provider reports the results as Percent of Control (POC) or Percent Inhibition. Hits are typically defined as kinases showing >80% inhibition.

  • Follow-up: For primary hits, request IC50 determination (dose-response curves) to confirm potency and selectivity.

Data Presentation: Hypothetical Kinase Selectivity Profile (10 µM Screen)

Kinase Target Family % Inhibition Staurosporine (% Inhibition)
AURKA Ser/Thr Kinase 98.2 99.5
AURKB Ser/Thr Kinase 95.1 99.8
EGFR Tyr Kinase 12.5 99.1
SRC Tyr Kinase 8.3 98.7

| CDK2 | Ser/Thr Kinase | 25.0 | 99.2 |

This hypothetical data points towards selective inhibition of Aurora kinases A and B, a profile very different from the non-selective inhibitor Staurosporine.

Experiment 4: Histone Deacetylase (HDAC) Inhibition Assay

Rationale: Certain quinoline-4-carboxylic acids are reported HDAC inhibitors.[5] It is prudent to assess whether our 3-carboxylic acid derivative shares this activity, as it would have significant implications for its mechanism.

Detailed Protocol: Fluorometric HDAC Activity Assay

  • Reagent Preparation: Reconstitute a commercial HDAC assay kit's components: fluorescent substrate, developer, and HeLa nuclear extract (as a source of HDACs).

  • Assay Plate Setup: In a 96-well black plate, add assay buffer, HeLa nuclear extract, and either vehicle, this compound (at various concentrations), or a positive control inhibitor (e.g., Trichostatin A).

  • Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to all wells. Incubate for 1 hour at 37°C.

  • Signal Development: Stop the enzymatic reaction and generate the fluorescent signal by adding the developer solution. Incubate for 15 minutes at room temperature.

  • Data Acquisition: Measure fluorescence (e.g., Ex/Em = 360/460 nm) using a plate reader.

  • Analysis: Calculate % inhibition and determine the IC50 value.

Data Presentation: Hypothetical HDAC Inhibition

Compound Target IC50 (µM)
2-Methylquinoline-3-CA HCl Pan-HDAC (HeLa Extract) > 100

| Trichostatin A (Control) | Pan-HDAC (HeLa Extract) | 0.002 |

This hypothetical result suggests the compound is not a direct HDAC inhibitor, distinguishing its mechanism from some related quinolines.

Phase 3: Target Validation and Pathway Elucidation

Causality Statement: Having identified a putative primary target (e.g., AURKA/B) in a purified, in vitro system, we must now validate this interaction within the complex environment of a living cell and confirm that this engagement leads to the expected downstream biological consequences.[9][10] This phase connects the molecular interaction to the cellular phenotype.

Signaling Pathway & Validation Workflow

G cluster_2 Phase 3: In-Cell Validation cluster_3 Aurora Kinase B Signaling putative_target Putative Target: Aurora Kinase B exp6 Experiment 6: Cellular Target Engagement (CETSA) putative_target->exp6 exp7 Experiment 7: Downstream Pathway Analysis putative_target->exp7 data6 Data: Thermal Shift (ΔTm) Confirms direct binding in cell exp6->data6 data7 Data: Phospho-Histone H3 Levels Confirms functional inhibition of pathway exp7->data7 conclusion Validated Mechanism data6->conclusion data7->conclusion Compound 2-Methylquinoline- 3-CA HCl AURKB AURKB Compound->AURKB Inhibits HistoneH3 Histone H3 (Ser10) AURKB->HistoneH3 Phosphorylates pHistoneH3 p-Histone H3 (Ser10) (Mitotic Marker) HistoneH3->pHistoneH3

Caption: Phase 3 Workflow: Confirming target interaction and pathway modulation in a cellular context.

Experiment 6: Cellular Thermal Shift Assay (CETSA)

Rationale: This assay provides definitive proof of target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes it against heat-induced denaturation. This is a critical experiment to rule out artifacts from in vitro assays.

Detailed Protocol: Western Blot-based CETSA

  • Cell Culture & Treatment: Culture a sensitive cell line (e.g., A549) to ~80% confluency. Treat cells with either vehicle or a high concentration (e.g., 20 µM) of this compound for 2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

  • Clarification: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blot using a primary antibody specific for the putative target (e.g., Aurora Kinase B).

  • Analysis: Quantify the band intensities at each temperature for both vehicle and compound-treated samples. Plot the relative soluble protein amount versus temperature to generate melt curves and determine the melting temperature (Tm). A positive result is a rightward shift in the melt curve (an increase in Tm) in the presence of the compound.

Data Presentation: Hypothetical CETSA Results

Treatment Target Protein Melting Temp (Tm) Thermal Shift (ΔTm)
Vehicle (DMSO) Aurora Kinase B 52.1 °C -
2-Methylquinoline-3-CA HCl Aurora Kinase B 56.3 °C +4.2 °C
Vehicle (DMSO) GAPDH (Control) 60.5 °C -

| 2-Methylquinoline-3-CA HCl | GAPDH (Control) | 60.4 °C | -0.1 °C |

A significant positive thermal shift for Aurora Kinase B, but not for the control protein GAPDH, strongly validates direct target engagement in the cell.

Experiment 7: Downstream Signaling Pathway Analysis

Rationale: Aurora Kinase B is a key mitotic kinase whose primary function is to phosphorylate Histone H3 at Serine 10 (pH3-S10) during mitosis. A true inhibitor of AURKB should demonstrably reduce levels of this phosphorylation mark in synchronized cells.[11][12]

Detailed Protocol: Phospho-Histone H3 Western Blot

  • Cell Synchronization: Plate A549 cells and synchronize them at the G2/M phase of the cell cycle using a standard agent like nocodazole for 16 hours. This enriches the population of cells where AURKB is active.

  • Compound Treatment: Treat the synchronized cells with vehicle or increasing concentrations of this compound for 2 hours.

  • Cell Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies against phospho-Histone H3 (Ser10) and total Histone H3 (as a loading control).

  • Analysis: Detect with HRP-conjugated secondary antibodies and a chemiluminescent substrate. Quantify the band intensities and normalize the phospho-H3 signal to the total H3 signal.

Data Presentation: Hypothetical Downstream Inhibition

Compound Conc. (µM) Normalized p-H3 (Ser10) Level (% of Vehicle)
0 (Vehicle) 100%
0.1 85%
1.0 22%

| 10.0 | 5% |

This dose-dependent decrease in the specific downstream phosphorylation mark provides functional evidence that the compound inhibits the kinase's activity in its native cellular pathway.

Conclusion: Synthesizing the Evidence and Assessing Novelty

The systematic workflow detailed above provides a robust pathway to elucidate the mechanism of this compound. The novelty of its mechanism can now be assessed against three key pillars:

  • Novelty of Target: Based on our hypothetical results, the compound is a selective Aurora Kinase inhibitor. A thorough literature review on quinoline-3-carboxylic acids would be required. If no compounds of this specific subclass have been previously reported to target Aurora kinases, the target itself is novel for this scaffold.

  • Novelty of Profile: The compound was found to be inactive against HDACs and did not interact with DNA gyrase. This selective profile, distinguishing it from other known quinoline derivatives, constitutes a novel selectivity profile. This is critical, as a "cleaner" profile may translate to fewer off-target side effects.

  • Novelty of Phenotype: The initial observation that the compound was ineffective against leukemia cells (K562) while potently inhibiting adherent cell lines might represent a novel phenotypic signature for an Aurora kinase inhibitor, warranting further investigation into the underlying reasons (e.g., transporter expression, differential pathway dependencies).

By integrating phenotypic, biochemical, and cellular data, we have constructed a compelling, multi-layered argument for the compound's mechanism. This approach not only identifies the "how" and "what" but also provides the critical context needed to judge its scientific and therapeutic novelty, paving the way for further preclinical development.

References

  • Mushtaq, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]

  • Kaur, M., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Li, S., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available at: [Link]

  • ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. Available at: [Link]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Vipergen. (n.d.). Drug Discovery Workflow - What is it?. Retrieved from [Link]

  • Lamb, J., et al. (2006). The Connectivity Map: using gene-expression signatures to connect small molecules, genes, and disease. Science. Available at: [Link]

  • De Gruyter. (2025). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. De Gruyter. Available at: [Link]

  • Xue, B., et al. (2025). Novel target identification towards drug repurposing based on biological activity profiles. PLOS ONE. Available at: [Link]

  • MDPI. (2021). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Molecules. Available at: [Link]

  • Genemod. (2024). 5 Strategies to Improve Workflow Efficiency in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

  • PubMed. (2023). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • Wang, Y., et al. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling. Available at: [Link]

  • Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Retrieved from [Link]

  • Emerson. (2026). Early automation integration reshapes how drugs move from lab to production. Retrieved from [Link]

  • Nuvisan. (n.d.). Accelerate drug discovery with advanced target identification and validation services. Retrieved from [Link]

  • Cavasotto, C. N., & Orry, A. J. W. (2007). Novel paradigms for drug discovery: computational multitarget screening. Journal of the Royal Society Interface. Available at: [Link]

  • RayBiotech. (n.d.). Cell Signaling Pathways. Retrieved from [Link]

  • YouTube. (2024). Industrializing ML Workflows in Drug Discovery. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methylquinoline-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 2-Methylquinoline-3-carboxylic acid hydrochloride, a compound utilized by researchers, scientists, and drug development professionals. As a quinoline derivative, this compound and its analogues warrant careful handling due to their potential health hazards. This guide is designed to establish a robust framework for safety, ensuring the well-being of laboratory personnel and the integrity of research by outlining the necessary personal protective equipment (PPE), handling procedures, and disposal methods.

Hazard Assessment and Toxidological Profile

Key hazards associated with quinoline-based compounds include:

  • Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[3][4]

  • Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[4][5][6]

  • Respiratory Irritation : May cause respiratory irritation.[4]

  • Chronic Health Effects : Some quinoline compounds are suspected of causing genetic defects and may be carcinogenic.[1][3][7]

Given these potential hazards, a stringent approach to personal protection is non-negotiable. The following sections detail the specific PPE and procedures required to mitigate these risks.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to prevent exposure to this compound. The selection of PPE should always be based on a site-specific risk assessment.

Primary Engineering Controls

Before relying on PPE, engineering controls should be in place to minimize exposure.

  • Chemical Fume Hood : All handling of this compound powder should be conducted in a certified chemical fume hood to control airborne dust and vapors.

  • Ventilation : Ensure the laboratory has adequate general ventilation.[3]

Essential Personal Protective Equipment

The following table summarizes the minimum PPE requirements for handling this compound.

Body PartPPE SpecificationRationale and Best Practices
Hands Nitrile or neoprene gloves (double-gloving recommended)Prevents dermal absorption. Inspect gloves for pinholes or tears before use.[7][8] Contaminated gloves should be removed using a proper technique to avoid skin contact and disposed of as hazardous waste.[7][9] Change gloves frequently, especially if contact is suspected.[8]
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes, dust, and aerosols.[2][5][7] Standard safety glasses do not offer sufficient protection.[8]
Body Fully-buttoned laboratory coat (long-sleeved)Protects skin and personal clothing from contamination. A chemically resistant apron may be worn over the lab coat for added protection during procedures with a higher risk of splashes.
Respiratory NIOSH-approved respirator (e.g., N95 or higher)Required when handling the powder outside of a fume hood or when there is a potential for aerosol generation.[2][5][7] The type of respirator should be selected based on the concentration and amount of the substance at the specific workplace.[7]

Procedural Workflow for Safe Handling

Adherence to a systematic workflow is critical for minimizing risk. The following diagram and steps outline the standard operating procedure for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Verify Fume Hood Operation Verify Fume Hood Operation Don PPE->Verify Fume Hood Operation Prepare Work Area Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound In Fume Hood Verify Fume Hood Operation->Prepare Work Area Dissolve/Dispense Dissolve/Dispense Weigh Compound->Dissolve/Dispense Decontaminate Surfaces Decontaminate Surfaces Dissolve/Dispense->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Safe Handling Workflow Diagram

Step-by-Step Protocol:

  • Preparation :

    • Don all required PPE as outlined in the table above.

    • Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.

    • Verify that the chemical fume hood is functioning correctly.

  • Handling :

    • Carefully weigh the required amount of this compound in the fume hood to prevent inhalation of the powder.

    • When dissolving or dispensing the compound, do so slowly and carefully to avoid splashing.

  • Cleanup and Disposal :

    • After handling, decontaminate all surfaces with an appropriate cleaning agent.

    • Segregate all contaminated waste, including gloves, bench paper, and empty containers, into a clearly labeled hazardous waste container.[6]

    • Doff PPE in the correct order to prevent cross-contamination (e.g., gloves first).

    • Wash hands thoroughly with soap and water after removing PPE.[3][7]

Emergency Procedures

In the event of an exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5][6]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

cluster_waste Waste Streams cluster_containment Containment cluster_disposal Final Disposal Solid Waste Solid Waste Labeled Hazardous Waste Container Labeled Hazardous Waste Container Solid Waste->Labeled Hazardous Waste Container Liquid Waste Liquid Waste Liquid Waste->Labeled Hazardous Waste Container Sharps Waste Sharps Waste Sharps Waste->Labeled Hazardous Waste Container Licensed Disposal Facility Licensed Disposal Facility Labeled Hazardous Waste Container->Licensed Disposal Facility

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.